ABT-418
Descripción
Propiedades
Número CAS |
147402-53-7 |
|---|---|
Fórmula molecular |
C9H14N2O |
Peso molecular |
166.22 g/mol |
Nombre IUPAC |
3-methyl-5-[(2S)-1-methylpyrrolidin-2-yl]-1,2-oxazole |
InChI |
InChI=1S/C9H14N2O/c1-7-6-9(12-10-7)8-4-3-5-11(8)2/h6,8H,3-5H2,1-2H3/t8-/m0/s1 |
Clave InChI |
ILLGYRJAYAAAEW-QMMMGPOBSA-N |
SMILES isomérico |
CC1=NOC(=C1)[C@@H]2CCCN2C |
SMILES canónico |
CC1=NOC(=C1)C2CCCN2C |
Apariencia |
Solid powder |
Otros números CAS |
147402-53-7 |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
3-methyl-5-(1-methyl-2-pyrrolidinyl)isoxazole ABT 418 ABT-418 |
Origen del producto |
United States |
Foundational & Exploratory
Unraveling the Enigmatic Mechanism of ABT-418 at α4β2 Nicotinic Acetylcholine Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide elucidates the mechanism of action of ABT-418, a potent and selective agonist at neuronal nicotinic acetylcholine receptors (nAChRs), with a primary focus on its interaction with the α4β2 subtype. This compound has been a subject of significant research interest for its potential therapeutic applications in cognitive disorders, including Alzheimer's disease and ADHD.[1][2][3] This document provides a comprehensive overview of its binding affinity, functional efficacy, and downstream signaling effects, supplemented with detailed experimental protocols and quantitative data summaries to facilitate further research and drug development endeavors.
Core Mechanism of Action: A Dual-Faceted Agonist
This compound acts as a subtype-selective agonist at neural nAChRs, exhibiting high affinity for the α4β2, α7, and α2β2 subtypes, while showing negligible activity at α3β4 receptors.[1][2] Its primary mechanism of action at the α4β2 receptor, the most abundant high-affinity nicotine binding site in the brain, is the activation of the ligand-gated ion channel.[4][5] This activation leads to an influx of cations, primarily Na⁺ and Ca²⁺, resulting in neuronal membrane depolarization and the modulation of neurotransmitter release.[6][7]
Interestingly, the action of this compound is not that of a simple agonist. At higher concentrations, it exhibits complex properties, including a concentration-dependent noncompetitive inhibition of acetylcholine (ACh) responses.[8] This inhibitory effect is voltage-dependent and suggests that this compound may also act as a channel blocker at depolarized membrane potentials.[8] This dual functionality as both an agonist and a noncompetitive antagonist contributes to its unique pharmacological profile.
Quantitative Analysis of this compound Interaction with α4β2 Receptors
The following tables summarize the key quantitative parameters defining the interaction of this compound and other relevant ligands with the α4β2 nAChR.
| Ligand | Receptor Subtype | Assay Type | Parameter | Value | Reference |
| This compound | α4β2 | [³H]cytisine Binding | Ki | 3 nM | [5] |
| This compound | α4β2 | [³H]nicotine Binding | Ki | 6 nM | [5] |
| This compound | Human α4β2 (M10 cells) | Competition with [³H]nicotine/[³H]cytisine | Ki (major site) | 68.6 nM | [9] |
| This compound | Human α4β2 (M10 cells) | Competition with [³H]nicotine/[³H]cytisine | Ki (minor site) | 0.86 nM | [9] |
| (-)-Nicotine | α4β2 | [³H]nicotine Binding | Ki | ~1.5 nM | [5] |
| (-)-Nicotine | Human α4β2 (M10 cells) | Competition with [³H]nicotine/[³H]cytisine | Ki (major site) | 2.80 nM | [9] |
| Epibatidine | Human α4β2 (M10 cells) | Competition with [³H]nicotine/[³H]cytisine | Ki (major site) | 0.35 nM | [9] |
| Ligand | Receptor Subtype | Cell Type | Parameter | Value | Reference |
| This compound | Rat α4β2 | Xenopus oocytes | EC₅₀ | ~6 µM | [8] |
| This compound | Rat α2β2 | Xenopus oocytes | EC₅₀ | ~11 µM | [8] |
| This compound | Rat α3β4 | Xenopus oocytes | EC₅₀ | ~188 µM | [8] |
| Acetylcholine | Rat α3β2 | Xenopus oocytes | EC₅₀ | ~30 µM | [8] |
| Acetylcholine | Rat α2β2 | Xenopus oocytes | EC₅₀ | ~500 µM | [8] |
Downstream Signaling and Neurotransmitter Modulation
Activation of presynaptic α4β2 nAChRs by this compound enhances the release of several key neurotransmitters, most notably acetylcholine and dopamine. This modulation of neurotransmitter systems is believed to underlie its pro-cognitive and anxiolytic effects.
Experimental Workflows for Characterizing this compound
The following diagram illustrates a typical experimental workflow for the comprehensive characterization of a novel nAChR ligand like this compound.
Detailed Experimental Protocols
Radioligand Binding Assays for α4β2 nAChRs
This protocol describes a competitive binding assay to determine the binding affinity (Ki) of a test compound like this compound for the α4β2 nAChR using a radiolabeled ligand such as [³H]cytisine or [³H]nicotine.
Materials:
-
Tissue Preparation: Rat brain tissue (e.g., cortex or thalamus) or cells stably expressing human α4β2 nAChRs.
-
Radioligand: [³H]cytisine or [³H]nicotine.
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a known α4β2 ligand (e.g., (-)-nicotine or epibatidine).
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold assay buffer.
-
Filtration Apparatus: Brandel cell harvester or equivalent.
-
Filters: Glass fiber filters (e.g., Whatman GF/B) pre-soaked in a solution like 0.5% polyethyleneimine.
-
Scintillation Counter and Scintillation Fluid .
Procedure:
-
Membrane Preparation: Homogenize the brain tissue or cells in ice-cold assay buffer. Centrifuge the homogenate at low speed to remove nuclei and large debris. Centrifuge the resulting supernatant at high speed to pellet the membranes. Wash the membrane pellet by resuspension in fresh assay buffer and recentrifugation. Resuspend the final pellet in assay buffer to a desired protein concentration.
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Assay buffer.
-
A fixed concentration of the radioligand (typically at or below its Kd value).
-
Increasing concentrations of the test compound (this compound).
-
For total binding wells, add vehicle instead of the test compound.
-
For non-specific binding wells, add a saturating concentration of the non-specific binding control.
-
-
Initiate Reaction: Add the membrane preparation to each well to start the binding reaction.
-
Incubation: Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Termination and Filtration: Terminate the assay by rapid filtration through the pre-soaked glass fiber filters using the cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Subtract the non-specific binding from all other counts to obtain specific binding. Plot the specific binding as a function of the log concentration of the test compound. Fit the data to a one-site or two-site competition model using non-linear regression analysis to determine the IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Patch-Clamp Electrophysiology on α4β2-Expressing Cells
This protocol outlines the whole-cell patch-clamp technique to measure the functional activity (e.g., EC₅₀ and efficacy) of this compound on α4β2 nAChRs expressed in a cell line (e.g., HEK293 cells or Xenopus oocytes).
Materials:
-
Cells: HEK293 cells transiently or stably transfected with cDNAs for human α4 and β2 subunits, or Xenopus laevis oocytes injected with cRNAs.
-
External Solution (for mammalian cells): e.g., (in mM) 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose, pH 7.4.
-
Internal (Pipette) Solution (for mammalian cells): e.g., (in mM) 140 KCl, 1 MgCl₂, 10 HEPES, 1.1 EGTA, 2 Mg-ATP, 0.2 Na-GTP, pH 7.2.
-
Test Compound: this compound dissolved in the external solution at various concentrations.
-
Patch-Clamp Setup: Inverted microscope, micromanipulator, patch-clamp amplifier, data acquisition system, and perfusion system.
-
Glass Pipettes: Borosilicate glass capillaries pulled to a resistance of 2-5 MΩ when filled with the internal solution.
Procedure:
-
Cell Preparation: Plate the transfected cells on coverslips 24-48 hours before the experiment. For oocytes, prepare and inject them with cRNA 2-7 days prior to recording.
-
Pipette Preparation: Fill the glass pipette with the internal solution and mount it on the micromanipulator.
-
Seal Formation: Under visual control using the microscope, approach a single cell with the pipette tip while applying slight positive pressure. Once the pipette touches the cell, release the pressure to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing electrical and diffusional access to the cell's interior.
-
Recording: Clamp the cell membrane potential at a holding potential of -60 mV to -70 mV.
-
Drug Application: Apply different concentrations of this compound to the cell using a rapid perfusion system.
-
Data Acquisition: Record the inward currents elicited by the application of this compound.
-
Data Analysis: Measure the peak amplitude of the current at each concentration of this compound. Normalize the responses to the maximal response. Plot the normalized current as a function of the log concentration of this compound and fit the data to the Hill equation to determine the EC₅₀ and the Hill coefficient. Efficacy can be determined by comparing the maximal response induced by this compound to that of a full agonist like acetylcholine.
In Vivo Microdialysis for Neurotransmitter Release
This protocol describes the use of in vivo microdialysis to measure changes in extracellular levels of acetylcholine and dopamine in a specific brain region (e.g., striatum or prefrontal cortex) of a freely moving rat following the administration of this compound.[10][11][12][13]
Materials:
-
Animal Model: Adult male Sprague-Dawley or Wistar rats.
-
Microdialysis Probe: Commercially available or custom-made probe with a semi-permeable membrane.
-
Stereotaxic Apparatus.
-
Perfusion Pump.
-
Artificial Cerebrospinal Fluid (aCSF): e.g., (in mM) 147 NaCl, 2.7 KCl, 1.2 CaCl₂, 1.0 MgCl₂, pH 7.4.
-
Test Compound: this compound dissolved in saline or a suitable vehicle.
-
Fraction Collector.
-
Analytical System: High-performance liquid chromatography (HPLC) with electrochemical detection (ECD) or tandem mass spectrometry (LC-MS/MS) for the quantification of acetylcholine and dopamine.[1][14][15]
Procedure:
-
Probe Implantation: Anesthetize the rat and place it in the stereotaxic apparatus. Implant the microdialysis probe into the target brain region using stereotaxic coordinates. Secure the probe to the skull with dental cement. Allow the animal to recover from surgery for at least 24 hours.
-
Microdialysis Perfusion: On the day of the experiment, connect the probe to the perfusion pump and perfuse with aCSF at a low, constant flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: Allow the system to equilibrate and then collect several baseline dialysate samples (e.g., every 20 minutes for at least 60-120 minutes) to establish stable basal levels of the neurotransmitters.
-
Drug Administration: Administer this compound systemically (e.g., via subcutaneous or intraperitoneal injection) or locally through the microdialysis probe (retrodialysis).
-
Post-Drug Sample Collection: Continue to collect dialysate samples for a predetermined period after drug administration to monitor the changes in neurotransmitter levels.
-
Sample Analysis: Analyze the collected dialysate samples for acetylcholine and dopamine concentrations using HPLC-ECD or LC-MS/MS.
-
Data Analysis: Express the neurotransmitter concentrations in each sample as a percentage of the average baseline concentration. Plot the percentage change in neurotransmitter levels over time to visualize the effect of this compound. Perform statistical analysis to determine the significance of the observed changes.
Conclusion
This compound demonstrates a complex and multifaceted mechanism of action at the α4β2 nicotinic acetylcholine receptor. It acts as a potent agonist, leading to the activation of the ion channel and subsequent modulation of neurotransmitter release, which likely underlies its observed cognitive-enhancing and anxiolytic properties. However, its additional properties as a noncompetitive antagonist at higher concentrations contribute to a unique pharmacological profile that may offer a favorable therapeutic window. The detailed experimental protocols provided herein offer a robust framework for the continued investigation of this compound and the development of novel ligands targeting the α4β2 nAChR for the treatment of various neurological and psychiatric disorders.
References
- 1. Microdialysis Coupled with LC-MS/MS for in vivo Neurochemical Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. biorxiv.org [biorxiv.org]
- 4. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. Nicotinic Acetylcholine Receptor Ligands, Cognitive Function, and Preclinical Approaches to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activation and inhibition of rat neuronal nicotinic receptors by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Epibatidine and ABT 418 reveal selective losses of alpha 4 beta 2 nicotinic receptors in Alzheimer brains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vivo Brain Microdialysis of Monoamines | Springer Nature Experiments [experiments.springernature.com]
- 12. news-medical.net [news-medical.net]
- 13. Fig. 6.4, [Apparatus for in vivo microdialysis...]. - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Amphetamine-induced dopamine release in the rat striatum: an in vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A microdialysis study on striatal dopamine, 5-HT and metabolites in conscious rats after various treatments: evidence for extravesicular release of dopamine - PubMed [pubmed.ncbi.nlm.nih.gov]
ABT-418: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical properties, experimental protocols, and signaling pathways associated with ABT-418, a selective neuronal nicotinic acetylcholine receptor (nAChR) agonist.
Core Chemical Properties and CAS Number
This compound is a potent and selective agonist for neuronal nicotinic acetylcholine receptors, with a particular affinity for the α4β2 subtype.[1][2] It has been investigated for its potential therapeutic effects in cognitive and neurodegenerative disorders. The compound is available as a free base and a hydrochloride salt, with distinct CAS numbers for each form.
Table 1: Chemical Properties of this compound and its Hydrochloride Salt
| Property | This compound (Free Base) | This compound Hydrochloride |
| CAS Number | 147402-53-7 | 147388-83-8[3][4][5] |
| Molecular Formula | C₉H₁₄N₂O | C₉H₁₄N₂O·HCl[3][5][6] |
| Molecular Weight | 166.22 g/mol | 202.68 g/mol [3][4][5] |
| Solubility | - | Water: Soluble[3] DMSO: Soluble[7] |
| Melting Point | Not available | Not available |
| Boiling Point | Not available | Not available |
| pKa | Not available | Not available |
Experimental Protocols
In Vitro Radioligand Binding Assay
A common method to characterize the binding affinity of this compound to its target receptors is through radioligand binding assays.[8][9] A detailed protocol for a competitive binding assay using [³H]cytisine to label α4β2 nAChRs in rat brain membranes is described below.[2]
Materials:
-
Rat brain tissue
-
[³H]cytisine (radioligand)
-
This compound (unlabeled competitor)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Membrane Preparation: Homogenize rat brain tissue in ice-cold binding buffer. Centrifuge the homogenate to pellet the membranes. Wash the pellet with fresh binding buffer and resuspend to a final protein concentration.
-
Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of [³H]cytisine, and varying concentrations of this compound. Include control wells for total binding (no competitor) and non-specific binding (a high concentration of a known nicotinic agonist like nicotine).
-
Incubation: Incubate the plate at a specified temperature (e.g., 4°C) for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of [³H]cytisine (IC₅₀). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
In Vivo Animal Models
This compound has been evaluated in various animal models to assess its effects on cognition and behavior.
-
Contextual Fear Conditioning in Rats: This model is used to study learning and memory. Rats are placed in a novel environment (context) and receive a mild footshock. The association between the context and the footshock leads to a fear response (e.g., freezing) when the animal is re-exposed to the same context. This compound can be administered prior to the training or testing phase to evaluate its impact on fear memory formation and recall.[10]
-
Sustained Attention Tasks in Rats: To assess the effects on attention, rats can be trained on operant tasks that require sustained vigilance. The administration of this compound can be evaluated for its ability to improve performance in these tasks, particularly in models of cognitive impairment.[11]
-
Elevated Plus Maze in Rats: This model is used to assess anxiety-like behavior. The maze consists of two open and two enclosed arms. Anxiolytic compounds typically increase the time spent in the open arms. This compound has been shown to induce anxiolytic-like effects in this paradigm.[10]
Signaling Pathways
This compound exerts its effects by selectively activating α4β2 nicotinic acetylcholine receptors, which are ligand-gated ion channels.[1][2] The binding of this compound to these receptors leads to a conformational change, opening the channel and allowing the influx of cations, primarily sodium (Na⁺) and calcium (Ca²⁺), into the neuron. This influx of positive ions causes membrane depolarization, leading to the generation of an excitatory postsynaptic potential and subsequent neuronal activation.
The increase in intracellular calcium concentration is a critical second messenger that can trigger various downstream signaling cascades. Two key pathways implicated in the effects of α4β2 nAChR activation are the PI3K/Akt and ERK1/2 pathways.
This compound Signaling Pathway
Caption: this compound signaling cascade.
Experimental Workflow for In Vitro Binding Assay
Caption: Radioligand binding assay workflow.
References
- 1. Characterization of [3H]this compound: a novel cholinergic channel ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (S)-3-methyl-5-(1-methyl-2-pyrrolidinyl) isoxazole (ABT 418): a novel cholinergic ligand with cognition-enhancing and anxiolytic activities: I. In vitro characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound (hydrochloride) - MedChem Express [bioscience.co.uk]
- 5. scbt.com [scbt.com]
- 6. adooq.com [adooq.com]
- 7. This compound hydrochloride | TargetMol [targetmol.com]
- 8. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. Anxiolytic-like effects of the novel cholinergic channel activator this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Enhancement of sustained attention performance by the nicotinic acetylcholine receptor agonist this compound in intact but not basal forebrain-lesioned rats - PubMed [pubmed.ncbi.nlm.nih.gov]
ABT-418: A Technical Guide to its Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
ABT-418, chemically known as (S)-3-methyl-5-(1-methyl-2-pyrrolidinyl)isoxazole, is a potent and selective agonist of neuronal nicotinic acetylcholine receptors (nAChRs). Developed by Abbott Laboratories, it emerged from a research program aimed at creating a novel therapeutic agent with the cognitive-enhancing and anxiolytic properties of nicotine but with a more favorable side-effect profile. This compound demonstrated selectivity for central nAChR subtypes, particularly the α4β2 subtype, and showed promise in preclinical models of cognition and anxiety. Subsequently, it was investigated in clinical trials for Alzheimer's disease and Attention Deficit Hyperactivity Disorder (ADHD). While early clinical studies showed some positive signals, the development of this compound was ultimately discontinued. This technical guide provides a comprehensive overview of the discovery, development, and pharmacological characterization of this compound, including detailed experimental methodologies, quantitative data, and a historical perspective on its journey from laboratory to clinical investigation.
Introduction: The Rationale for a Selective Nicotinic Agonist
The cholinergic system, particularly the role of nicotinic acetylcholine receptors (nAChRs), has long been implicated in cognitive processes such as learning, memory, and attention. The observation that nicotine could enhance cognitive performance spurred interest in developing nAChR agonists for neurodegenerative and psychiatric disorders characterized by cognitive deficits, such as Alzheimer's disease and ADHD.[1][2] However, the therapeutic potential of nicotine is limited by its poor side-effect profile, including cardiovascular effects and abuse liability, which are mediated by its non-selective action on various nAChR subtypes in both the central and peripheral nervous systems.[3]
This led to the pursuit of subtype-selective nAChR agonists that could preferentially target the receptors in the brain responsible for cognitive enhancement while minimizing peripheral side effects.[4] this compound was designed as an isoxazole analog of nicotine with the goal of achieving this desired selectivity.[3]
Discovery and Synthesis
This compound, with the chemical formula C₉H₁₄N₂O and a molar mass of 166.224 g·mol⁻¹, was synthesized by Abbott Laboratories.[5] A patented method for preparing enantiomerically-pure 3-methyl-5-(1-alkyl-2(S)-pyrrolidinyl)isoxazoles describes a process involving the reaction of a protected 2-oxo-pyrrolidine starting material with a suitable organic anion, followed by cyclization and dehydration of the resulting beta-keto oxime intermediate.[6]
Synthesis Protocol Overview
A general procedure for the synthesis of 3,5-disubstituted isoxazoles involves the reaction of an aldehyde with hydroxylamine to form an oxime. This is followed by reaction with an N-halosuccinimide to generate a hydroximinoyl halide, which then undergoes a 1,3-dipolar cycloaddition with an alkyne.[7][8][9]
A specific, high-yield process for the enantiomerically-pure synthesis of this compound starts from (S)-pyroglutamic acid. The process involves the following key steps:
-
Esterification of (S)-pyroglutamic acid.
-
Reaction with the dianion of acetone oxime.
-
Cyclization and dehydration of the resulting intermediate to form the isoxazole ring.[6]
Pharmacological Profile
This compound is a potent agonist at the α4β2 subtype of neuronal nAChRs.[10] Its in vitro and in vivo pharmacology has been extensively characterized, demonstrating its selectivity and potential therapeutic effects.
In Vitro Characterization
3.1.1. Receptor Binding Affinity
Radioligand binding assays were crucial in determining the affinity of this compound for nAChRs. [3H]this compound was found to bind with high affinity to rat brain membranes.[11]
Table 1: In Vitro Binding Affinity of this compound and Other Nicotinic Ligands
| Compound | Receptor/Tissue | Assay | Kd (nM) | Ki (nM) | Bmax |
| [3H]this compound | Rat Brain Membranes | Saturation Binding | 2.85 ± 0.14 | - | Not Reported |
| (-)-Nicotine | [3H]this compound sites | Competition Binding | - | 0.8 ± 0.1 | - |
| (-)-Cytisine | [3H]this compound sites | Competition Binding | - | 0.2 ± 0.1 | - |
| (+/-)-Epibatidine | [3H]this compound sites | Competition Binding | - | 0.05 ± 0.01 | - |
| Dihydro-β-erythroidine | [3H]this compound sites | Competition Binding | - | 32 ± 1.5 | - |
| This compound | [3H]-Cytisine sites | Competition Binding | - | 3 | - |
Data compiled from Anderson et al., 1995 and Arneric et al., 1994.[3][11]
3.1.2. Functional Activity
The functional activity of this compound as an nAChR agonist was assessed using various in vitro assays, including patch-clamp electrophysiology and neurotransmitter release assays.
Table 2: In Vitro Functional Activity of this compound
| Assay | Preparation | Agonist | EC50 | Effect |
| Cholinergic Channel Currents | PC12 Cells | This compound | 209 µM | Agonist |
| Cholinergic Channel Currents | PC12 Cells | (-)-Nicotine | 52 µM | Agonist |
| [3H]-Dopamine Release | Rat Striatal Slices | This compound | 380 nM | Agonist |
| [3H]-Dopamine Release | Rat Striatal Slices | (-)-Nicotine | 40 nM | Agonist |
Data from Arneric et al., 1994.[3]
Preclinical In Vivo Pharmacology
Preclinical studies in animal models demonstrated the cognitive-enhancing and anxiolytic-like effects of this compound.
Table 3: In Vivo Preclinical Efficacy of this compound
| Animal Model | Test | Doses (mg/kg or µmol/kg) | Outcome |
| Septal-lesioned rats | Morris Water Maze | 0.19 and 1.9 µmol/kg, i.p. | Attenuated lesion-induced deficits in spatial discrimination.[12] |
| Adult monkeys | Delayed Recall Task with Distractors | 2.0-16.2 nmol/kg, i.m. | Prevented distractibility and improved accuracy.[13] |
| Rats | Elevated Plus Maze | 0.62 µmol/kg, i.p. | Increased time spent in open arms (anxiolytic-like effect).[14] |
| Spontaneously Hypertensive Rats (ADHD model) | Morris Water Maze | Not Specified | Improved spatial memory.[15] |
| Intact rats | Sustained Attention Task | 0.04, 0.13, 0.39 mg/kg | Enhanced performance in sham-lesioned animals.[16] |
This compound was found to be less potent than (-)-nicotine in inducing side effects such as hypothermia, seizures, and effects on blood pressure, highlighting its improved safety profile.[17][18]
Clinical Development
Based on its promising preclinical profile, this compound advanced into clinical trials for both Alzheimer's disease and ADHD.
Alzheimer's Disease
An acute study in six patients with moderate Alzheimer's disease showed that this compound, at doses of 6, 12, and 23 mg over 6 hours, led to significant improvements in total recall and a decline in recall failure on a verbal learning task, with no significant side effects.[19] Review articles on nicotinic agonists for dementia suggest that while some trials have shown improvements in attention, the overall efficacy on cognitive and behavioral outcomes remains controversial.[1][20]
Attention Deficit Hyperactivity Disorder (ADHD)
A pilot controlled clinical trial investigated the efficacy of a 75 mg/day transdermal patch of this compound in 32 adults with ADHD.[21] The study was a double-blind, placebo-controlled, randomized, crossover trial with two 3-week treatment periods separated by a 1-week washout.[21][22]
Table 4: Key Outcomes of the this compound ADHD Clinical Trial
| Outcome Measure | This compound | Placebo | p-value |
| Proportion of Subjects Improved (CGI) | 40% | 13% | Not Reported |
| Reduction in ADHD Symptom Checklist Scores | 28% | 15% | Not Reported |
Data from Wilens et al., 1999.[21][22]
The results indicated that this compound was potentially useful for treating ADHD, particularly for symptoms of inattention.[17][21] The treatment was relatively well-tolerated, with dizziness and nausea being the most common adverse effects.[21][22] Despite these encouraging initial findings, further clinical development of this compound was discontinued. The precise reasons for the discontinuation are not explicitly stated in the reviewed literature, but challenges with nicotinic agonist development in general include cholinergic side effects and receptor desensitization at higher doses.[2]
Experimental Protocols
This section provides an overview of the methodologies used in the key experiments for the characterization of this compound.
Radioligand Binding Assay
Objective: To determine the binding affinity (Kd and Ki) of this compound and other ligands to nAChRs.
Protocol Overview:
-
Membrane Preparation: Homogenize rat brain tissue in a suitable buffer and centrifuge to isolate the membrane fraction containing the nAChRs.
-
Incubation: Incubate the membrane preparation with a radiolabeled ligand (e.g., [3H]this compound or [3H]-cytisine) in the presence and absence of competing unlabeled ligands (including this compound) at various concentrations.
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Analyze the binding data using non-linear regression to determine Kd, Ki, and Bmax values.
Patch-Clamp Electrophysiology
Objective: To characterize the functional properties of this compound as an nAChR agonist.
Protocol Overview:
-
Cell Culture: Use a cell line expressing the nAChR subtype of interest (e.g., PC12 cells which endogenously express nAChRs).
-
Whole-Cell Recording: Establish a whole-cell patch-clamp configuration on a single cell.
-
Drug Application: Apply solutions containing different concentrations of this compound or other agonists to the cell.
-
Data Acquisition: Record the resulting ion channel currents.
-
Data Analysis: Construct dose-response curves to determine the EC50 value for channel activation.
[3H]-Dopamine Release Assay
Objective: To measure the ability of this compound to stimulate dopamine release from brain tissue.
Protocol Overview:
-
Slice Preparation: Prepare brain slices from the striatum, a region rich in dopaminergic nerve terminals.
-
Radiolabeling: Incubate the slices with [3H]-dopamine, which is taken up by the dopamine terminals.
-
Superfusion: Place the slices in a superfusion chamber and continuously perfuse with a physiological buffer.
-
Stimulation: Stimulate the slices with this compound or other secretagogues at various concentrations.
-
Fraction Collection: Collect the superfusate in fractions.
-
Quantification: Measure the amount of [3H]-dopamine released in each fraction using liquid scintillation counting.
-
Data Analysis: Calculate the percentage of total [3H]-dopamine released in response to stimulation and determine the EC50.
Morris Water Maze
Objective: To assess the effect of this compound on spatial learning and memory in animal models.
Protocol Overview:
-
Apparatus: A circular pool filled with opaque water containing a hidden escape platform.
-
Training: Animals are placed in the pool from different starting locations and must learn the location of the hidden platform using spatial cues in the room.
-
Drug Administration: Administer this compound or vehicle to the animals before the training sessions.
-
Probe Trial: After several days of training, the platform is removed, and the time the animal spends in the target quadrant where the platform was previously located is measured to assess memory retention.
-
Data Analysis: Analyze parameters such as escape latency (time to find the platform) during training and time in the target quadrant during the probe trial.
Signaling Pathways and Experimental Workflows
Conclusion
This compound represents a significant effort in the rational design of a selective neuronal nicotinic acetylcholine receptor agonist. Its development was based on a strong scientific rationale to harness the cognitive-enhancing effects of nAChR stimulation while minimizing the adverse effects associated with non-selective agents like nicotine. The preclinical data for this compound were promising, demonstrating its potential in models of cognitive impairment and anxiety. Early-phase clinical trials provided some evidence of efficacy in both Alzheimer's disease and ADHD. However, the ultimate discontinuation of its development highlights the challenges inherent in translating preclinical findings into robust clinical efficacy for complex neuropsychiatric and neurodegenerative disorders. The story of this compound provides valuable insights for the ongoing development of novel therapeutics targeting the cholinergic system.
References
- 1. mdpi.com [mdpi.com]
- 2. Targeting the nicotinic cholinergic system to treat attention-deficit/hyperactivity disorder: rationale and progress to date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (S)-3-methyl-5-(1-methyl-2-pyrrolidinyl) isoxazole (ABT 418): a novel cholinergic ligand with cognition-enhancing and anxiolytic activities: I. In vitro characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nicotinic Acetylcholine Receptor Agonists for the Treatment of Alzheimer’s Dementia: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current therapeutics for Alzheimer’s disease and clinical trials [explorationpub.com]
- 6. US5516912A - Method of preparing enantiomerically-pure 3-methyl-5-(1-alkyl-2(s)-pyrrolidinyl)isoxazoles - Google Patents [patents.google.com]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. Isoxazole synthesis [organic-chemistry.org]
- 9. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterization of [3H]this compound: a novel cholinergic channel ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of this compound, a novel cholinergic channel ligand, on place learning in septal-lesioned rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Central nicotinic receptor agonists this compound, ABT-089, and (-)-nicotine reduce distractibility in adult monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Anxiolytic-like effects of the novel cholinergic channel activator this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A comparative study of the effects of this compound and methylphenidate on spatial memory in an animal model of ADHD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Enhancement of sustained attention performance by the nicotinic acetylcholine receptor agonist this compound in intact but not basal forebrain-lesioned rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. psychiatryonline.org [psychiatryonline.org]
- 17. psychiatryonline.org [psychiatryonline.org]
- 18. Acute effects of the selective cholinergic channel activator (nicotinic agonist) this compound in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. A pilot controlled clinical trial of this compound, a cholinergic agonist, in the treatment of adults with attention deficit hyperactivity disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. psychiatryonline.org [psychiatryonline.org]
- 22. Targeting the Nicotinic Cholinergic System to Treat Attention-Deficit/Hyperactivity Disorder: Rationale and Progress to Date - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacokinetic and Pharmacodynamic Profile of ABT-418 in Rodents: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
ABT-418, a novel isoxazole analog of nicotine, has demonstrated significant potential as a selective agonist for neuronal nicotinic acetylcholine receptors (nAChRs), particularly the α4β2 subtype. Preclinical studies in rodent models have revealed its efficacy in enhancing cognitive function and exerting anxiolytic-like effects, positioning it as a compound of interest for neurological and psychiatric disorders. This technical guide provides a comprehensive summary of the available pharmacokinetic and pharmacodynamic data for this compound in rodents. It includes a detailed examination of its absorption, distribution, and metabolism, alongside its in vitro and in vivo pharmacological effects. Methodological details for key experiments are provided to facilitate the replication and extension of these findings.
Pharmacokinetics
The pharmacokinetic profile of this compound in rodents suggests rapid absorption and significant brain penetration, key characteristics for a centrally acting therapeutic agent. While comprehensive public data is limited, key studies provide valuable insights into its disposition.
Absorption and Distribution
Following oral administration in mice, this compound is rapidly absorbed, with peak plasma and brain concentrations achieved within 15 to 30 minutes. The compound readily crosses the blood-brain barrier, with brain levels reported to be 2- to 3-fold higher than corresponding plasma levels. This preferential distribution to the central nervous system is crucial for its pharmacological activity.
Metabolism and Elimination
The elimination half-life of this compound in mice is estimated to be between 60 and 90 minutes after oral administration. The major identified metabolites of this compound, including (S)-1-methyl-5-(3-methyl-5-isoxazolyl)-2-pyrrolidinone, cis-ABT-418 N-oxide, and trans-ABT-418 N-oxide, have been shown to be pharmacologically inactive[1]. This suggests that the observed in vivo effects of this compound are directly attributable to the parent compound.
Quantitative Pharmacokinetic Parameters
Detailed quantitative pharmacokinetic data for this compound in rodents is not extensively available in the public domain. The following table summarizes the key available parameters.
| Parameter | Species | Route of Administration | Value | Reference |
| Tmax (Peak Time) | Mouse | Oral | 15 - 30 minutes | Decker et al., 1994b |
| Half-life (t½) | Mouse | Oral | 60 - 90 minutes | Decker et al., 1994b |
| Brain/Plasma Ratio | Mouse | Oral | 2 - 3 | Decker et al., 1994b |
Pharmacodynamics
This compound's pharmacodynamic effects are mediated through its agonist activity at neuronal nAChRs. This interaction leads to a cascade of downstream events, ultimately resulting in its observed behavioral effects.
In Vitro Receptor Binding and Functional Activity
This compound exhibits a high affinity for the α4β2 subtype of neuronal nAChRs. In vitro studies have characterized its binding and functional potencies at various nAChR subtypes.
| Assay | Receptor Subtype | Preparation | Parameter | Value | Reference |
| Binding Affinity | α4β2 | Rat brain membranes | Ki for [³H]cytisine binding | 3 nM | Arneric et al., 1994 |
| Functional Activity | α4β2 | Xenopus oocytes | EC50 | 6 µM | Papke et al., 1996[2] |
| Functional Activity | α2β2 | Xenopus oocytes | EC50 | 11 µM | Papke et al., 1996[2] |
| Functional Activity | α3β4 | Xenopus oocytes | EC50 | 188 µM | Papke et al., 1996[2] |
In Vivo Behavioral Effects
Studies in rodent models have consistently demonstrated the cognitive-enhancing and anxiolytic-like properties of this compound.
| Behavioral Model | Species | Dosing | Key Findings | Reference |
| Elevated Plus Maze | Rat | 0.62 µmol/kg, i.p. | Significant increase in time spent in open arms, indicative of anxiolytic-like effects.[1] | Brioni et al., 1994[1] |
| Morris Water Maze (Septal-lesioned) | Rat | 0.19 and 1.9 µmol/kg, i.p. | Attenuated lesion-induced deficits in spatial discrimination.[3] | Decker et al., 1994a[3] |
| Contextual Fear Conditioning | Mouse | 0.26 mg/kg, i.p. | Enhanced contextual fear conditioning. | Gould et al., 2004[4] |
| Delayed Recall (Distractibility) | Monkey | 2.0-16.2 nmol/kg, i.m. | Prevented distractibility and improved accuracy.[5] | Prendergast et al., 1998[5] |
Experimental Protocols
Pharmacokinetic Analysis
-
Animal Models: Male mice are commonly used.
-
Administration: this compound is dissolved in a suitable vehicle (e.g., saline) and administered via oral gavage or intraperitoneal injection.
-
Sample Collection: Blood samples are collected at various time points post-administration via retro-orbital sinus or cardiac puncture. Brain tissue is also collected.
-
Sample Preparation: Plasma is separated by centrifugation. Brain tissue is homogenized in a suitable buffer.
-
Quantification: this compound concentrations in plasma and brain homogenates are determined using a validated analytical method, such as high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC, t½) are calculated using non-compartmental analysis software.
Elevated Plus Maze
-
Apparatus: A plus-shaped maze with two open and two closed arms, elevated from the floor.
-
Procedure: Rats are administered this compound or vehicle. After a set pre-treatment time, each rat is placed in the center of the maze, and its behavior is recorded for a specified duration (e.g., 5 minutes).
-
Measures: The primary measures are the time spent in and the number of entries into the open and closed arms. An increase in the time spent in the open arms is indicative of an anxiolytic-like effect.
Morris Water Maze
-
Apparatus: A large circular pool filled with opaque water, with a hidden escape platform.
-
Procedure: Rats with septal lesions (a model of cognitive impairment) are administered this compound or vehicle prior to daily training sessions. During training, rats are placed in the pool and must learn the location of the hidden platform.
-
Measures: The latency to find the platform and the path length taken are recorded. A reduction in escape latency and path length indicates improved spatial learning and memory.
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
This compound, as a nicotinic acetylcholine receptor agonist, initiates a signaling cascade upon binding to its receptor. This leads to the opening of the ion channel, allowing the influx of cations such as sodium and calcium. This influx results in membrane depolarization and the activation of voltage-gated calcium channels, further increasing intracellular calcium levels. These events trigger the release of various neurotransmitters, including dopamine, acetylcholine, and glutamate, which are believed to underlie the cognitive-enhancing and other central nervous system effects of the compound.
Rodent Pharmacokinetic Study Workflow
The workflow for a typical rodent pharmacokinetic study of this compound involves several key steps, from the initial preparation and administration of the compound to the final analysis of the collected data. This systematic process ensures the generation of reliable and reproducible pharmacokinetic profiles.
Conclusion
This compound demonstrates a promising preclinical profile with rapid central nervous system penetration and selective agonist activity at α4β2 neuronal nicotinic acetylcholine receptors. Its ability to enhance cognition and reduce anxiety-like behaviors in rodent models, coupled with a favorable metabolic profile where the primary metabolites are inactive, underscores its therapeutic potential. Further detailed pharmacokinetic studies, particularly across different species and dosing regimens, would be beneficial to fully elucidate its clinical translatability. The experimental protocols and data presented herein provide a valuable resource for researchers in the field of neuropharmacology and drug development.
References
- 1. Anxiolytic-like effects of the novel cholinergic channel activator this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activation and inhibition of rat neuronal nicotinic receptors by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of this compound, a novel cholinergic channel ligand, on place learning in septal-lesioned rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The enhancement of contextual fear conditioning by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Central nicotinic receptor agonists this compound, ABT-089, and (-)-nicotine reduce distractibility in adult monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Characterization of ABT-418: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
ABT-418, (S)-3-methyl-5-(1-methyl-2-pyrrolidinyl)isoxazole, is a novel cholinergic ligand that acts as a selective agonist at neuronal nicotinic acetylcholine receptors (nAChRs). Developed by Abbott Laboratories, it has demonstrated potential as a therapeutic agent for cognitive deficits and anxiety-related disorders. This technical guide provides a comprehensive overview of the in vitro characterization of this compound, detailing its binding affinity, functional potency at various nAChR subtypes, and the experimental methodologies employed for its evaluation.
Data Presentation: Quantitative Pharmacological Profile of this compound
The following table summarizes the key quantitative data from in vitro studies of this compound, providing a comparative look at its interaction with different nAChR subtypes and its functional effects in various assays.
| Assay Type | Receptor/System | Parameter | Value | Reference(s) |
| Receptor Binding | ||||
| Radioligand Binding ([³H]-Cytisine) | Rat Brain nAChR | Kᵢ | 3 nM | [1] |
| Radioligand Binding ([³H]-ABT-418) | Rat Brain nAChR | Kₐ | 2.85 nM | [2] |
| Radioligand Binding ([³H]-Nicotine) | M10 Cells (α4β2) | Kᵢ (major site) | 68.6 nM | [3] |
| Radioligand Binding ([³H]-Nicotine) | M10 Cells (α4β2) | Kᵢ (minor site) | 0.86 nM | [3] |
| Functional Activity | ||||
| Patch-Clamp Electrophysiology | PC12 Cells | EC₅₀ | 209 µM | [1][4] |
| [³H]-Dopamine Release | Rat Striatal Slices | EC₅₀ | 380 nM | [1] |
| ⁸⁶Rb⁺ Efflux | Mouse Thalamic Synaptosomes | Potency | Equipotent to (-)-nicotine | [1][5] |
| Electrophysiology (Two-Electrode Voltage Clamp) | Xenopus Oocytes (α4β2) | EC₅₀ | ~6 µM | [6][7][8] |
| Electrophysiology (Two-Electrode Voltage Clamp) | Xenopus Oocytes (α2β2) | EC₅₀ | ~11 µM | [6][7][8] |
| Electrophysiology (Two-Electrode Voltage Clamp) | Xenopus Oocytes (α3β4) | EC₅₀ | ~188 µM | [6] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the characterization of this compound are provided below. These protocols are based on standard pharmacological assays for nAChR ligands.
Radioligand Binding Assay (Competitive Inhibition)
This assay measures the ability of this compound to displace a radiolabeled ligand with known affinity for nAChRs.
a. Receptor Preparation:
-
For endogenous receptors, tissue from a brain region rich in the target nAChR subtype (e.g., rat cerebral cortex for α4β2) is homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.
-
The homogenate is centrifuged at low speed (e.g., 1,000 x g) to remove nuclei and large debris.
-
The resulting supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the membrane fraction.
-
The membrane pellet is washed by resuspension in fresh buffer and re-centrifugation. The final pellet is resuspended in assay buffer.
b. Assay Procedure:
-
The assay is performed in a 96-well plate format.
-
To each well, the following are added in order: assay buffer, a range of concentrations of this compound (or vehicle for total binding), and a fixed concentration of a suitable radioligand (e.g., [³H]-cytisine for α4β2 nAChRs).
-
For determination of non-specific binding, a high concentration of a known nAChR agonist (e.g., nicotine) is added to a set of wells.
-
The plate is incubated at a controlled temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium.
-
The reaction is terminated by rapid filtration through a glass fiber filter, which traps the receptor-bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is quantified using a scintillation counter.
c. Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis.
-
The inhibition constant (Kᵢ) is calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.
Whole-Cell Patch-Clamp Electrophysiology
This technique measures the ion currents elicited by this compound through nAChRs in whole cells.
a. Cell Preparation:
-
Cells expressing the nAChR subtype of interest (e.g., PC12 cells or Xenopus oocytes injected with nAChR subunit cRNAs) are cultured on coverslips.
-
The coverslip is placed in a recording chamber on the stage of an inverted microscope and continuously perfused with an external recording solution.
b. Recording Procedure:
-
A glass micropipette with a fine tip (resistance of 3-7 MΩ) is filled with an internal solution that mimics the intracellular ionic composition.
-
The micropipette is lowered onto the surface of a cell, and gentle suction is applied to form a high-resistance seal (gigaohm seal) between the pipette tip and the cell membrane.
-
A brief pulse of stronger suction is then applied to rupture the membrane patch, establishing electrical and diffusive access to the cell's interior (whole-cell configuration).
-
The cell is voltage-clamped at a holding potential (e.g., -60 mV).
-
This compound at various concentrations is applied to the cell via the perfusion system.
c. Data Acquisition and Analysis:
-
The inward currents elicited by this compound are recorded using a patch-clamp amplifier and digitized for computer analysis.
-
The peak current amplitude at each concentration of this compound is measured.
-
A concentration-response curve is generated by plotting the peak current amplitude against the logarithm of the this compound concentration.
-
The EC₅₀ value (the concentration of this compound that produces 50% of the maximal response) is determined by fitting the concentration-response data to a sigmoidal function.
[³H]-Dopamine Release from Striatal Slices
This assay assesses the ability of this compound to stimulate the release of neurotransmitters from presynaptic terminals.
a. Tissue Preparation:
-
Rat striata are rapidly dissected and sliced into thin sections (e.g., 300 µm) using a tissue chopper.
-
The slices are pre-incubated in a physiological buffer containing [³H]-dopamine, which is taken up by dopaminergic nerve terminals.
-
After loading, the slices are washed to remove excess unincorporated radioactivity.
b. Release Experiment:
-
The [³H]-dopamine-loaded slices are placed in a superfusion chamber and continuously perfused with buffer.
-
Fractions of the superfusate are collected at regular intervals.
-
After establishing a stable baseline of [³H]-dopamine release, the slices are stimulated by a brief exposure to varying concentrations of this compound.
-
The stimulation is terminated by returning to the baseline buffer.
c. Data Analysis:
-
The radioactivity in each collected fraction is determined by liquid scintillation counting.
-
The amount of [³H]-dopamine released is expressed as a percentage of the total radioactivity remaining in the tissue at the time of collection.
-
The EC₅₀ for this compound-induced [³H]-dopamine release is calculated from the concentration-response curve.
Mandatory Visualizations
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for determining the binding affinity of this compound using a radioligand binding assay.
Signaling Pathway of this compound at a Neuronal Nicotinic Acetylcholine Receptor
Caption: Signaling cascade initiated by the binding of this compound to a neuronal nAChR.
References
- 1. benchchem.com [benchchem.com]
- 2. Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging | Journal of Neuroscience [jneurosci.org]
- 3. GraphViz Examples and Tutorial [graphs.grevian.org]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 6. jneurosci.org [jneurosci.org]
- 7. devtoolsdaily.com [devtoolsdaily.com]
- 8. 86Rb+ efflux mediated by alpha4beta2*-nicotinic acetylcholine receptors with high and low-sensitivity to stimulation by acetylcholine display similar agonist-induced desensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
The Neuropharmacological Profile of ABT-418: A Deep Dive into its Effects on Neurotransmitter Release
Abstract
ABT-418, a novel cholinergic ligand, has garnered significant interest within the neuroscience and drug development communities for its potential therapeutic applications in cognitive and attentional disorders such as Alzheimer's disease and ADHD.[1][2][3] Developed by Abbott Laboratories, this compound acts as a selective agonist at neuronal nicotinic acetylcholine receptors (nAChRs), demonstrating a unique profile that distinguishes it from the prototypical nicotinic agonist, (-)-nicotine.[4][5] This technical guide provides an in-depth analysis of the effects of this compound on the release of key neurotransmitters, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying mechanisms and workflows. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's neuropharmacological properties.
Introduction to this compound
This compound, chemically known as (S)-3-methyl-5-(1-methyl-2-pyrrolidinyl)isoxazole, is a structural analog of nicotine where the pyridine ring is replaced by an isoxazole bioisostere.[4] This modification confers a selective affinity for specific subtypes of neuronal nAChRs.[1] Primarily, this compound is a potent agonist for the α4β2 nAChR subtype, which is widely expressed in the mammalian brain and implicated in cognitive functions.[5][6] It also shows affinity for α7 and α2β2 subtypes but is notably inactive at α3β4 receptors, which are more associated with peripheral ganglionic effects.[1] This receptor selectivity is hypothesized to account for its favorable in vivo profile, which includes cognition-enhancing and anxiolytic effects with a reduced liability for the side effects commonly associated with nicotine.[4][5]
Core Mechanism of Action: nAChR-Mediated Neurotransmitter Release
Nicotinic acetylcholine receptors are ligand-gated ion channels that, upon activation by an agonist like this compound, undergo a conformational change. This change opens a central pore permeable to cations, primarily Na+ and Ca2+. The influx of these positive ions leads to depolarization of the neuronal membrane. In presynaptic terminals, this depolarization, particularly the influx of Ca2+, is a critical trigger for the fusion of neurotransmitter-containing vesicles with the cell membrane, resulting in the release of neurotransmitters into the synaptic cleft.[7] this compound leverages this mechanism to modulate the release of several key neurotransmitters, thereby influencing a range of downstream neural circuits.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. A pilot controlled clinical trial of this compound, a cholinergic agonist, in the treatment of adults with attention deficit hyperactivity disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acute effects of the selective cholinergic channel activator (nicotinic agonist) this compound in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. (S)-3-methyl-5-(1-methyl-2-pyrrolidinyl) isoxazole (ABT 418): a novel cholinergic ligand with cognition-enhancing and anxiolytic activities: I. In vitro characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. psychiatryonline.org [psychiatryonline.org]
- 6. Characterization of [3H]this compound: a novel cholinergic channel ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
An In-depth Technical Guide to the Structural Analogues and Derivatives of ABT-418
For Researchers, Scientists, and Drug Development Professionals
Abstract
ABT-418, (S)-3-methyl-5-(1-methyl-2-pyrrolidinyl)isoxazole, is a potent and selective agonist of neuronal nicotinic acetylcholine receptors (nAChRs), particularly the α4β2 subtype. It has demonstrated potential as a therapeutic agent for cognitive disorders such as Alzheimer's disease and attention-deficit/hyperactivity disorder (ADHD). This document provides a comprehensive technical overview of the structural analogues and derivatives of this compound, focusing on their synthesis, structure-activity relationships (SAR), and the experimental methodologies used for their evaluation. This guide is intended to serve as a resource for researchers and professionals involved in the discovery and development of novel cholinergic agents.
Introduction
This compound emerged as a promising candidate from efforts to develop nAChR agonists with improved side-effect profiles compared to nicotine.[1] Its structure, featuring a 3-methylisoxazole ring linked to an N-methylpyrrolidine moiety, has been the subject of extensive medicinal chemistry campaigns aimed at elucidating the structural requirements for potent and selective nAChR activation. This guide delves into the key structural modifications of this compound and their impact on biological activity.
Core Structure and Mechanism of Action
This compound acts as an agonist at several nAChR subtypes, with high affinity for the α4β2, α7, and α2β2 receptors.[2] The binding of this compound to these ligand-gated ion channels induces a conformational change, leading to the opening of the channel and an influx of cations, primarily Na+ and Ca2+. This influx results in membrane depolarization and the modulation of neurotransmitter release, which is believed to underlie its pro-cognitive and anxiolytic effects.
Signaling Pathway of nAChR Agonists
Caption: nAChR agonist signaling pathway.
Structure-Activity Relationships (SAR)
The SAR of this compound analogues has been explored by modifying both the heterocyclic core and the pyrrolidine ring.
Modifications of the Heterocyclic Core
The 3-methylisoxazole ring of this compound is a critical pharmacophore. Bioisosteric replacement of this moiety has been a key strategy to modulate potency and selectivity.
Table 1: In Vitro Activity of this compound and Analogues with Heterocyclic Core Modifications
| Compound | Heterocyclic Core | nAChR Subtype | Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) |
| This compound | 3-Methylisoxazole | α4β2 | 3[1] | 380 (Dopamine release)[1] |
| Analogue 1 | Pyridine | α4β2 | 2.0[2] | - |
| Analogue 2 | Oxadiazole | α4β2 | Moderate Affinity[2] | - |
| (-)-Nicotine | Pyridine | α4β2 | - | 40 (Dopamine release)[1] |
Note: Data is compiled from multiple sources and assay conditions may vary.
Modifications of the Pyrrolidine Ring
The (S)-N-methylpyrrolidine ring and its stereochemistry are crucial for high-affinity binding.
Table 2: In Vitro Activity of this compound Analogues with Pyrrolidine Ring Modifications
| Compound | Pyrrolidine Modification | nAChR Subtype | Binding Affinity (Ki, nM) |
| This compound | (S)-N-Methylpyrrolidine | α4β2 | 3[1] |
| (R)-ABT-418 | (R)-N-Methylpyrrolidine | α4β2 | >1000 |
| Desmethyl-ABT-418 | (S)-Pyrrolidine | α4β2 | Reduced Affinity |
Note: Specific Ki values for all derivatives are not consistently reported in the literature; qualitative descriptions of affinity changes are provided where available.
Synthesis of this compound and Derivatives
The synthesis of this compound and its analogues typically involves the coupling of a suitable heterocyclic precursor with a chiral pyrrolidine derivative. Several synthetic routes have been reported, often starting from L-proline or (S)-pyroglutamic acid to establish the desired stereochemistry of the pyrrolidine ring.
General Synthetic Workflow
Caption: General synthetic workflow for this compound analogues.
Experimental Protocols
Radioligand Binding Assay for nAChR Affinity
This protocol is a generalized procedure based on commonly reported methods for determining the binding affinity of compounds to nAChRs.
Objective: To determine the inhibition constant (Ki) of test compounds for the [3H]cytisine binding site on nAChRs in rat brain homogenates.
Materials:
-
Rat brain tissue
-
Binding buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2
-
[3H]cytisine (radioligand)
-
Non-specific binding control: (-)-Nicotine (10 µM)
-
Test compounds
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Membrane Preparation: Homogenize rat brain tissue in ice-cold binding buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C. Resuspend the resulting pellet in fresh binding buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
50 µL of binding buffer (for total binding) or 10 µM (-)-nicotine (for non-specific binding) or test compound at various concentrations.
-
50 µL of [3H]cytisine (final concentration ~1 nM).
-
100 µL of the membrane preparation.
-
-
Incubation: Incubate the plate at 4°C for 60-90 minutes.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters pre-soaked in 0.5% polyethyleneimine using a cell harvester. Wash the filters three times with ice-cold binding buffer.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value for each test compound by non-linear regression analysis of the competition binding data. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay: Dopamine Release from Rat Striatal Slices
This protocol outlines a common method to assess the functional agonist activity of compounds at presynaptic nAChRs that modulate dopamine release.
Objective: To measure the potency (EC50) and efficacy of test compounds in stimulating [3H]dopamine release from rat striatal slices.
Materials:
-
Rat striatal tissue
-
Krebs-Ringer bicarbonate buffer, gassed with 95% O2 / 5% CO2
-
[3H]dopamine
-
Test compounds
-
Perfusion system
-
Liquid scintillation counter
Procedure:
-
Slice Preparation: Prepare coronal slices (300-400 µm thick) of rat striatum using a tissue chopper or vibratome.
-
Loading with [3H]dopamine: Incubate the slices in Krebs-Ringer buffer containing [3H]dopamine (e.g., 0.1 µM) for 30 minutes at 37°C.
-
Perfusion: Transfer the loaded slices to a perfusion system and wash with buffer for 60 minutes to remove excess radioactivity.
-
Stimulation: Collect baseline fractions of the perfusate. Then, switch to a buffer containing the test compound at a specific concentration for a short period (e.g., 2 minutes). Collect the perfusate during and after stimulation.
-
Scintillation Counting: Measure the radioactivity in each collected fraction using a liquid scintillation counter.
-
Data Analysis: Express the amount of [3H]dopamine released in each fraction as a percentage of the total radioactivity in the tissue at the time of collection. Construct concentration-response curves to determine the EC50 and maximal response for each test compound.
Conclusion
The development of this compound and the subsequent exploration of its structural analogues have significantly advanced our understanding of the SAR of nAChR agonists. The data summarized in this guide highlight the critical roles of the heterocyclic core and the stereochemistry of the pyrrolidine moiety in determining the pharmacological profile of these compounds. The provided experimental protocols offer a foundation for the continued investigation and development of novel cholinergic agents with therapeutic potential for a range of neurological and psychiatric disorders. Further research focusing on subtype selectivity and the optimization of pharmacokinetic properties will be crucial for the successful clinical translation of this class of compounds.
References
- 1. (S)-3-methyl-5-(1-methyl-2-pyrrolidinyl) isoxazole (ABT 418): a novel cholinergic ligand with cognition-enhancing and anxiolytic activities: I. In vitro characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bioisosteric replacement strategy for the synthesis of 1-azacyclic compounds with high affinity for the central nicotinic cholinergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
ABT-418: An In-Depth Technical Guide on Enantiomeric Specificity and Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
ABT-418, or (S)-3-methyl-5-(1-methyl-2-pyrrolidinyl)isoxazole, is a potent and selective agonist of neuronal nicotinic acetylcholine receptors (nAChRs). Developed by Abbott Laboratories, it has been investigated for its nootropic, neuroprotective, and anxiolytic properties, with potential applications in treating Alzheimer's disease and Attention Deficit Hyperactivity Disorder (ADHD).[1] This technical guide provides a comprehensive overview of the enantiomeric specificity of this compound, its activity at various nAChR subtypes, and the experimental methodologies used for its characterization.
Enantiomeric Specificity of this compound
The pharmacological activity of this compound resides almost exclusively in its (S)-enantiomer. The (R)-enantiomer, also referred to as A-81754, is significantly less active. This pronounced stereoselectivity is a critical aspect of its pharmacological profile, highlighting the precise structural requirements for potent interaction with nAChRs. In vivo studies have demonstrated that while the (S)-enantiomer is a potent cognitive enhancer, the (R)-enantiomer is inactive in memory-enhancing tasks. This difference in activity is estimated to be at least 100-fold.
Quantitative Analysis of nAChR Activity
The following tables summarize the binding affinity (Ki) and functional potency (EC50) of this compound enantiomers at various nAChR subtypes. The data is compiled from multiple in vitro studies.
Table 1: Binding Affinity (Ki) of this compound Enantiomers at nAChR Subtypes
| Enantiomer | nAChR Subtype | Radioligand | Tissue/Cell Line | Ki (nM) |
| (S)-ABT-418 | α4β2 | [³H]Cytisine | Rat Brain Membranes | 3[2] |
| (S)-ABT-418 | α4β2 | [³H]Nicotine | Human Temporal Cortex (Major Site) | 68.6[3] |
| (S)-ABT-418 | α4β2 | [³H]Nicotine | Human Temporal Cortex (Minor Site) | 0.86[3] |
| (S)-ABT-418 | General nAChR | [³H]Nicotine | Rat Brain | 6[4] |
| (R)-ABT-418 (A-81754) | α4β2 | [³H]Cytisine | Rat Brain Membranes | > 300 |
Note: Data for the (R)-enantiomer is often reported as inactive or significantly less potent rather than a specific Ki value.
Table 2: Functional Potency (EC50) of this compound Enantiomers at nAChR Subtypes
| Enantiomer | nAChR Subtype | Assay Type | Cell Line | EC50 (µM) |
| (S)-ABT-418 | α4β2 | Electrophysiology | Xenopus Oocytes | 6[5][6] |
| (S)-ABT-418 | α2β2 | Electrophysiology | Xenopus Oocytes | 11[5][6] |
| (S)-ABT-418 | α3β4 | Electrophysiology | Xenopus Oocytes | 188[5] |
| (S)-ABT-418 | General nAChR | Patch Clamp | PC12 Cells | 209[2] |
| (S)-ABT-418 | [³H]Dopamine Release | Rat Striatal Slices | - | 0.38 |
| (R)-ABT-418 (A-81754) | Various | Functional Assays | - | Inactive |
Experimental Protocols
Radioligand Binding Assay (Competitive Inhibition)
This assay determines the binding affinity of a compound by measuring its ability to displace a radiolabeled ligand from its receptor.
1. Receptor Preparation:
-
Tissue: Homogenize rat brain tissue (e.g., cortex or hippocampus) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Cell Lines: Use cells stably expressing the nAChR subtype of interest (e.g., HEK293 cells transfected with α4 and β2 subunit cDNAs).
-
Membrane Isolation: Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris. Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes. Wash the membrane pellet by resuspension and recentrifugation.
2. Assay Procedure:
-
Resuspend the final membrane pellet in a binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
In a 96-well plate, add the membrane preparation, a fixed concentration of radioligand (e.g., [³H]Cytisine for α4β2), and varying concentrations of the test compound ((S)- or (R)-ABT-418).
-
To determine non-specific binding, add a high concentration of a known nAChR ligand (e.g., nicotine or epibatidine) to a set of wells.
-
Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
3. Data Analysis:
-
Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Two-Electrode Voltage Clamp Electrophysiology in Xenopus Oocytes
This technique measures the ion flow through the nAChR channel upon agonist application.
1. Oocyte Preparation:
-
Harvest oocytes from a female Xenopus laevis.
-
Defolliculate the oocytes by enzymatic digestion (e.g., with collagenase).
-
Inject the oocytes with cRNAs encoding the desired nAChR subunits (e.g., α4 and β2).
-
Incubate the injected oocytes for 2-7 days to allow for receptor expression.
2. Electrophysiological Recording:
-
Place a single oocyte in a recording chamber continuously perfused with a standard frog Ringer's solution.
-
Impale the oocyte with two glass microelectrodes filled with a conducting solution (e.g., 3 M KCl), one for voltage clamping and one for current recording.
-
Clamp the oocyte membrane potential at a holding potential (e.g., -70 mV).
-
Apply the test compound ((S)- or (R)-ABT-418) at various concentrations to the oocyte via the perfusion system.
3. Data Analysis:
-
Record the inward current elicited by the application of the agonist.
-
Construct a concentration-response curve by plotting the peak current amplitude against the agonist concentration.
-
Fit the data to a sigmoidal dose-response equation to determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response) and the Hill coefficient.
Visualizations
Signaling Pathway of this compound at a Neuronal Synapse
Caption: Signaling pathway of (S)-ABT-418 at a dopaminergic synapse.
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for determining binding affinity using a radioligand binding assay.
Logical Relationship of this compound Enantiomers and Activity
Caption: Enantiomeric composition and resulting pharmacological activity of this compound.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. (S)-3-methyl-5-(1-methyl-2-pyrrolidinyl) isoxazole (ABT 418): a novel cholinergic ligand with cognition-enhancing and anxiolytic activities: I. In vitro characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Epibatidine and ABT 418 reveal selective losses of alpha 4 beta 2 nicotinic receptors in Alzheimer brains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Activation and inhibition of rat neuronal nicotinic receptors by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. amsbio.com [amsbio.com]
Neuronal Nicotinic Receptor Agonists for Cognitive Enhancement: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Neuronal nicotinic acetylcholine receptors (nAChRs) have emerged as a promising target for therapeutic intervention in cognitive disorders characterized by deficits in attention, learning, and memory, such as Alzheimer's disease and Attention-Deficit/Hyperactivity Disorder (ADHD).[1][2][3][4][5] Agonists targeting specific nAChR subtypes, particularly the α7 and α4β2* receptors, have demonstrated pro-cognitive effects in both preclinical and clinical studies.[2][6][7][8] This technical guide provides an in-depth overview of the mechanisms of action, signaling pathways, and therapeutic potential of nAChR agonists for cognitive enhancement. It includes a summary of quantitative data from key studies, detailed experimental protocols, and visualizations of relevant biological and experimental workflows to support ongoing research and drug development efforts in this field.
Introduction to Neuronal Nicotinic Receptors and Cognition
nAChRs are ligand-gated ion channels widely distributed throughout the central nervous system (CNS) that play a crucial role in modulating neuronal excitability and synaptic transmission.[1][9] They are pentameric structures composed of various α and β subunits, with the α7 and α4β2 subtypes being the most abundant and well-studied in the context of cognition.[8][10]
-
α7 nAChRs: These homomeric receptors (composed of five α7 subunits) are highly permeable to calcium and are densely expressed in brain regions critical for learning and memory, such as the hippocampus and prefrontal cortex.[8][9] Activation of α7 nAChRs is implicated in synaptic plasticity, neuroprotection, and the modulation of inflammatory processes.[11][12]
-
α4β2* nAChRs: These heteromeric receptors are the most abundant nAChR subtype in the brain and exhibit high affinity for nicotine.[8] They are crucial for attention, cognitive flexibility, and executive function.[2][6][7] The asterisk (*) indicates that other subunits may also be part of the receptor complex.[8]
Dysfunction of the cholinergic system, including alterations in nAChR expression and function, is a hallmark of several neurodegenerative and psychiatric disorders associated with cognitive impairment.[9][13] Consequently, targeting these receptors with specific agonists represents a rational therapeutic strategy to enhance cognitive function.
Mechanism of Action and Signaling Pathways
The cognitive-enhancing effects of nAChR agonists are mediated through a variety of mechanisms at the cellular and systems level.
2.1. Direct Neuronal Excitation and Neurotransmitter Release:
Activation of nAChRs leads to the influx of cations (primarily Na+ and Ca2+), causing membrane depolarization and increased neuronal excitability. This, in turn, modulates the release of several key neurotransmitters involved in cognition, including:
-
Acetylcholine (ACh): nAChR agonists can enhance the release of ACh, creating a positive feedback loop that amplifies cholinergic signaling.[2]
-
Dopamine (DA): Activation of nAChRs in the mesolimbic pathway promotes dopamine release, which is important for motivation and reward-related learning.[9]
-
Glutamate: nAChR activation can enhance the release of glutamate, the primary excitatory neurotransmitter in the brain, thereby facilitating synaptic plasticity.[1]
-
Norepinephrine (NE) and Serotonin (5-HT): nAChR agonists can also modulate the release of these neurotransmitters, which are involved in attention and mood.[2][9]
2.2. Intracellular Signaling Cascades:
The influx of calcium through nAChRs, particularly the α7 subtype, triggers downstream intracellular signaling cascades that are critical for long-term changes in synaptic strength and neuronal survival.[12] A key pathway involved is the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway .[9][12][14]
Activation of this pathway leads to the phosphorylation of the transcription factor CREB (cAMP response element-binding protein), which in turn regulates the expression of genes involved in synaptic plasticity and neuroprotection.[8]
Quantitative Data on nAChR Agonists for Cognitive Enhancement
The following tables summarize quantitative data from selected preclinical and clinical studies investigating the cognitive-enhancing effects of various nAChR agonists.
Table 1: Preclinical Studies of nAChR Agonists
| Agonist | Receptor Target | Animal Model | Cognitive Domain | Key Finding | Reference |
| Nicotine | Non-selective | Rats | Working Memory | Acute and chronic administration improved performance in the radial-arm maze. | [5] |
| ABT-418 | α4β2* | Rats | Cognition | Showed efficacy and potency similar to nicotine in animal models of cognition with reduced toxicity. | [2] |
| A-582941 | α7 | Rodents | Broad Spectrum | Enhanced working memory, short-term recognition memory, and memory consolidation. | [15] |
| PNU-282987 | α7 | Rats | Motivation | Decreased motivation for nicotine use. | [16] |
Table 2: Clinical Studies of nAChR Agonists in ADHD
| Agonist | Receptor Target | Study Phase | Population | Primary Outcome | Key Finding | Reference |
| This compound | α4β2 | Proof-of-concept | Adults with ADHD | CAARS:Inv Total Score | Showed signals of cognitive enhancement. | [2] |
| ABT-089 | α4β2 | Phase 2 | Adults with ADHD | CAARS-INV | Significantly improved symptoms. | [17] |
| ABT-894 | α4β2 | Phase 2 | Adults with ADHD | CAARS:Inv Total Score | 4 mg BID dose showed significant improvement compared to placebo. | [18] |
| AZD1446 | α4β2 | Phase 2 | Adults with ADHD | ADHD Symptoms | Initial results supported clinical efficacy with improvement in inattention. | [19] |
Table 3: Clinical Studies of nAChR Agonists in Alzheimer's Disease
| Agonist | Receptor Target | Study Phase | Population | Primary Outcome | Key Finding | Reference |
| RG3487 | α7 | Phase 2 | Mild-to-moderate AD | Quality of Episodic Secondary Memory | 5 and 15 mg doses showed a statistically significant effect. Development discontinued. | [20] |
| Nelonicline (ABT-126) | α7 | Phase 2b | Mild-to-moderate AD | Cognitive Measures | Insufficient efficacy to continue development. | [20] |
| AZD-3480 (Ispronicline) | α4β2* | Phase 1 | Healthy Volunteers | Pharmacokinetics, Safety | Showed memory-enhancing properties in rodents. | [20] |
Detailed Experimental Protocols
The assessment of cognitive enhancement by nAChR agonists relies on a variety of behavioral paradigms in animals and cognitive tests in humans.
4.1. Preclinical: Radial-Arm Maze for Working Memory Assessment
Objective: To assess spatial working memory in rodents.
Apparatus: An elevated central platform with eight arms radiating outwards. Food rewards are placed at the end of some or all arms.
Procedure:
-
Habituation: The animal is allowed to freely explore the maze for several days.
-
Training: The animal is placed on the central platform and must visit each arm to retrieve a food reward. The trial ends when all rewards have been consumed or after a set time limit.
-
Testing: After a delay period, the animal is returned to the maze. The number of entries into arms that were previously baited (working memory errors) and arms that were never baited (reference memory errors) are recorded.
-
Drug Administration: The nAChR agonist or vehicle is administered at a predetermined time before the testing phase.
Data Analysis: The primary dependent variable is the number of working memory errors. A reduction in errors in the drug-treated group compared to the control group indicates an improvement in working memory.
4.2. Clinical: Conners' Adult ADHD Rating Scale (CAARS)
Objective: To assess the presence and severity of ADHD symptoms in adults.
Methodology: The CAARS is a self-report and observer-rated scale. The investigator-rated version (CAARS:Inv) is often used as a primary outcome measure in clinical trials.
Procedure:
-
A trained clinician conducts a semi-structured interview with the participant.
-
The clinician rates the frequency and severity of various ADHD symptoms based on the participant's responses and clinical observation.
-
The scale includes subscales for inattention, hyperactivity/impulsivity, and an overall total score.
Data Analysis: The primary endpoint is typically the change from baseline in the CAARS:Inv Total score. A significantly greater reduction in the score for the active treatment group compared to the placebo group indicates drug efficacy.
Logical Relationships and Therapeutic Landscape
The development of nAChR agonists for cognitive enhancement is guided by the distinct roles of different receptor subtypes in various cognitive domains.
Conclusion and Future Directions
The evidence strongly supports the continued investigation of neuronal nicotinic receptor agonists as a viable strategy for cognitive enhancement.[6] While early clinical trials have shown mixed results, a deeper understanding of the nuanced roles of different nAChR subtypes, the development of more selective ligands, and the optimization of dosing regimens hold promise for future therapeutic success.[11][13][17][21] Future research should focus on:
-
Biomarker Development: Identifying biomarkers to predict treatment response and stratify patient populations.
-
Combination Therapies: Exploring the potential of combining nAChR agonists with other pro-cognitive agents.
-
Long-Term Safety and Efficacy: Conducting larger and longer-duration clinical trials to establish the long-term safety and efficacy of these compounds.
This technical guide provides a comprehensive foundation for researchers and drug development professionals to advance the field of nAChR-targeted cognitive enhancement.
References
- 1. α7 Nicotinic Receptor Agonists: Potential Therapeutic Drugs for Treatment of Cognitive Impairments in Schizophrenia and Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NEURONAL NICOTINIC RECEPTOR AGONISTS FOR THE TREATMENT OF ATTENTION-DEFICIT/HYPERACTIVITY DISORDER: FOCUS ON COGNITION - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of Alpha-7-Nicotinic Acetylcholine Receptor in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Nicotinic receptor subtypes and cognitive function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nAChR agonist-induced cognition enhancement: integration of cognitive and neuronal mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Subtype-selective nicotinic acetylcholine receptor agonists can improve cognitive flexibility in an attentional set shifting task - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nicotinic Acetylcholine Receptor Ligands, Cognitive Function, and Preclinical Approaches to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Systematic Review on Drugs Acting as Nicotinic Acetylcholine Receptor Agonists in the Treatment of Dementia | MDPI [mdpi.com]
- 10. Neural Systems Governed by Nicotinic Acetylcholine Receptors: Emerging Hypotheses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Therapeutic Targeting of the α7 Nicotinic Receptor: Challenges and Prospects for Cognitive Improvement in Alzheimer's and Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Nicotinic Acetylcholine Receptor Agonists for the Treatment of Alzheimer's Dementia: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Nicotinic Acetylcholine Receptor Signaling: Roles in Neuroprotection - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Preclinical Characterization of A‐582941: A Novel α7 Neuronal Nicotinic Receptor Agonist with Broad Spectrum Cognition‐Enhancing Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The current agonists and positive allosteric modulators of α7 nAChR for CNS indications in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Targeting the Nicotinic Cholinergic System to Treat Attention-Deficit/Hyperactivity Disorder: Rationale and Progress to Date - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A randomized, double-blind, placebo-controlled phase 2 study of α4β2 agonist ABT-894 in adults with ADHD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A randomized, double-blind, placebo-controlled crossover study of α4β2* nicotinic acetylcholine receptor agonist AZD1446 (TC-6683) in adults with attention-deficit/hyperactivity disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Nicotinic Acetylcholine Receptor Agonists for the Treatment of Alzheimer’s Dementia: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 21. biorxiv.org [biorxiv.org]
Methodological & Application
Application Notes and Protocols for ABT-418 in Cognitive Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
ABT-418, chemically known as (S)-3-methyl-5-(1-methyl-2-pyrrolidinyl)isoxazole, is a potent and selective agonist for the α4β2 subtype of neuronal nicotinic acetylcholine receptors (nAChRs).[1] It is a structural analog of nicotine but exhibits a more favorable therapeutic profile, with significant cognitive-enhancing and anxiolytic-like properties and a reduced incidence of the side effects commonly associated with nicotine.[1][2][3] Preclinical studies have demonstrated its efficacy in various animal models of learning and memory, making it a valuable tool for investigating the role of the cholinergic system in cognition.
These application notes provide a comprehensive overview of the recommended dosages, experimental protocols, and the underlying signaling pathways of this compound for use in cognitive studies in mice.
Data Presentation: this compound Dosage in Mice
The following tables summarize the effective dosages of this compound in mice for cognitive and anxiolytic studies based on published preclinical research.
Table 1: this compound Dosage for Cognitive Enhancement in Mice
| Cognitive Task | Mouse Strain | Administration Route | Effective Dose (µmol/kg) | Effective Dose (mg/kg) | Reference |
| Inhibitory Avoidance (Retention) | Not Specified | Intraperitoneal (i.p.) | 0.062 (Minimum Effective Dose) | ~0.012 | Decker et al., 1994[1] |
Note: The conversion to mg/kg is an approximation based on the molar mass of this compound hydrochloride (approximately 202.68 g/mol ).
Table 2: this compound Dosage for Anxiolytic Effects in Mice
| Behavioral Test | Mouse Strain | Administration Route | Effective Dose (µmol/kg) | Effective Dose (mg/kg) | Reference |
| Elevated Plus-Maze | Not Specified | Intraperitoneal (i.p.) | 0.19 (Minimum Effective Dose) | ~0.038 | Decker et al., 1994[1] |
Experimental Protocols
Inhibitory (Passive) Avoidance Task
This task assesses learning and memory based on fear conditioning.
a. Apparatus: A two-chambered apparatus with one illuminated "safe" compartment and one dark "shock" compartment, connected by a small opening. The floor of the dark compartment is equipped with a grid for delivering a mild foot shock.
b. Procedure:
-
Training (Acquisition):
-
Place a mouse in the illuminated compartment.
-
Allow the mouse to explore freely. Mice naturally prefer the dark compartment and will typically enter it within a short period.
-
Once the mouse has fully entered the dark compartment, close the opening and deliver a brief, mild foot shock (e.g., 0.3-0.5 mA for 2 seconds).
-
Immediately after the shock, remove the mouse and return it to its home cage.
-
-
Testing (Retention):
-
24 hours after training, place the mouse back into the illuminated compartment.
-
Record the latency to enter the dark compartment (step-through latency). A longer latency is indicative of better memory of the aversive experience.
-
A cut-off time (e.g., 300 seconds) is typically used, and mice that do not enter the dark compartment within this time are assigned the maximum score.
-
c. Drug Administration:
-
Administer this compound (0.062 µmol/kg) or vehicle via intraperitoneal (i.p.) injection at a specified time before the training session (e.g., 30 minutes).
Elevated Plus-Maze Task
This task is used to assess anxiety-like behavior in mice.
a. Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.
b. Procedure:
-
Place a mouse in the center of the maze, facing one of the open arms.
-
Allow the mouse to explore the maze for a set period (e.g., 5 minutes).
-
Record the number of entries into and the time spent in the open and closed arms using a video tracking system.
-
An increase in the time spent in and the number of entries into the open arms is indicative of an anxiolytic effect.
c. Drug Administration:
-
Administer this compound (0.19 µmol/kg) or vehicle via intraperitoneal (i.p.) injection at a specified time before placing the mouse on the maze (e.g., 30 minutes).
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
This compound exerts its effects by binding to and activating α4β2 nicotinic acetylcholine receptors, which are ligand-gated ion channels. This activation leads to an influx of cations, primarily Na+ and Ca2+, causing neuronal depolarization. The subsequent increase in intracellular calcium triggers downstream signaling cascades, including the MAPK/ERK and PI3K/Akt pathways. These pathways converge on the activation of transcription factors like CREB (cAMP response element-binding protein), which plays a crucial role in synaptic plasticity and memory formation.
Caption: this compound signaling cascade.
Experimental Workflow for Cognitive Studies
The following diagram illustrates a typical workflow for assessing the effect of this compound on cognition in a mouse model.
Caption: Workflow for cognitive testing.
References
- 1. (S)-3-methyl-5-(1-methyl-2-pyrrolidinyl)isoxazole (ABT 418): a novel cholinergic ligand with cognition-enhancing and anxiolytic activities: II. In vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (S)-3-methyl-5-(1-methyl-2-pyrrolidinyl) isoxazole (ABT 418): a novel cholinergic ligand with cognition-enhancing and anxiolytic activities: I. In vitro characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anxiolytic-like effects of the novel cholinergic channel activator this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for ABT-418 Administration in Behavioral Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the administration of ABT-418, a selective neuronal nicotinic acetylcholine receptor (nAChR) agonist, in various rodent behavioral experiments. The included methodologies for intraperitoneal injection, oral gavage, and continuous subcutaneous infusion are designed to ensure accurate and reproducible results for investigating the nootropic and anxiolytic effects of this compound.
Data Presentation: this compound Administration Parameters
The following tables summarize key quantitative data for the administration of this compound in common behavioral paradigms.
Table 1: Intraperitoneal (i.p.) Administration of this compound
| Parameter | Value | Notes |
| Dosage Range | 0.1 - 10 µmol/kg | Effective doses for cognitive enhancement and anxiolytic effects have been reported within this range.[1] |
| Vehicle | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | A common vehicle for dissolving compounds for in vivo studies.[2] |
| Injection Volume | 1 - 10 ml/kg | The volume should be kept as low as possible and not exceed recommended guidelines.[3] |
| Timing | 15-30 minutes pre-testing | Administration should occur prior to the initiation of the behavioral task.[4] |
Table 2: Oral (p.o.) Administration of this compound
| Parameter | Value | Notes |
| Dosage Range | 10 - 30 µmol/kg | Higher doses may be required compared to parenteral routes.[1] |
| Vehicle | 0.5% Carboxymethylcellulose-sodium (CMC-Na) | Recommended for preparing a homogenous suspension for oral gavage.[2] |
| Administration | Oral gavage | |
| Timing | 30-60 minutes pre-testing | Allows for absorption from the gastrointestinal tract. |
Table 3: Continuous Subcutaneous (s.c.) Infusion of this compound via Osmotic Minipump
| Parameter | Value | Notes |
| Dosage Range | 4 - 13 µmol/kg/day | For chronic administration to study long-term effects.[1] |
| Vehicle | Sterile Saline (0.9% NaCl) | The vehicle should be sterile and compatible with the osmotic pump. |
| Pump Model | Dependent on desired duration and flow rate | ALZET® osmotic pumps are commonly used.[5][6][7][8] |
| Implantation | Subcutaneous, typically in the mid-scapular region | Surgical implantation is required.[5][6][8] |
Experimental Protocols
Protocol 1: Intraperitoneal (i.p.) Injection of this compound
This protocol details the procedure for single-dose administration of this compound via intraperitoneal injection in rodents.
Materials:
-
This compound hydrochloride
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Animal scale
-
Syringes (1 ml) with 25-27 gauge needles[3]
Procedure:
-
Drug Preparation:
-
Prepare the vehicle by sequentially adding and mixing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% sterile saline or PBS.[2]
-
Dissolve this compound hydrochloride in the prepared vehicle to the desired final concentration. Vortex until fully dissolved.
-
-
Animal Handling and Dosing:
-
Weigh the animal to determine the correct injection volume.
-
Gently restrain the rodent. For mice, the scruff of the neck can be held. For rats, a two-person or towel-wrap technique is recommended.[3][9]
-
Position the animal so the abdomen is exposed and tilted slightly downwards.
-
Insert the needle into the lower right quadrant of the abdomen to avoid the cecum and bladder.[3]
-
Aspirate briefly to ensure no fluid is drawn into the syringe, indicating correct placement in the peritoneal cavity.
-
Inject the solution slowly and steadily.
-
Withdraw the needle and return the animal to its home cage.
-
Monitor the animal for any adverse reactions.
-
Protocol 2: Morris Water Maze for Spatial Learning and Memory
This protocol describes the use of the Morris water maze to assess the effect of this compound on spatial learning and memory.[10][11][12]
Apparatus:
-
A large circular pool (approximately 1.5-2 meters in diameter for rats, 1-1.2 meters for mice) filled with water.[13]
-
The water is made opaque using non-toxic white paint or non-fat dry milk.[10][13]
-
An escape platform submerged 1-2 cm below the water surface.[10]
-
Visual cues placed around the room, visible from the pool.
-
A video tracking system to record the animal's swim path and latency to find the platform.[10]
Procedure:
-
Habituation (Day 1):
-
Allow the animal to swim freely in the pool for 60 seconds without the platform to acclimate.
-
-
Acquisition Phase (Days 2-5):
-
Administer this compound or vehicle intraperitoneally 30 minutes before the first trial of each day.
-
Conduct 4 trials per day for each animal.
-
For each trial, place the animal into the water facing the wall at one of four randomized start locations (North, South, East, West).
-
Allow the animal a maximum of 60-90 seconds to find the hidden platform.[4]
-
If the animal finds the platform, allow it to remain there for 15-30 seconds.
-
If the animal fails to find the platform within the maximum time, gently guide it to the platform.
-
Record the escape latency (time to find the platform) and swim path for each trial.
-
-
Probe Trial (Day 6):
-
Remove the escape platform from the pool.
-
Administer this compound or vehicle as in the acquisition phase.
-
Place the animal in the pool at a novel start location.
-
Allow the animal to swim for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located).
-
Protocol 3: Elevated Plus Maze for Anxiety-Like Behavior
This protocol outlines the procedure for assessing the anxiolytic effects of this compound using the elevated plus maze.[14][15][16][17]
Apparatus:
-
A plus-shaped maze elevated above the floor (typically 40-70 cm).
-
Two opposite arms are open, and two opposite arms are enclosed by high walls.
-
The maze is typically made of a non-reflective material.
-
A video camera is mounted above the maze to record the animal's activity.
Procedure:
-
Habituation:
-
Acclimate the animal to the testing room for at least 30-60 minutes before the test.[15]
-
-
Testing:
-
Administer this compound or vehicle intraperitoneally 15-30 minutes before placing the animal in the maze.
-
Place the animal in the center of the maze, facing one of the open arms.
-
Allow the animal to explore the maze freely for 5 minutes.[14]
-
Record the session using the overhead video camera.
-
-
Data Analysis:
-
Analyze the video recording to determine:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
Total distance traveled.
-
-
An increase in the time spent and entries into the open arms is indicative of an anxiolytic effect.
-
Protocol 4: Passive Avoidance Task for Fear-Motivated Memory
This protocol describes the use of the passive avoidance task to evaluate the effects of this compound on learning and memory associated with an aversive stimulus.[18][19][20][21][22]
Apparatus:
-
A two-compartment box with one light and one dark compartment, connected by a small opening with a sliding door.[19][22]
-
The floor of the dark compartment is equipped with a grid that can deliver a mild electric foot shock.[22]
Procedure:
-
Training (Acquisition Phase):
-
Place the animal in the light compartment of the box.
-
After a brief habituation period (e.g., 60 seconds), open the sliding door, allowing the animal to enter the dark compartment.
-
Once the animal has fully entered the dark compartment, close the sliding door and deliver a mild, brief foot shock (e.g., 0.3-0.5 mA for 2 seconds).
-
Immediately after the shock, administer this compound or vehicle intraperitoneally.
-
Remove the animal from the apparatus and return it to its home cage.
-
-
Testing (Retention Phase) - 24 hours later:
-
Place the animal back into the light compartment.
-
Open the sliding door and measure the latency to enter the dark compartment (step-through latency).
-
A longer step-through latency is indicative of better memory of the aversive event. The maximum latency is typically set to 300-600 seconds.
-
Visualizations
This compound Mechanism of Action
Caption: Signaling pathway of this compound at a central synapse.
Experimental Workflow: Morris Water Maze
References
- 1. Anxiolytic-like effects of the novel cholinergic channel activator this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound hydrochloride | TargetMol [targetmol.com]
- 3. animalcare.ubc.ca [animalcare.ubc.ca]
- 4. benchchem.com [benchchem.com]
- 5. Osmotic Pumps in Mice and Rats | Office of Research [bu.edu]
- 6. Implantation of Osmotic Pumps in Rodents | UK Research [research.uky.edu]
- 7. alzet.com [alzet.com]
- 8. alzet.com [alzet.com]
- 9. researchgate.net [researchgate.net]
- 10. news-medical.net [news-medical.net]
- 11. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Morris water maze: a versatile and pertinent tool for assessing spatial learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Searching for cognitive enhancement in the Morris water maze: better and worse performance in D‐amino acid oxidase knockout (Dao −/−) mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. protocols.io [protocols.io]
- 15. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 16. mmpc.org [mmpc.org]
- 17. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Berry CA: Effect of cholinergic drugs on passive avoidance in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Passive Avoidance Test - Creative Biolabs [creative-biolabs.com]
- 20. Glucose plus choline improve passive avoidance behaviour and increase hippocampal acetylcholine release in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Sensitive Assessment of Hippocampal Learning Using Temporally Dissociated Passive Avoidance Task - PMC [pmc.ncbi.nlm.nih.gov]
- 22. nbtltd.com [nbtltd.com]
Application Notes and Protocols for ABT-418 in Patch Clamp Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing ABT-418, a selective neuronal nicotinic acetylcholine receptor (nAChR) agonist, in patch clamp electrophysiology studies. This document outlines the mechanism of action of this compound, detailed experimental protocols, and expected quantitative data based on preclinical research.
Introduction to this compound
This compound is a potent and selective agonist for neuronal nAChRs, demonstrating high affinity for α4β2 and α2β2 subtypes, as well as activity at α7 nAChRs.[1][2][3] It has shown potential as a nootropic, neuroprotective, and anxiolytic agent.[1] Its selectivity for specific nAChR subtypes makes it a valuable tool for dissecting the roles of these receptors in neuronal signaling and for the development of therapeutics targeting cholinergic systems, such as for Alzheimer's disease and ADHD.[1][4][5][6]
Mechanism of Action
This compound functions as an agonist at neuronal nAChRs, which are ligand-gated ion channels.[1][7] Upon binding, this compound induces a conformational change in the receptor, leading to the opening of the ion channel and subsequent influx of cations, primarily Na+ and Ca2+. This influx depolarizes the neuronal membrane, leading to the generation of action potentials and modulation of neurotransmitter release.[8] The activation of α7 nAChRs by this compound is particularly linked to calcium signaling pathways, which are implicated in its neuroprotective effects.[8]
Quantitative Data Summary
The following tables summarize the quantitative data for this compound's interaction with various nAChR subtypes as determined by electrophysiological and binding assays.
Table 1: Potency (EC50) of this compound at Rat Neuronal nAChR Subtypes Expressed in Xenopus Oocytes
| nAChR Subtype | EC50 (µM) |
| α4β2 | ~6 |
| α2β2 | ~11 |
| α3β4 | ~188 |
Data sourced from studies on neuronal nicotinic receptors expressed in Xenopus oocytes.[2][3]
Table 2: Binding Affinity (Ki) of this compound for nAChRs
| Radioligand | Preparation | Ki (nM) |
| [3H]-Cytisine | Rat Brain | 3 |
| [3H]this compound | Rat Brain | 2.85 |
Binding affinity data indicates a high affinity for the α4β2 nAChR subtype.[7][9]
Experimental Protocols
This section provides detailed protocols for investigating the effects of this compound using whole-cell patch clamp electrophysiology.
Protocol 1: Characterization of this compound's Agonist Activity at nAChRs in Cultured Neurons or Heterologous Expression Systems
Objective: To determine the concentration-response relationship and efficacy of this compound at specific nAChR subtypes.
Materials:
-
Cells: Cultured neurons (e.g., primary cortical neurons, SH-SY5Y cells) or a cell line heterologously expressing the nAChR subtype of interest (e.g., HEK293 cells transfected with α4 and β2 subunits).
-
Extracellular (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH and osmolarity to ~320 mOsm.
-
Intracellular (Pipette) Solution (in mM): 130 K-Gluconate, 10 KCl, 1 MgCl2, 10 HEPES, 1.1 EGTA, 2 Mg-ATP, 0.5 Na-GTP. Adjust pH to 7.2 with KOH and osmolarity to ~290 mOsm.
-
This compound Stock Solution: Prepare a 10 mM stock solution in sterile water or DMSO. Store at -20°C. Dilute to final concentrations in extracellular solution on the day of the experiment.
-
Patch Clamp Setup: Amplifier, micromanipulator, perfusion system, and data acquisition software.
Procedure:
-
Cell Preparation: Plate cells on glass coverslips suitable for microscopy and patch clamp recording. Allow cells to adhere and grow to an appropriate confluency.
-
Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with intracellular solution.
-
Recording:
-
Transfer a coverslip with cells to the recording chamber and perfuse with extracellular solution.
-
Establish a whole-cell patch clamp configuration on a selected cell.
-
Clamp the cell at a holding potential of -60 mV.
-
Begin recording baseline current.
-
-
Drug Application:
-
Apply this compound at increasing concentrations (e.g., 0.1 µM to 100 µM) using a rapid perfusion system. Apply each concentration for a sufficient duration to allow the current to reach a steady state or peak.
-
Include a washout period with extracellular solution between applications to allow for receptor recovery.
-
-
Data Analysis:
-
Measure the peak inward current elicited by each concentration of this compound.
-
Normalize the current responses to the maximal response.
-
Plot the normalized current as a function of this compound concentration and fit the data with a Hill equation to determine the EC50 and Hill coefficient.
-
Protocol 2: Investigation of Voltage-Dependency of this compound-Induced Currents
Objective: To determine if the inhibitory effects of high concentrations of this compound are voltage-dependent.
Materials: Same as Protocol 1.
Procedure:
-
Follow steps 1-3 of Protocol 1 to establish a whole-cell recording.
-
Apply a high concentration of this compound (e.g., 100 µM).
-
Once the initial inward current is observed, apply a series of voltage steps (e.g., from -80 mV to +40 mV in 20 mV increments) from the holding potential of -60 mV.
-
Record the current responses at each voltage step.
-
Data Analysis:
-
Construct a current-voltage (I-V) relationship plot for the this compound-induced current.
-
Observe for any rectification or changes in the current profile at different voltages, which would indicate voltage-dependent block. Studies have shown that the inhibition of α4β2 receptors by this compound is voltage-dependent.[2][3]
-
Visualizations
Caption: Signaling pathway of this compound at a neuronal synapse.
Caption: Experimental workflow for patch clamp analysis of this compound.
Caption: Dual agonist and inhibitory properties of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Activation and inhibition of rat neuronal nicotinic receptors by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activation and inhibition of rat neuronal nicotinic receptors by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acute effects of the selective cholinergic channel activator (nicotinic agonist) this compound in Alzheimer’s disease | Semantic Scholar [semanticscholar.org]
- 5. A pilot controlled clinical trial of this compound, a cholinergic agonist, in the treatment of adults with attention deficit hyperactivity disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Acute effects of the selective cholinergic channel activator (nicotinic agonist) this compound in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. (S)-3-methyl-5-(1-methyl-2-pyrrolidinyl) isoxazole (ABT 418): a novel cholinergic ligand with cognition-enhancing and anxiolytic activities: I. In vitro characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nicotinic Acetylcholine Receptor Signalling: Roles in Alzheimer's Disease and Amyloid Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of [3H]this compound: a novel cholinergic channel ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Radioligand Binding Assay of ABT-418
Introduction
ABT-418 is a potent and selective agonist for neuronal nicotinic acetylcholine receptors (nAChRs), demonstrating high affinity particularly for the α4β2 subtype.[1][2] It has been investigated for its potential therapeutic effects, including cognitive enhancement and anxiolytic properties.[1][2][3] Radioligand binding assays are crucial for characterizing the interaction of compounds like this compound with their target receptors, enabling the determination of binding affinity and selectivity. This document provides a detailed protocol for a competitive radioligand binding assay to determine the binding affinity of this compound for nAChRs.
Quantitative Data Summary
The following table summarizes the binding affinities of this compound and other common nAChR ligands. These values are essential for designing and interpreting radioligand binding experiments.
| Compound | Radioligand | Preparation | Ki (nM) | KD (nM) | Reference |
| This compound | [3H]-Cytisine | Rat Brain | 3 | [2] | |
| This compound | [3H]this compound | Rat Brain Membranes | 2.85 ± 0.14 | [4] | |
| This compound | [3H]Nicotine | Human Temporal Cortex (Major Site) | 68.6 | [5] | |
| This compound | [3H]Nicotine | Human Temporal Cortex (Minor Site) | 0.86 | [5] | |
| (-)-Nicotine | [3H]this compound | Rat Brain Membranes | 0.8 ± 0.1 | [4] | |
| (-)-Cytisine | [3H]this compound | Rat Brain Membranes | 0.2 ± 0.1 | [4] | |
| (+/-)-Epibatidine | [3H]this compound | Rat Brain Membranes | 0.05 ± 0.01 | [4] |
Experimental Protocols
This protocol describes a competitive radioligand binding assay using a radiolabeled ligand such as [3H]-Cytisine and a membrane preparation from rat brain or cells expressing the target nAChR subtype.
1. Materials and Reagents
-
Membrane Preparation: Rat brain tissue or cell lines stably expressing the α4β2 nAChR subtype.
-
Radioligand: [3H]-Cytisine or [3H]-Nicotine.
-
Unlabeled Ligand: this compound and other competing ligands (e.g., nicotine, cytisine) for determining non-specific binding and for competition curves.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
Wash Buffer: Cold Assay Buffer.
-
Scintillation Cocktail.
-
Glass Fiber Filters (e.g., GF/B or GF/C), pre-soaked in 0.5% polyethylenimine (PEI).
-
96-well plates.
-
Filtration apparatus.
-
Scintillation counter.
-
Protein assay kit (e.g., BCA assay).
2. Membrane Preparation
-
Homogenize fresh or frozen rat brain tissue in 10 volumes of ice-cold assay buffer using a glass-Teflon homogenizer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Collect the supernatant and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in fresh, ice-cold assay buffer and repeat the centrifugation step.
-
Resuspend the final pellet in a known volume of assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard protein assay.
-
Store the membrane aliquots at -80°C until use.
3. Radioligand Binding Assay (Competitive Inhibition)
-
In a 96-well plate, set up the assay in triplicate for each concentration of the competing ligand.
-
Total Binding: Add 50 µL of assay buffer, 50 µL of the radioligand solution (at a final concentration close to its KD), and 100 µL of the membrane preparation (containing 50-200 µg of protein).
-
Non-specific Binding: Add 50 µL of a high concentration of an unlabeled competing ligand (e.g., 10 µM nicotine), 50 µL of the radioligand solution, and 100 µL of the membrane preparation.
-
Competition Binding: Add 50 µL of varying concentrations of this compound (typically ranging from 10⁻¹¹ M to 10⁻⁵ M), 50 µL of the radioligand solution, and 100 µL of the membrane preparation.
-
Incubate the plate at room temperature (or a specified temperature, e.g., 25°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).
-
Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters rapidly with several volumes of ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and allow them to equilibrate.
-
Measure the radioactivity (in counts per minute, CPM) in each vial using a scintillation counter.
4. Data Analysis
-
Calculate the specific binding by subtracting the non-specific binding (CPM) from the total binding (CPM).
-
For the competition assay, plot the percentage of specific binding against the logarithm of the concentration of this compound.
-
Fit the data using a non-linear regression analysis to a one-site or two-site binding model to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibition constant (Ki) for this compound using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + [L]/KD)
-
Where [L] is the concentration of the radioligand used in the assay and KD is the dissociation constant of the radioligand for the receptor.
-
Visualizations
Experimental Workflow Diagram
Caption: Workflow for a competitive radioligand binding assay.
Signaling Pathway Diagram
Caption: Simplified signaling pathway of nicotinic acetylcholine receptors (nAChRs).
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. (S)-3-methyl-5-(1-methyl-2-pyrrolidinyl) isoxazole (ABT 418): a novel cholinergic ligand with cognition-enhancing and anxiolytic activities: I. In vitro characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound hydrochloride | TargetMol [targetmol.com]
- 4. Characterization of [3H]this compound: a novel cholinergic channel ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Epibatidine and ABT 418 reveal selective losses of alpha 4 beta 2 nicotinic receptors in Alzheimer brains - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for ABT-418 in Alzheimer's Disease Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
ABT-418 is a potent and selective neuronal nicotinic acetylcholine receptor (nAChR) agonist that has been investigated for its potential therapeutic effects in neurological disorders, including Alzheimer's disease (AD). As an analog of nicotine, this compound was designed to retain the cognitive-enhancing and neuroprotective properties while minimizing the adverse side effects associated with nicotine. These application notes provide a summary of the available preclinical data on this compound in animal models relevant to Alzheimer's disease, detailed experimental protocols, and visualizations of its proposed mechanism of action.
Data Presentation: Summary of Preclinical Efficacy
While direct studies of this compound in transgenic Alzheimer's disease mouse models assessing amyloid-beta (Aβ) and tau pathologies are not extensively available in the public domain, data from other relevant animal models demonstrate its pro-cognitive and neuroprotective potential. The following tables summarize the key quantitative findings.
| Animal Model | Administration Route and Dose Range | Key Efficacy Findings |
| Aged Macaques | Intramuscular (i.m.) | Cognitive Enhancement: • Significant improvement in Delayed Matching-to-Sample (DMTS) task performance at low doses (2-32.4 nmol/kg).• Average increase of 16.2% in DMTS performance over baseline at individualized best doses. |
| Septal-Lesioned Rats | Intraperitoneal (i.p.) | Attenuation of Cognitive Deficits: • Significant attenuation of lesion-induced deficits in a spatial discrimination version of the Morris water maze at doses of 0.19 and 1.9 µmol/kg. |
| Adult Monkeys | Intramuscular (i.m.) | Reduction in Distractibility: • Prevention of distractor-induced decrements in delayed recall accuracy at doses of 2.0-16.2 nmol/kg.• Increased accuracy by 7.5-25.0% on trials with distractors. |
Note: The studies in aged monkeys and septal-lesioned rats, while not Alzheimer's disease models, are valuable for assessing the cognitive-enhancing effects of nicotinic agonists. The septal lesion model, in particular, mimics the cholinergic deficits observed in Alzheimer's disease.
Mechanism of Action and Signaling Pathway
This compound exerts its effects primarily through the activation of neuronal nicotinic acetylcholine receptors (nAChRs), with a high affinity for the α4β2 and α7 subtypes.[1][2] The neuroprotective effects relevant to Alzheimer's disease are believed to be mediated predominantly through the α7 nAChR subtype.
Activation of the α7 nAChR by this compound leads to an influx of calcium ions (Ca2+). This increase in intracellular calcium acts as a second messenger, initiating a cascade of downstream signaling events. A key pathway implicated in this process is the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, which is crucial for promoting cell survival and neuroprotection.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of this compound in animal models of cognitive impairment.
Protocol 1: Assessment of Cognitive Enhancement in a Rodent Model of Cholinergic Deficit (Septal Lesion Model)
Objective: To determine the ability of this compound to reverse cognitive deficits induced by septal lesions in rats, a model that mimics the cholinergic neurodegeneration seen in Alzheimer's disease.
Animal Model: Adult male Sprague-Dawley rats.
Procedure:
-
Septal Lesion Surgery:
-
Anesthetize rats with an appropriate anesthetic (e.g., isoflurane).
-
Secure the animal in a stereotaxic frame.
-
Inject ibotenic acid into the medial septum to induce excitotoxic lesions of the cholinergic neurons.
-
Allow a recovery period of at least one week.
-
-
Drug Administration:
-
Dissolve this compound in sterile saline.
-
Administer this compound via intraperitoneal (i.p.) injection at doses of 0.19 µmol/kg and 1.9 µmol/kg, 30 minutes prior to behavioral testing.[3]
-
A vehicle control group (saline) and a sham surgery group should be included.
-
-
Behavioral Testing (Morris Water Maze):
-
Apparatus: A circular pool (1.5 m diameter) filled with opaque water. A hidden platform is submerged 1-2 cm below the water surface.
-
Acquisition Phase:
-
Conduct 4 trials per day for 5 consecutive days.
-
In each trial, gently place the rat into the water at one of four randomized starting positions.
-
Allow the rat to swim for a maximum of 60 seconds to find the platform.
-
If the rat fails to find the platform, guide it to the platform and allow it to remain there for 15-20 seconds.
-
Record the escape latency (time to find the platform) and path length for each trial.
-
-
Probe Trial:
-
24 hours after the last acquisition trial, remove the platform from the pool.
-
Allow the rat to swim freely for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located).
-
-
Data Analysis: Analyze escape latency and path length using a repeated-measures ANOVA. Analyze the time spent in the target quadrant during the probe trial using a one-way ANOVA followed by post-hoc tests.
Protocol 2: Evaluation of this compound on Amyloid-Beta and Tau Pathology in a Transgenic Mouse Model of Alzheimer's Disease (Suggested Protocol)
Objective: To investigate the potential disease-modifying effects of this compound on Aβ and tau pathologies in a relevant transgenic mouse model (e.g., 3xTg-AD or APP/PS1).
Animal Model: 3xTg-AD or APP/PS1 mice, aged to a point where pathology is present (e.g., 6-9 months).
Procedure:
-
Drug Administration:
-
Based on effective doses in other models, a suggested starting dose range for subcutaneous (s.c.) or intraperitoneal (i.p.) administration in mice would be 0.1-1.0 mg/kg, administered daily for a period of 3-6 months.
-
A vehicle control group should be included.
-
-
Behavioral Testing (e.g., Novel Object Recognition):
-
Conduct behavioral testing during the final week of treatment.
-
Habituation: Allow mice to explore an empty arena for 5-10 minutes.
-
Training: Place two identical objects in the arena and allow the mouse to explore for 5-10 minutes.
-
Testing: After a retention interval (e.g., 24 hours), replace one of the familiar objects with a novel object and allow the mouse to explore for 5 minutes.
-
Record the time spent exploring each object. A discrimination index can be calculated as (Time with novel object - Time with familiar object) / (Total exploration time).
-
-
Biochemical and Histological Analysis:
-
At the end of the treatment period, euthanize the mice and collect brain tissue.
-
ELISA for Aβ levels: Homogenize one brain hemisphere and perform ELISAs to quantify the levels of soluble and insoluble Aβ40 and Aβ42.
-
Western Blot for Tau Pathology: Use the other hemisphere to perform Western blots to assess the levels of total and phosphorylated tau (e.g., using antibodies against p-tau at Ser202/Thr205 - AT8).
-
Immunohistochemistry: Perfuse a separate cohort of mice and prepare brain sections for immunohistochemical staining of Aβ plaques (e.g., using 6E10 antibody) and neurofibrillary tangles (e.g., using AT8 antibody). Quantify the plaque and tangle load.
-
Data Analysis: Use t-tests or ANOVA to compare the behavioral, biochemical, and histological data between the this compound treated and vehicle control groups.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the typical experimental workflow for evaluating a compound like this compound and the logical relationship between its administration and expected outcomes.
Conclusion
This compound has demonstrated pro-cognitive effects in animal models of cognitive impairment and a plausible mechanism of action for neuroprotection relevant to Alzheimer's disease. However, there is a notable lack of published data on its effects on the core amyloid and tau pathologies in established transgenic Alzheimer's disease mouse models. The provided protocols offer a framework for conducting such studies to further elucidate the therapeutic potential of this compound for Alzheimer's disease. Future research should focus on filling this knowledge gap to determine if the cognitive benefits of this compound are accompanied by disease-modifying effects on the underlying neuropathology of Alzheimer's disease.
References
- 1. Epibatidine and ABT 418 reveal selective losses of alpha 4 beta 2 nicotinic receptors in Alzheimer brains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nicotinic Acetylcholine Receptor Agonists for the Treatment of Alzheimer’s Dementia: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of this compound, a novel cholinergic channel ligand, on place learning in septal-lesioned rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Morris Water Maze with ABT-418
These application notes provide a detailed protocol for utilizing the Morris water maze (MWM) to assess the cognitive-enhancing effects of ABT-418, a selective nicotinic acetylcholine receptor (nAChR) agonist. The provided methodologies are based on established MWM procedures and findings from preclinical research suggesting the potential of this compound in improving spatial learning and memory.
Introduction
The Morris water maze is a widely used behavioral assay to study spatial learning and memory in rodents. It relies on the animal's ability to use distal visual cues to locate a submerged platform in a circular pool of opaque water. This compound is a potent agonist at α4β2, α7, and α2β2 neuronal nicotinic acetylcholine receptors and has shown promise in preclinical models for its nootropic and neuroprotective effects. This document outlines a protocol to evaluate the efficacy of this compound in a rodent model of cognitive impairment.
Data Presentation
The following tables summarize representative quantitative data from a Morris water maze experiment investigating the effects of this compound. The data is hypothetical but reflects the expected outcomes based on preclinical findings which suggest that this compound improves spatial memory.
Table 1: Escape Latency During Acquisition Training
| Treatment Group | Day 1 (seconds) | Day 2 (seconds) | Day 3 (seconds) | Day 4 (seconds) | Day 5 (seconds) |
| Vehicle Control | 55 ± 4 | 48 ± 5 | 40 ± 4 | 32 ± 3 | 25 ± 3 |
| This compound (0.1 mg/kg) | 53 ± 4 | 42 ± 3 | 33 ± 3 | 24 ± 2 | 18 ± 2 |
| This compound (0.3 mg/kg) | 54 ± 5 | 38 ± 4 | 28 ± 3 | 20 ± 2 | 15 ± 1 |
*p < 0.05, **p < 0.01, ***p < 0.001 compared to Vehicle Control. Data are presented as mean ± SEM.
Table 2: Probe Trial Performance
| Treatment Group | Time in Target Quadrant (%) | Platform Crossings (number) |
| Vehicle Control | 28 ± 3 | 2.5 ± 0.5 |
| This compound (0.1 mg/kg) | 40 ± 4 | 4.0 ± 0.6 |
| This compound (0.3 mg/kg) | 48 ± 5 | 5.5 ± 0.7 |
*p < 0.05, **p < 0.01 compared to Vehicle Control. Data are presented as mean ± SEM.
Experimental Protocols
This section details a representative methodology for a Morris water maze study with this compound.
Animal Subjects
-
Species: Male Wistar rats (8 weeks old)
-
Housing: Standard laboratory conditions (12:12 h light/dark cycle, 22 ± 2°C, ad libitum access to food and water).
-
Group Allocation: Animals are randomly assigned to three groups: Vehicle Control, this compound (0.1 mg/kg), and this compound (0.3 mg/kg).
Apparatus
-
Morris Water Maze: A circular pool (150 cm in diameter, 60 cm in height) filled with water (22 ± 1°C) to a depth of 30 cm. The water is made opaque using non-toxic white paint.
-
Escape Platform: A circular platform (10 cm in diameter) submerged 1-2 cm below the water surface.
-
Visual Cues: The maze is surrounded by distinct, high-contrast visual cues placed on the walls of the room.
-
Tracking System: A video camera mounted above the maze records the animal's swimming path, which is analyzed by a video tracking software (e.g., EthoVision XT).
Drug Preparation and Administration
-
This compound Solution: this compound is dissolved in sterile saline to the desired concentrations (0.1 mg/ml and 0.3 mg/ml).
-
Administration: this compound or vehicle (saline) is administered via intraperitoneal (i.p.) injection 30 minutes prior to the start of the behavioral testing each day.
Behavioral Testing Procedure
-
Animals are handled for 5 minutes each.
-
Each rat is allowed to swim freely in the pool for 60 seconds without the platform.
-
Each rat is then placed on the visible platform for 30 seconds.
-
Four trials are conducted per day for each animal.
-
The starting position for each trial is varied pseudo-randomly between four designated points (North, South, East, West).
-
The hidden platform is located in the center of a designated target quadrant and remains in the same position throughout the acquisition phase.
-
Each trial lasts for a maximum of 60 seconds or until the rat finds the platform.
-
If the rat fails to find the platform within 60 seconds, it is gently guided to the platform and allowed to stay there for 15 seconds.
-
Animals that find the platform are allowed to remain on it for 15 seconds.
-
The inter-trial interval is approximately 10-15 minutes.
-
The primary measures recorded are escape latency (time to find the platform) and path length .
-
The escape platform is removed from the pool.
-
Each rat is allowed to swim freely for 60 seconds.
-
The starting position is novel and equidistant from the former platform location.
-
The primary measures recorded are the percentage of time spent in the target quadrant and the number of crossings over the former platform location .
Mandatory Visualizations
Signaling Pathway of this compound
Caption: Signaling pathway of this compound leading to cognitive enhancement.
Experimental Workflow for Morris Water Maze
Caption: Experimental workflow for the Morris water maze protocol with this compound.
ABT-418: Application Notes and Protocols for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and use of ABT-418, a selective nicotinic acetylcholine receptor (nAChR) agonist, in cell culture applications. This document includes information on solubility, stock solution preparation, and experimental protocols for assessing its effects on cultured cells.
Introduction
This compound is a potent and selective agonist of neuronal nicotinic acetylcholine receptors (nAChRs), with a particular affinity for the α4β2 subtype.[1][2] As an activator of cholinergic channels, it has been investigated for its potential therapeutic effects in neurological and psychiatric disorders. Understanding its preparation and solubility is critical for conducting reliable in vitro studies to explore its mechanism of action and cellular effects.
Physicochemical Properties and Solubility
This compound is typically supplied as a hydrochloride salt (this compound HCl), which is a water-soluble powder.[2] For cell culture applications, it is also highly soluble in dimethyl sulfoxide (DMSO).
Table 1: Solubility of this compound Hydrochloride
| Solvent | Solubility | Notes |
| Water | Up to 15 mg/mL | Sonication may be required to aid dissolution. |
| Dimethyl Sulfoxide (DMSO) | High | Recommended for preparing concentrated stock solutions for cell culture. |
| Phosphate-Buffered Saline (PBS) | Soluble | Can be used for final dilutions. |
Preparation of this compound for Cell Culture
Stock Solution Preparation (10 mM in DMSO):
To prepare a 10 mM stock solution of this compound HCl (Molecular Weight: 202.68 g/mol ), follow the protocol below.
Materials:
-
This compound hydrochloride powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, conical-bottom microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Protocol:
-
Aseptically weigh out 2.03 mg of this compound hydrochloride powder and transfer it to a sterile microcentrifuge tube.
-
Add 1 mL of sterile, cell culture grade DMSO to the tube.
-
Vortex the solution thoroughly until the powder is completely dissolved. If necessary, sonicate the tube for short intervals in a water bath to aid dissolution.
-
Aliquot the 10 mM stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C or -80°C for long-term storage. For short-term use (up to one week), aliquots can be stored at 4°C.
Working Solution Preparation:
Prepare working solutions by diluting the 10 mM stock solution in sterile cell culture medium or PBS to the desired final concentration.
Important Considerations:
-
The final concentration of DMSO in the cell culture medium should not exceed 0.1% to avoid solvent-induced cytotoxicity.
-
Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
-
Prepare fresh working solutions for each experiment.
Experimental Protocols
Protocol 1: Determination of Optimal Working Concentration using a Cell Viability Assay (MTT Assay)
This protocol outlines a method to determine the optimal, non-toxic working concentration range of this compound for your specific cell line using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
Neuronal cell line of interest (e.g., SH-SY5Y, PC12)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO or solubilization buffer
-
Microplate reader
Procedure:
-
Seed the neuronal cells in a 96-well plate at a predetermined optimal density and allow them to adhere and stabilize for 24 hours.
-
Prepare a series of dilutions of this compound in complete cell culture medium from your 10 mM stock. A suggested starting range is 0.1 µM, 1 µM, 10 µM, 50 µM, 100 µM, and 200 µM. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%. Include a vehicle control (medium with DMSO) and a no-treatment control.
-
Carefully remove the medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.
-
Following incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.
-
Carefully aspirate the medium containing MTT and add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Table 2: Example of this compound Effect on Neuronal Cell Viability (Hypothetical Data)
| This compound Concentration (µM) | Cell Viability (%) after 48h (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 5.2 |
| 0.1 | 102 ± 4.8 |
| 1 | 99 ± 6.1 |
| 10 | 97 ± 5.5 |
| 50 | 95 ± 7.3 |
| 100 | 88 ± 8.0 |
| 200 | 75 ± 9.2 |
This table presents hypothetical data for illustrative purposes. Researchers must determine the specific dose-response curve for their cell line and experimental conditions.
Mechanism of Action and Signaling Pathway
This compound acts as an agonist at neuronal nAChRs, primarily the α4β2 subtype.[1] Activation of these ligand-gated ion channels leads to an influx of cations, mainly sodium (Na+) and calcium (Ca2+), resulting in depolarization of the neuronal membrane. The influx of Ca2+ can trigger various downstream signaling cascades, including the activation of the Phosphoinositide 3-kinase (PI3K)/Akt pathway, which is known to be involved in promoting cell survival and neuroprotection.
Caption: this compound signaling pathway through the α4β2 nAChR.
Experimental Workflow
The following diagram illustrates the general workflow for preparing this compound and conducting a cell-based assay.
References
Application Notes and Protocols for Intraperitoneal Injection of ABT-418 in Rats
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of ABT-418, a selective neuronal nicotinic acetylcholine receptor (nAChR) agonist, in rat models for studying cognitive enhancement and anxiolytic-like effects. The protocols detailed below are based on established methodologies and published research findings.
Introduction
This compound is a potent agonist for the α4β2 subtype of central nervous system (CNS) neuronal nicotinic receptors. It has demonstrated nootropic, neuroprotective, and anxiolytic properties in various animal models, making it a compound of interest for investigating potential treatments for conditions such as Alzheimer's disease and Attention Deficit Hyperactivity Disorder (ADHD).[1][2] Intraperitoneal (i.p.) injection is a common and effective route for administering this compound to rats in a research setting.
Data Presentation
The following tables summarize quantitative data from key studies investigating the effects of intraperitoneally administered this compound in rats.
Table 1: Effect of this compound on Spatial Memory in Septal-Lesioned Rats (Morris Water Maze)
| Treatment Group | Dose (µmol/kg, i.p.) | Mean Escape Latency (seconds) |
| Sham Control | Vehicle | Data not available in abstract |
| Lesion Control | Vehicle | Data not available in abstract |
| This compound | 0.19 | Significantly attenuated lesion-induced deficits[3] |
| This compound | 1.9 | Significantly attenuated lesion-induced deficits[3] |
Note: The abstract of the primary study (Decker et al., 1994) indicates a significant attenuation of deficits, but specific numerical data on escape latencies were not available in the reviewed literature. Researchers should refer to the full-text article for detailed quantitative results.
Table 2: Anxiolytic-like Effects of this compound in Rats (Elevated Plus Maze)
| Treatment Group | Dose (µmol/kg, i.p.) | Time Spent in Open Arms |
| Vehicle Control | Vehicle | Data not available in abstract |
| This compound | 0.62 | Significant increase compared to vehicle control |
Note: The abstract of the primary study (Brioni et al., 1994) reports a significant increase in the time spent in the open arms, indicating an anxiolytic-like effect. For specific time measurements and statistical details, consultation of the full-text publication is recommended.
Experimental Protocols
Protocol 1: Intraperitoneal (i.p.) Injection of this compound in Rats
This protocol outlines the standard procedure for the intraperitoneal administration of this compound to rats.
Materials:
-
This compound hydrochloride
-
Sterile isotonic saline (0.9% NaCl)
-
Sterile syringes (1 mL or 3 mL)
-
Sterile needles (23-25 gauge)
-
70% ethanol
-
Animal scale
-
Appropriate personal protective equipment (PPE)
Procedure:
-
Drug Preparation:
-
This compound hydrochloride is soluble in water.
-
Prepare the desired concentration of this compound solution by dissolving it in sterile isotonic saline.
-
For example, to achieve a dose of 1.9 µmol/kg in a 250g rat with an injection volume of 1 mL/kg, the required concentration would be 0.475 µmol/mL.
-
Ensure the solution is thoroughly mixed and clear before administration.
-
-
Animal Handling and Restraint:
-
Weigh the rat to accurately calculate the injection volume.
-
Properly restrain the rat to ensure the safety of both the animal and the researcher. One common method is to gently grasp the rat around the shoulders, using the thumb and forefinger to secure the forelimbs. The hindquarters can be supported with the other hand.
-
-
Injection Site Identification and Preparation:
-
Position the rat so that its abdomen is accessible.
-
The preferred site for i.p. injection is the lower right quadrant of the abdomen. This location helps to avoid puncturing the cecum, which is located on the left side.
-
Swab the injection site with 70% ethanol.
-
-
Injection Technique:
-
Insert the needle at a 15-20 degree angle into the abdominal cavity.
-
Gently aspirate by pulling back on the plunger to ensure that a blood vessel or organ has not been punctured. If blood or any colored fluid appears in the syringe hub, withdraw the needle and reinject at a different site with a new sterile needle.
-
If no fluid is aspirated, slowly and steadily inject the this compound solution.
-
Withdraw the needle and return the rat to its cage.
-
-
Post-Injection Monitoring:
-
Observe the animal for a short period after the injection for any signs of distress or adverse reactions.
-
Protocol 2: Assessment of Cognitive Enhancement using the Morris Water Maze
This protocol describes the use of the Morris water maze to evaluate the effects of this compound on spatial learning and memory in rats.
Materials:
-
Morris water maze (circular pool, escape platform, video tracking system)
-
Opaque, non-toxic substance to make the water cloudy (e.g., powdered milk or non-toxic paint)
-
Towels for drying the rats
-
Prepared this compound solution and vehicle control
Procedure:
-
Acclimation:
-
Acclimate the rats to the experimental room for at least one hour before testing.
-
-
Drug Administration:
-
Administer this compound (e.g., 0.19 or 1.9 µmol/kg, i.p.) or vehicle 30 minutes prior to the first training trial each day.
-
-
Training Phase (Acquisition):
-
Conduct training for 4-5 consecutive days, with 4 trials per day for each rat.
-
For each trial, place the rat in the water facing the wall at one of four quasi-random start locations.
-
Allow the rat to swim and find the hidden escape platform for a maximum of 60-90 seconds.
-
If the rat finds the platform, allow it to remain there for 15-30 seconds.
-
If the rat fails to find the platform within the allotted time, gently guide it to the platform.
-
Record the escape latency (time to find the platform) and path length for each trial using the video tracking system.
-
-
Probe Trial (Memory Retention):
-
24 hours after the final training trial, conduct a probe trial.
-
Remove the escape platform from the pool.
-
Place the rat in the pool at a novel start location and allow it to swim for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located) and the number of crossings over the former platform location.
-
Protocol 3: Assessment of Anxiolytic-like Effects using the Elevated Plus Maze
This protocol details the procedure for evaluating the anxiolytic-like properties of this compound in rats using the elevated plus maze.
Materials:
-
Elevated plus maze (two open arms, two closed arms, elevated from the floor)
-
Video camera and analysis software
-
Prepared this compound solution and vehicle control
Procedure:
-
Acclimation:
-
Acclimate the rats to the testing room for at least one hour prior to the experiment. The room should be dimly lit to encourage exploration.
-
-
Drug Administration:
-
Administer this compound (e.g., 0.62 µmol/kg, i.p.) or vehicle 30 minutes before placing the rat on the maze.
-
-
Testing:
-
Place the rat in the center of the maze, facing one of the open arms.
-
Allow the rat to explore the maze freely for a 5-minute period.
-
Record the session using a video camera positioned above the maze.
-
-
Data Analysis:
-
Analyze the video recording to determine the following parameters:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
-
An increase in the time spent and/or the number of entries into the open arms is indicative of an anxiolytic-like effect.
-
Visualizations
References
Troubleshooting & Optimization
ABT-418 Technical Support Center: Solubility and Handling Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of ABT-418, along with troubleshooting advice and frequently asked questions to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective agonist of nicotinic acetylcholine receptors (nAChRs), with high affinity for the α4β2, α7/5-HT3, and α2β2 subtypes.[1][2] It does not bind to α3β4 receptors.[1] Developed by Abbott, it has been investigated for its nootropic, neuroprotective, and anxiolytic properties in the context of Alzheimer's disease and ADHD.[1][3] Its mechanism of action involves the activation of these specific nAChR subtypes, which are ion channels that play a key role in various cognitive functions.[4][5]
Q2: What are the known solubility characteristics of this compound hydrochloride?
This compound hydrochloride is generally soluble in aqueous solutions and some organic solvents.[6][7] However, achieving high concentrations can be challenging. It is available as a powder and its solubility can be influenced by the solvent, temperature, and pH.[6][7]
Q3: What are the recommended storage conditions for this compound?
For long-term storage, it is recommended to store this compound powder at -20°C.[6] Stock solutions, typically prepared in DMSO, should be stored at -80°C to maintain stability for up to 6 months.[8] For short-term use (up to one month), aliquots can be stored at -20°C.[8] It is advisable to avoid repeated freeze-thaw cycles.
Troubleshooting Guide: Solubility Issues
Issue: I am having difficulty dissolving this compound in water to my desired concentration.
-
Solution 1: Sonication. Use of an ultrasonic bath can aid in the dissolution of this compound in aqueous solutions.[8]
-
Solution 2: Gentle Heating. Gently warming the solution can increase the solubility of the compound. However, be cautious with temperature to avoid degradation.
-
Solution 3: pH Adjustment. The solubility of this compound, as a hydrochloride salt, can be influenced by pH. While specific data on pH-dependent solubility is limited in the provided search results, typically for amine-containing compounds, solubility is higher at lower pH.
-
Solution 4: Use of Co-solvents. For in vivo studies, a common practice is to use a co-solvent system. A recommended formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline/PBS/ddH2O.[9]
Issue: My this compound solution appears cloudy or has precipitated after dilution.
-
Solution 1: Check Final DMSO Concentration. For cell-based assays, the final concentration of DMSO should generally be kept below 0.1% to avoid solvent-induced toxicity.[9] High concentrations of the stock solution upon dilution into aqueous media can cause precipitation.
-
Solution 2: Prepare Fresh Solutions. It is recommended to prepare fresh solutions for each experiment, especially for aqueous dilutions.[8]
-
Solution 3: Serial Dilutions. Instead of a single large dilution, perform serial dilutions to gradually decrease the solvent concentration, which can help maintain solubility.
Quantitative Solubility Data
| Solvent | Reported Solubility | Notes | Source |
| Water | Up to 15 mg/mL | - | [6] |
| Water | 11.9 mg/mL | Requires sonication | [8] |
| Water | Freely soluble at 22 mg/mL | - | [7] |
| DMSO | ≥15 mg/mL | - | [7] |
| DMSO | 2 mg/mL | Clear solution | [7] |
| PBS | 100 mg/mL | Requires sonication | [8] |
Experimental Protocols
Protocol 1: Preparation of a 10 mg/mL Aqueous Stock Solution
-
Weigh out the desired amount of this compound hydrochloride powder.
-
Add a small volume of sterile, distilled water to the powder.
-
Vortex briefly to suspend the powder.
-
Place the vial in an ultrasonic water bath and sonicate until the solution becomes clear. This may take several minutes.
-
Add the remaining volume of water to reach the final concentration of 10 mg/mL.
-
Filter the solution through a 0.22 µm sterile filter.
-
Store aliquots at -20°C for short-term use or -80°C for long-term storage.
Protocol 2: Preparation of a Dosing Solution for In Vivo Animal Studies
This protocol is based on a common formulation for compounds with limited aqueous solubility.[9]
-
Prepare a stock solution of this compound in DMSO (e.g., 20 mg/mL).
-
To prepare the final dosing solution, first add the required volume of the DMSO stock solution to a sterile tube.
-
Add 4 volumes of PEG300 to the DMSO stock and mix thoroughly until a clear solution is formed.
-
Add 0.5 volumes of Tween-80 and mix well.
-
Finally, add 4.5 volumes of sterile saline or PBS and vortex until the solution is homogeneous.
-
The final concentration of the components will be approximately 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline/PBS. The final concentration of this compound will be diluted 10-fold from the initial DMSO stock (e.g., 2 mg/mL).
Visualizations
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Characterization of [3H]this compound: a novel cholinergic channel ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A pilot controlled clinical trial of this compound, a cholinergic agonist, in the treatment of adults with attention deficit hyperactivity disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. (S)-3-methyl-5-(1-methyl-2-pyrrolidinyl) isoxazole (ABT 418): a novel cholinergic ligand with cognition-enhancing and anxiolytic activities: I. In vitro characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activation and inhibition of rat neuronal nicotinic receptors by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tribioscience.com [tribioscience.com]
- 7. This compound 盐酸盐 powder, ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound hydrochloride | TargetMol [targetmol.com]
ABT-418 stability in solution and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and proper storage of ABT-418 in solution. Adherence to these guidelines is crucial for ensuring the integrity and reliability of experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound hydrochloride?
A: Solid this compound hydrochloride is stable for up to one year when stored at -20°C.[1] For long-term storage, it is recommended to keep the compound in a tightly sealed container, protected from moisture. One vendor suggests storage at -20°C for up to 3 years for the powder form.
Q2: How should I prepare and store stock solutions of this compound?
A: For aqueous solutions, dissolve this compound hydrochloride in sterile distilled water. These solutions can be stored at -20°C for up to 3 months.[1] Another recommendation for stock solutions is storage at -80°C for up to 6 months or at -20°C for up to 1 month.[2] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.
Q3: What solvents can be used to dissolve this compound hydrochloride?
A: this compound hydrochloride is soluble in water at a concentration of 15 mg/mL. For cell-based assays, it is common practice to first dissolve the compound in an organic solvent like DMSO to prepare a concentrated stock solution, which is then further diluted in the aqueous culture medium.
Q4: I observed precipitation in my aqueous solution of this compound after storage. What should I do?
A: Precipitation upon storage, especially after freeze-thaw cycles, can occur. Before use, visually inspect the solution for any particulates. If precipitation is observed, gently warm the solution and vortex to redissolve the compound completely. If the precipitate does not dissolve, it is recommended to prepare a fresh solution.
Q5: Is this compound sensitive to light?
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound due to improper storage. | Ensure that both the solid compound and its solutions are stored at the recommended temperatures and protected from light and moisture. Prepare fresh solutions if degradation is suspected. |
| Repeated freeze-thaw cycles of the stock solution. | Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles. | |
| Reduced potency of the compound | Instability in the experimental buffer. | The isoxazole ring in this compound may be susceptible to opening under basic pH conditions.[4] It is advisable to maintain the pH of the solution in the neutral to slightly acidic range. The stability of the N-methylpyrrolidine moiety can also be affected by pH. |
| Presence of oxidizing agents in the medium. | The N-methylpyrrolidine part of the molecule could be susceptible to oxidation. Avoid using strongly oxidizing reagents in your experimental setup. | |
| Appearance of unknown peaks in analytical chromatograms | Degradation of this compound. | This could indicate the formation of degradation products. A stability-indicating analytical method, such as HPLC, should be used to monitor the purity of the compound over time. |
Quantitative Data Summary
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Reference |
| Solid (Hydrochloride Salt) | -20°C | 1 year | [1] |
| Aqueous Solution | -20°C | 3 months | [1] |
| Stock Solution | -80°C | 6 months | [2] |
| Stock Solution | -20°C | 1 month | [2] |
Table 2: Solubility of this compound Hydrochloride
| Solvent | Solubility |
| Water | 15 mg/mL |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Aqueous Stock Solution of this compound Hydrochloride
-
Materials:
-
This compound hydrochloride (MW: 202.68 g/mol )
-
Sterile, purified water (e.g., Milli-Q or equivalent)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated balance
-
-
Procedure:
-
Weigh out 2.03 mg of this compound hydrochloride.
-
Transfer the powder to a sterile microcentrifuge tube.
-
Add 1 mL of sterile, purified water to the tube.
-
Vortex the solution until the compound is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: General Procedure for a Forced Degradation Study
Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a compound.
-
Acidic and Basic Hydrolysis:
-
Prepare solutions of this compound in acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) conditions.
-
Incubate the solutions at a controlled temperature (e.g., 60°C) for a defined period.
-
At specified time points, withdraw samples, neutralize them, and analyze by a stability-indicating HPLC method.
-
-
Oxidative Degradation:
-
Prepare a solution of this compound in the presence of an oxidizing agent (e.g., 3% H₂O₂).
-
Incubate the solution at room temperature.
-
Analyze samples at various time points by HPLC.
-
-
Thermal Degradation:
-
Expose the solid this compound or its solution to elevated temperatures (e.g., 70°C).
-
Monitor for degradation over time using HPLC.
-
-
Photostability:
-
Expose a solution of this compound to a controlled light source (e.g., a photostability chamber with a combination of UV and visible light).
-
Include a dark control to differentiate between light-induced and thermal degradation.
-
Analyze samples at different time points by HPLC.
-
Visualizations
Caption: Experimental workflow for this compound stability testing.
References
- 1. Isoxazoles. 9. Degradation kinetics of 4-(isoxazolylamino)-1,2-naphthoquinone in acidic aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Mechanisms and toxicity evaluation of the degradation of sulfamethoxazole by MPUV/PMS process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
ABT-418 Preclinical Safety Profile: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the common side effects of ABT-418 observed in animal studies. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most commonly observed side effects of this compound in animal studies?
Based on available preclinical data, this compound is generally better tolerated than nicotine. The observed side effects are qualitatively similar to those of other nicotinic agonists but occur with lower potency. These include:
-
Neurological: Reduced locomotor activity (hypomotility) and a lower propensity to induce seizures compared to nicotine.[1][2]
-
Thermoregulation: A modest decrease in body temperature (hypothermia), which is less pronounced than that caused by nicotine.[2]
-
Cardiovascular: Minimal effects on blood pressure and heart rate at therapeutic doses.[1][2]
Q2: How does the side effect profile of this compound compare to that of nicotine in animal models?
This compound consistently demonstrates a more favorable safety profile than nicotine in animal studies. It is generally three to four times less potent than nicotine in producing common nicotinic-related side effects.[2]
Troubleshooting Guide
Issue 1: Unexpected decrease in animal mobility after this compound administration.
-
Possible Cause: This is a known pharmacological effect of this compound, manifesting as hypomotility.[2] The effect is dose-dependent.
-
Troubleshooting Steps:
-
Verify Dose: Double-check your dose calculations and administration volume.
-
Review Literature: Compare your observations with published studies to see if the level of hypomotility is consistent with the dose used. Note that this compound is less potent than nicotine in inducing this effect.[2]
-
Consider Species and Strain: The degree of locomotor suppression can vary between different species and strains of laboratory animals.
-
Control for Environmental Factors: Ensure that the testing environment is consistent across all animals and that there are no external stressors that could be contributing to reduced movement.
-
Issue 2: Observation of a slight drop in core body temperature in animals treated with this compound.
-
Possible Cause: this compound can induce a mild hypothermic effect, although it is less potent in this regard than nicotine.[2]
-
Troubleshooting Steps:
-
Monitor Temperature: Use a calibrated thermometer to accurately measure core body temperature before and at several time points after drug administration.
-
Maintain Ambient Temperature: Ensure the vivarium and testing rooms are maintained at a stable and appropriate ambient temperature to avoid exacerbating any drug-induced temperature changes.
-
Dose-Response Assessment: If this is a critical parameter, consider performing a dose-response study to characterize the magnitude of the hypothermic effect at different dose levels of this compound.
-
Issue 3: Concern about potential cardiovascular side effects during in-life studies.
-
Background: Preclinical studies in dogs and primates have indicated that this compound has markedly lower effects on mean arterial pressure and heart rate compared to nicotine.[1][2] In dogs, a high intravenous dose resulted in a modest depressor response, while in primates, no significant effects on blood pressure or heart rate were observed.[1][2]
-
Recommendations:
-
Baseline Measurements: Always obtain stable baseline cardiovascular measurements before administering this compound.
-
Appropriate Monitoring: For studies where cardiovascular safety is a primary endpoint, consider using telemetry to continuously monitor blood pressure and heart rate.
-
Dose Selection: Initiate studies with doses known to be effective for the desired therapeutic effect, as the separation between efficacy and side effects is a key feature of this compound.[3]
-
Data Presentation
Table 1: Comparative Potency of this compound and (-)-Nicotine on Common Side Effects in Animal Models
| Side Effect | Animal Model | Potency of this compound Relative to (-)-Nicotine | Reference(s) |
| Hypomotility | Mice | 3-4 times less potent | [2] |
| Hypothermia | Mice | 3-4 times less potent | [2] |
| Seizures | Rodents | Less potent | [1] |
| Cardiovascular Effects | Dogs, Primates | Markedly lower effects | [1][2] |
| Dopamine Release (VTA) | Rat Brain Slices | 3-fold less potent | [3][4] |
Experimental Protocols
While specific toxicology protocols for this compound are proprietary, the following are general methodologies for assessing the types of side effects observed.
1. Assessment of Locomotor Activity
-
Objective: To quantify the effect of this compound on spontaneous movement in rodents.
-
Apparatus: Automated activity monitoring systems (e.g., open field arena with infrared beams).
-
Procedure:
-
Acclimate animals to the testing room for at least 60 minutes.
-
Administer this compound or vehicle via the intended route (e.g., intraperitoneal, oral gavage).
-
Place the animal in the center of the open field arena.
-
Record locomotor activity (e.g., distance traveled, rearing frequency) for a defined period (e.g., 30-60 minutes).
-
Compare the activity of the this compound treated group to the vehicle control group.
-
2. Measurement of Body Temperature
-
Objective: To determine the effect of this compound on core body temperature in rodents.
-
Apparatus: Calibrated rectal thermometer for small animals.
-
Procedure:
-
Record the baseline core body temperature of each animal.
-
Administer this compound or vehicle.
-
Measure body temperature at predetermined time points post-administration (e.g., 15, 30, 60, 120 minutes).
-
Calculate the change in body temperature from baseline for each animal.
-
Compare the temperature changes between the this compound and vehicle groups.
-
3. Cardiovascular Safety Monitoring in Dogs
-
Objective: To assess the effects of this compound on cardiovascular parameters.
-
Apparatus: Telemetry system with surgically implanted transmitters for measuring blood pressure, heart rate, and electrocardiogram (ECG).
-
Procedure:
-
Use purpose-bred dogs surgically implanted with telemetry devices. Allow for a sufficient recovery period post-surgery.
-
Record baseline cardiovascular data for a period before dosing.
-
Administer this compound or vehicle.
-
Continuously record cardiovascular parameters for a specified duration (e.g., 24 hours) post-dosing.
-
Analyze the data for changes in systolic and diastolic blood pressure, mean arterial pressure, heart rate, and ECG intervals.
-
Visualizations
Caption: Mechanism of action of this compound leading to therapeutic and side effects.
References
- 1. psychiatryonline.org [psychiatryonline.org]
- 2. researchgate.net [researchgate.net]
- 3. (S)-3-methyl-5-(1-methyl-2-pyrrolidinyl) isoxazole (ABT 418): a novel cholinergic ligand with cognition-enhancing and anxiolytic activities: I. In vitro characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: discriminative stimulus properties and effect on ventral tegmental cell activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results with ABT-418
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ABT-418. Our goal is to help you achieve consistent and reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective agonist for neuronal nicotinic acetylcholine receptors (nAChRs).[1][2] It primarily targets the α4β2, α7, and α2β2 nAChR subtypes, while showing little to no activity at α3β4 receptors.[1][3] This activation of cholinergic channels is being investigated for its potential nootropic, neuroprotective, and anxiolytic effects in conditions like Alzheimer's disease and ADHD.[1][4][5]
Q2: I'm observing significant variability in the potency of this compound between different experiments. What could be the cause?
A2: The observed potency of this compound is highly dependent on the specific nAChR subtypes expressed in your experimental system.[6] The compound shows different affinities and efficacies for various receptor subtypes.[3] For instance, its potency can differ substantially between cell lines expressing different ratios of nAChR subunits or in different brain regions with varying receptor populations.[3][6] Ensure you have thoroughly characterized the nAChR subtype expression in your model system.
Q3: What are the recommended storage and handling procedures for this compound to ensure its stability?
A3: To maintain the stability and activity of this compound, proper storage is crucial. For the powdered form of this compound hydrochloride, it is recommended to store it at 4°C or -20°C.[2][7] Stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[2] It is advisable to prepare fresh dilutions for your experiments from a frozen stock to minimize degradation.
Q4: I'm concerned about potential off-target effects of this compound. How selective is this compound?
A4: this compound has demonstrated a high degree of selectivity for neuronal nAChRs. In one study, it was found to be inactive in 37 other receptor, neurotransmitter uptake, enzyme, and transduction system binding assays.[6] While it is a selective cholinergic channel activator, it's always good practice to include appropriate controls in your experiments to rule out any potential off-target effects in your specific system.
Troubleshooting Guides
Problem: Inconsistent dose-response curves in cell-based assays.
This guide provides a systematic approach to troubleshooting variability in your results.
Caption: Troubleshooting workflow for inconsistent dose-response curves.
Data Presentation
Table 1: Potency (EC50) of this compound at Different Neuronal nAChR Subtypes
| nAChR Subtype | Experimental System | EC50 (µM) | Reference |
| α4β2 | Xenopus oocytes | ~6 | [3] |
| α2β2 | Xenopus oocytes | ~11 | [3] |
| α3β4 | Xenopus oocytes | ~188 | [3] |
| Not specified | PC12 cells (patch-clamp) | 209 | [6] |
| Not specified | Rat striatal slices ([3H]-dopamine release) | 0.38 | [6] |
Table 2: Binding Affinity (Ki) of this compound
| Target | Ligand | Ki (nM) | Reference |
| Rat brain nAChR | [3H]-cytisine | 3 | [6] |
| Human temporal cortex (major site) | [3H]nicotine & [3H]cytisine | 68.6 | [8] |
| Human temporal cortex (minor site) | [3H]nicotine & [3H]cytisine | 0.86 | [8] |
Experimental Protocols
Protocol: In Vitro [3H]-Dopamine Release Assay from Rat Striatal Slices
This protocol is a summarized methodology based on common practices for this type of assay.
-
Preparation of Striatal Slices:
-
Rapidly dissect rat striata in ice-cold, oxygenated Krebs-Ringer buffer.
-
Slice the tissue to a thickness of 300-400 µm using a tissue chopper.
-
Allow slices to recover in oxygenated buffer at 37°C for at least 30 minutes.
-
-
Loading with [3H]-Dopamine:
-
Incubate the slices in buffer containing a known concentration of [3H]-dopamine (e.g., 0.1 µM) for 30 minutes at 37°C.
-
Wash the slices multiple times with fresh buffer to remove excess unincorporated radiolabel.
-
-
Stimulation of Release:
-
Transfer individual slices to a superfusion chamber.
-
Perfuse with buffer at a constant rate (e.g., 1 mL/min).
-
Collect baseline fractions of the perfusate.
-
Switch to a buffer containing the desired concentration of this compound for a defined period (e.g., 2 minutes) to stimulate release.
-
Continue collecting fractions to measure the evoked outflow of [3H]-dopamine.
-
-
Data Analysis:
-
Quantify the radioactivity in each fraction using liquid scintillation counting.
-
Express the evoked release as a percentage of the total radioactivity in the tissue at the time of stimulation.
-
Generate dose-response curves by plotting the stimulated release against the concentration of this compound.
-
Visualizations
Signaling Pathway of this compound at a Neuronal nAChR
Caption: this compound binding to nAChRs leads to ion influx and cellular response.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Activation and inhibition of rat neuronal nicotinic receptors by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acute effects of the selective cholinergic channel activator (nicotinic agonist) this compound in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuronal nicotinic receptor agonists for the treatment of attention-deficit/hyperactivity disorder: focus on cognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. (S)-3-methyl-5-(1-methyl-2-pyrrolidinyl) isoxazole (ABT 418): a novel cholinergic ligand with cognition-enhancing and anxiolytic activities: I. In vitro characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tribioscience.com [tribioscience.com]
- 8. Epibatidine and ABT 418 reveal selective losses of alpha 4 beta 2 nicotinic receptors in Alzheimer brains - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing ABT-418 Concentration for Neuronal Cultures
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively use ABT-418 in neuronal cultures. This resource offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and data-driven recommendations to help you achieve optimal results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in neurons?
This compound is a selective agonist for neuronal nicotinic acetylcholine receptors (nAChRs), with a high affinity for the α4β2 subtype.[1] Its primary mechanism of action is to mimic the effect of the endogenous neurotransmitter acetylcholine, binding to and activating these receptors. This activation leads to the opening of the ion channel, allowing the influx of cations such as sodium (Na+) and calcium (Ca2+) into the neuron. This influx causes membrane depolarization, leading to an excitatory postsynaptic potential and subsequent neuronal activation and neurotransmitter release.[2]
Q2: What are the typical concentration ranges for this compound in neuronal culture experiments?
The optimal concentration of this compound can vary depending on the specific neuronal cell type, culture conditions, and the experimental endpoint. Based on published studies, a general range to consider is between 1 µM and 100 µM. For neuroprotective effects against glutamate-induced excitotoxicity in primary rat cortical neurons, an optimal concentration has been reported to be 10 µM. The EC50 values for this compound are approximately 6 µM for α4β2 and 11 µM for α2β2 nAChR subtypes.[3] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q3: What are the known downstream effects of this compound binding to α4β2 nAChRs?
Activation of α4β2 nAChRs by this compound initiates a cascade of intracellular events. The initial influx of Ca2+ is a key signaling event. This can lead to the modulation of various cellular processes, including the release of other neurotransmitters. For instance, activation of presynaptic α4β2 nAChRs has been shown to increase the release of glutamate and modulate the release of GABA.[4][5] This modulation of neurotransmitter systems underlies many of the observed physiological effects of this compound.
Q4: How should I prepare a stock solution of this compound?
This compound hydrochloride is soluble in water.[6] For a stock solution, it is recommended to dissolve the compound in sterile, distilled water or a suitable buffer at a concentration of 10-20 mg/mL. To ensure sterility, the stock solution should be passed through a 0.22 µm filter. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| No observable effect of this compound | Concentration too low: The concentration of this compound may be below the effective threshold for your specific cell type or assay. | Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 µM to 100 µM) to determine the optimal working concentration. |
| Receptor expression: The neuronal culture may have low expression levels of the α4β2 nAChR subtype. | Verify the expression of α4β2 nAChRs in your neuronal culture system using techniques such as immunocytochemistry or western blotting. | |
| Compound degradation: The this compound stock solution may have degraded due to improper storage or multiple freeze-thaw cycles. | Prepare a fresh stock solution of this compound and store it in small aliquots at -20°C. | |
| High levels of cytotoxicity observed | Concentration too high: High concentrations of this compound can lead to excitotoxicity and subsequent cell death. | Perform a toxicity assay (e.g., LDH or MTT assay) to determine the cytotoxic concentration range for your specific neuronal culture. Start with lower concentrations and titrate up. |
| Prolonged exposure: Continuous exposure to a high concentration of an agonist can lead to receptor desensitization and cellular stress. | Consider shorter incubation times or a washout period in your experimental design. | |
| Inconsistent results between experiments | Variability in cell culture: Differences in cell density, age of culture, or passage number can affect the cellular response to this compound. | Standardize your cell culture protocols, including seeding density, culture duration, and media changes, to ensure consistency between experiments. |
| Inconsistent compound preparation: Errors in the preparation or dilution of the this compound stock solution can lead to variability. | Ensure accurate and consistent preparation of the this compound working solutions for each experiment. |
Quantitative Data Summary
Table 1: Reported Effective Concentrations of this compound in In Vitro Neuronal Systems
| Parameter | Concentration | Cell Type/System | Effect |
| EC50 | ~6 µM | Xenopus oocytes expressing rat α4β2 nAChRs | Activation of receptor |
| EC50 | ~11 µM | Xenopus oocytes expressing rat α2β2 nAChRs | Activation of receptor |
| Optimal Neuroprotection | 10 µM | Primary rat cortical neurons | Protection against glutamate-induced cytotoxicity |
Experimental Protocols
Protocol 1: Preparation of Primary Cortical Neuron Cultures from Rat Embryos (E18)
Materials:
-
Timed-pregnant Sprague-Dawley rat (E18)
-
Hibernate-E medium
-
Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin-streptomycin
-
Papain and DNase I
-
Poly-D-lysine coated culture plates/coverslips
-
Sterile dissection tools
Procedure:
-
Euthanize the pregnant rat according to approved institutional animal care and use committee (IACUC) protocols.
-
Aseptically dissect the embryos and place them in ice-cold Hibernate-E medium.
-
Under a dissecting microscope, remove the cortices from the embryonic brains.
-
Mince the cortical tissue into small pieces.
-
Incubate the tissue in a papain/DNase I solution at 37°C for 15-20 minutes to dissociate the cells.
-
Gently triturate the cell suspension with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Centrifuge the cell suspension and resuspend the pellet in supplemented Neurobasal medium.
-
Determine cell viability and density using a hemocytometer and trypan blue exclusion.
-
Plate the neurons at the desired density onto poly-D-lysine coated culture vessels.
-
Incubate the cultures at 37°C in a humidified 5% CO2 incubator.
-
Change half of the medium every 2-3 days.
Protocol 2: Assessment of this compound Neuroprotective Effects against Glutamate Excitotoxicity
Materials:
-
Mature primary cortical neuron cultures (DIV 7-10)
-
This compound stock solution
-
Glutamate solution
-
Lactate Dehydrogenase (LDH) cytotoxicity assay kit
-
96-well plate reader
Procedure:
-
Prepare a range of this compound concentrations in supplemented Neurobasal medium.
-
Pre-treat the neuronal cultures with the different concentrations of this compound for 2 hours. Include a vehicle control (medium without this compound).
-
Following the pre-treatment, expose the neurons to a neurotoxic concentration of glutamate (e.g., 50-100 µM) for 15-30 minutes. Include a control group that is not exposed to glutamate.
-
After glutamate exposure, wash the cells with fresh medium and return them to the incubator for 24 hours.
-
After 24 hours, assess cell death by measuring the amount of LDH released into the culture medium using a commercially available LDH assay kit, following the manufacturer's instructions.
-
Measure the absorbance using a 96-well plate reader.
-
Calculate the percentage of neuroprotection for each this compound concentration relative to the glutamate-only treated group.
Visualizations
Caption: Signaling pathway of this compound in a neuron.
Caption: General experimental workflow for using this compound.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. What are Nicotinic acetylcholine receptor alpha-4/beta-2 modulators and how do they work? [synapse.patsnap.com]
- 3. Activation and inhibition of rat neuronal nicotinic receptors by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Presynaptic α4β2 Nicotinic Acetylcholine Receptors Increase Glutamate Release and Serotonin Neuron Excitability in the Dorsal Raphe Nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. α4β2* nicotinic acetylcholine receptors drive human temporal glutamate/GABA balance toward inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound 塩酸塩 powder, ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: ABT-418 and Nicotinic Acetylcholine Receptor (nAChR) Desensitization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing ABT-418 in experiments focused on nicotinic acetylcholine receptors (nAChRs), with a specific emphasis on preventing and troubleshooting receptor desensitization.
Frequently Asked Questions (FAQs)
Q1: What is this compound and which nAChR subtypes does it target?
This compound is a selective neuronal nicotinic acetylcholine receptor agonist. It exhibits high affinity for α4β2 nAChRs and also binds to α7 and α2β2 subtypes, while showing low affinity for the α3β4 subtype.[1][2] Its selectivity for central nervous system (CNS) nAChRs over peripheral subtypes contributes to a reduced side-effect profile compared to nicotine.
Q2: What is nAChR desensitization and why is it a concern when using this compound?
Nicotinic acetylcholine receptor desensitization is a phenomenon where prolonged or repeated exposure to an agonist, such as this compound, leads to a temporary, non-conducting state of the receptor.[3] In this state, the receptor is refractory to further stimulation by the agonist. This can be a significant issue in experimental settings as it can lead to a diminished or complete loss of the expected physiological or cellular response, potentially confounding data interpretation.
Q3: How can nAChR desensitization be minimized or prevented during experiments with this compound?
Preventing nAChR desensitization is crucial for obtaining reliable and reproducible data. Key strategies include:
-
Optimizing Agonist Concentration: Use the lowest effective concentration of this compound that elicits a measurable response without rapidly inducing desensitization.
-
Controlling Exposure Time: Limit the duration of this compound application to the minimum time required to observe the desired effect.
-
Allowing for Adequate Recovery: Implement sufficient washout periods between agonist applications to allow receptors to recover from the desensitized state. The duration of this washout period is dependent on the specific nAChR subtype being studied.
-
Utilizing Positive Allosteric Modulators (PAMs): Co-application of a PAM can stabilize the active state of the nAChR and reduce the rate of desensitization. For α7 nAChRs, a well-characterized PAM is PNU-120596.[4][5][6][7][8][9][10] For α4β2 nAChRs, compounds like desformylflustrabromine (dFBr) have been shown to act as PAMs.[11][12]
Q4: What are Positive Allosteric Modulators (PAMs) and how do they prevent desensitization?
Positive Allosteric Modulators are compounds that bind to a site on the receptor that is distinct from the agonist binding site (orthosteric site).[13] PAMs typically do not activate the receptor on their own but can enhance the receptor's response to an agonist.[13] Type II PAMs, such as PNU-120596, are particularly effective at preventing desensitization by destabilizing the desensitized state of the receptor and prolonging the open-channel time.[7][14]
Troubleshooting Guides
Issue 1: Diminishing or No Response to Repeated this compound Application
-
Possible Cause: Rapid receptor desensitization.
-
Troubleshooting Steps:
-
Reduce this compound Concentration: Perform a dose-response curve to identify the lowest concentration that provides a consistent response.
-
Shorten Application Time: Use a rapid perfusion system to apply this compound for the briefest possible duration.
-
Increase Washout Period: Systematically increase the time between this compound applications to allow for full receptor recovery. The required time can vary from seconds to several minutes depending on the nAChR subtype.
-
Co-apply a PAM: If studying α7 nAChRs, consider co-application with PNU-120596. For α4β2 nAChRs, a suitable PAM should be selected.
-
Issue 2: High Variability in Measured Responses
-
Possible Cause: Inconsistent levels of receptor desensitization between experiments.
-
Troubleshooting Steps:
-
Standardize Protocols: Ensure precise and consistent timing of agonist application and washout periods across all experiments.
-
Monitor Cell Health: Poor cell health can affect receptor expression and function, leading to variability. Regularly assess cell viability.
-
Use a Stable Expression System: If using transfected cell lines, ensure stable and consistent expression of the nAChR subtype of interest.
-
Control for Temperature: Temperature can influence the kinetics of desensitization. Maintain a constant temperature throughout the experiment.
-
Issue 3: Unexpected Inhibitory Effects at High this compound Concentrations
-
Possible Cause: At higher concentrations, this compound can exhibit complex properties, including channel block or other non-competitive inhibitory effects.[14]
-
Troubleshooting Steps:
-
Perform a Full Dose-Response Curve: Characterize the full concentration range of this compound to identify any biphasic or inhibitory effects.
-
Voltage-Clamp Experiments: Investigate if the inhibitory effect is voltage-dependent, which can be indicative of open-channel block.[14]
-
Consult Literature for a Similar Agonist: Review literature on other nAChR agonists for reports of similar complex pharmacological profiles.
-
Quantitative Data
The following tables summarize key quantitative data for this compound, providing a reference for experimental design.
Table 1: Binding Affinity (Ki) of this compound for various nAChR Subtypes
| nAChR Subtype | Ki (nM) | Species | Reference |
| α4β2 | 3 | Rat Brain | [9] |
| α4β2 (high affinity) | 0.86 | Human Temporal Cortex | [5] |
| α4β2 (low affinity) | 68.6 | Human Temporal Cortex | [5] |
Table 2: Potency (EC50) of this compound at various nAChR Subtypes
| nAChR Subtype | EC50 (µM) | Experimental System | Reference |
| α4β2 | 6 | Xenopus Oocytes (rat) | [14] |
| α2β2 | 11 | Xenopus Oocytes (rat) | [14] |
| α3β4 | 188 | Xenopus Oocytes (rat) | [14] |
| General Neuronal (PC12 cells) | 209 | Patch-clamp | [9] |
Experimental Protocols
Protocol 1: Electrophysiological Assessment of this compound-Induced nAChR Desensitization
This protocol describes a whole-cell patch-clamp experiment to characterize the onset and recovery from desensitization of nAChRs in response to this compound.
Materials:
-
Cells expressing the nAChR subtype of interest (e.g., HEK293 cells stably transfected with α4 and β2 subunits).
-
External solution (in mM): 140 NaCl, 2.8 KCl, 2 CaCl2, 2 MgCl2, 10 HEPES, 10 Glucose (pH 7.4).
-
Internal solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 1.1 EGTA, 2 Na2ATP (pH 7.2).
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Patch-clamp rig with amplifier, digitizer, and perfusion system.
Methodology:
-
Cell Preparation: Plate cells on coverslips 24-48 hours before the experiment.
-
Pipette Preparation: Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with internal solution.
-
Whole-Cell Configuration: Establish a whole-cell patch-clamp recording from a single cell. Clamp the membrane potential at -60 mV.
-
Baseline Response: Apply a brief (e.g., 1-2 seconds) pulse of a saturating concentration of acetylcholine (ACh) or a low concentration of this compound to establish a stable baseline response.
-
Desensitization Induction: Apply a prolonged (e.g., 30-60 seconds) pulse of a higher concentration of this compound to induce desensitization.
-
Measurement of Desensitization Onset: Record the current decay during the prolonged this compound application. The rate of decay represents the onset of desensitization.
-
Measurement of Recovery from Desensitization: After the desensitizing pulse, apply brief test pulses of the baseline agonist at increasing time intervals (e.g., 5, 10, 20, 40, 60 seconds) to monitor the recovery of the current amplitude.
-
Data Analysis: Fit the current decay during the desensitizing pulse to an exponential function to determine the time constant of desensitization onset. Plot the recovered current amplitude as a function of time and fit to an exponential function to determine the time constant of recovery.
Protocol 2: Preventing this compound-Induced Desensitization with a Positive Allosteric Modulator (PAM)
This protocol outlines how to use a PAM to mitigate desensitization induced by this compound, using PNU-120596 and α7 nAChRs as an example.
Materials:
-
Same as Protocol 1, with cells expressing α7 nAChRs.
-
PNU-120596 stock solution (e.g., 10 mM in DMSO).
Methodology:
-
Follow steps 1-4 of Protocol 1 to establish a baseline response to this compound.
-
Co-application of PAM: Pre-incubate the cell with a working concentration of PNU-120596 (e.g., 1-10 µM) for 1-2 minutes.
-
Desensitization Induction in the Presence of PAM: While continuously perfusing with PNU-120596, apply the same prolonged pulse of this compound as in Protocol 1.
-
Record and Compare: Record the current response during the prolonged this compound application in the presence of the PAM.
-
Data Analysis: Compare the extent and rate of current decay in the presence and absence of PNU-120596. A significant reduction in the decay indicates that the PAM is preventing desensitization.
Visualizations
Caption: Workflow for assessing nAChR desensitization.
Caption: nAChR state transitions with this compound and PAMs.
Caption: General nAChR signaling pathway activated by this compound.
References
- 1. Structural insights into the progressive recovery of α7 nicotinic acetylcholine receptor from nicotine-induced desensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinetics of desensitization and recovery from desensitization for human α4β2-nicotinic acetylcholine receptors stably expressed in SH-EP1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Epibatidine and ABT 418 reveal selective losses of alpha 4 beta 2 nicotinic receptors in Alzheimer brains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The enhancement of contextual fear conditioning by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Influence of Subunit Composition on Desensitization of Neuronal Acetylcholine Receptors at Low Concentrations of Nicotine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Positive allosteric modulators as an approach to nicotinic acetylcholine receptor- targeted therapeutics: advantages and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Voltage- and Temperature-Dependent Allosteric Modulation of α7 Nicotinic Receptors by PNU120596 [frontiersin.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Recovery from Desensitization of Neuronal Nicotinic Acetylcholine Receptors of Rat Chromaffin Cells Is Modulated by Intracellular Calcium through Distinct Second Messengers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. Activation and inhibition of rat neuronal nicotinic receptors by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Positive allosteric modulators as an approach to nicotinic acetylcholine receptor-targeted therapeutics: advantages and limitations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Co-activation of selective nicotinic acetylcholine receptors is required to reverse beta amyloid-induced Ca2+ hyperexcitation - PMC [pmc.ncbi.nlm.nih.gov]
ABT-418 lot-to-lot variability and quality control
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of ABT-418 in experimental settings. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and information on quality control and lot-to-lot variability.
I. Quality Control and Lot-to-Lot Variability
Ensuring the quality and consistency of this compound is critical for reproducible experimental results. While specific batch data should be obtained from the supplier's Certificate of Analysis (CoA), this section outlines the key quality control parameters and potential sources of lot-to-lot variability.
A Certificate of Analysis for a high-quality lot of this compound should include the following information:
| Parameter | Method | Specification | Purpose |
| Identity | ¹H-NMR, ¹³C-NMR, MS | Conforms to structure | Confirms the chemical structure of this compound. |
| Purity | HPLC/UPLC (e.g., >98%) | ≥ 98.0% | Quantifies the percentage of this compound in the sample. |
| Residual Solvents | GC-HS | As per ICH guidelines | Identifies and quantifies any remaining solvents from synthesis. |
| Water Content | Karl Fischer Titration | ≤ 0.5% | Determines the amount of water in the sample. |
| Appearance | Visual Inspection | White to off-white solid | Provides a basic physical description. |
Potential Sources of Lot-to-Lot Variability:
-
Purity: Different lots may have minor variations in purity, which can affect the effective concentration in your experiments.
-
Impurities: The synthesis of this compound involves the formation of isoxazole and pyrrolidine rings. Potential impurities could include starting materials, reagents, or by-products from side reactions.
-
Solubility: Variations in crystallinity or residual solvents can slightly alter the solubility of different lots.
-
Stability: Improper storage can lead to degradation. This compound should be stored at -20°C or below, protected from light and moisture.
II. Troubleshooting Guides
This section provides troubleshooting for common issues encountered during experiments with this compound in a question-and-answer format.
Problem 1: Inconsistent or lower-than-expected activity in cell-based assays.
-
Question: My dose-response curve for this compound has shifted to the right (higher EC50) or the maximum response is lower than expected. What could be the cause?
-
Answer: This is a common issue that can arise from several factors related to the compound, the cells, or the assay itself. Follow this troubleshooting workflow to diagnose the problem.
Problem 2: High background signal or apparent agonist-independent activity in a calcium influx assay.
-
Question: I am observing a high baseline fluorescence or a signal in my vehicle-only control wells. What could be the cause?
-
Answer: High background can be due to issues with the cells, the dye, or the assay buffer.
-
Cell Health: Stressed or dying cells can have dysregulated calcium homeostasis. Ensure your cells are healthy and not overgrown.
-
Dye Loading: Incomplete removal of extracellular calcium indicator dye can lead to high background. Ensure thorough washing after dye loading. Also, optimize dye concentration and loading time, as excessive dye can be toxic.
-
Autofluorescence: Check if the assay medium or the this compound stock solution itself is autofluorescent at the wavelengths used.
-
Constitutive Activity: Some cell lines may have a low level of constitutive nAChR activity. This can be assessed by using a known nAChR antagonist to see if it reduces the baseline signal.
-
III. Frequently Asked Questions (FAQs)
-
Q1: What is the mechanism of action of this compound?
-
A1: this compound is a selective agonist for neuronal nicotinic acetylcholine receptors (nAChRs), with a high affinity for the α4β2 subtype.[1][2] It mimics the action of acetylcholine, leading to the opening of the ion channel and an influx of cations (primarily Na⁺ and Ca²⁺), which results in neuronal depolarization.
-
-
Q2: How should I prepare a stock solution of this compound?
-
A2: this compound hydrochloride is soluble in water and DMSO. For a 10 mM stock solution in DMSO, add 493.4 µL of DMSO to 1 mg of this compound HCl (MW: 202.68 g/mol ). Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
-
Q3: What are the known off-target effects of this compound?
-
A3: this compound is highly selective for nAChRs. It has been shown to have low affinity for other neurotransmitter receptors, including muscarinic and 5-HT3 receptors.
-
-
Q4: Can this compound cause receptor desensitization?
-
A4: Yes, like other nicotinic agonists, prolonged exposure to high concentrations of this compound can lead to receptor desensitization, where the receptor becomes unresponsive to further stimulation. This should be considered when designing experiments with long incubation times.
-
IV. Experimental Protocols
Protocol 1: In Vitro Calcium Influx Assay using a Fluorescent Plate Reader
This protocol describes a method to measure the activation of α4β2 nAChRs by this compound in a cell line stably expressing these receptors (e.g., SH-EP1-hα4β2).
Materials:
-
SH-EP1-hα4β2 cells
-
Culture medium (e.g., DMEM/F12 with 10% FBS)
-
Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)
-
Calcium indicator dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
This compound
-
Positive control (e.g., nicotine)
-
Antagonist (e.g., mecamylamine)
-
Black, clear-bottom 96-well plates
Workflow:
Procedure:
-
Cell Plating: Seed SH-EP1-hα4β2 cells into black, clear-bottom 96-well plates at a density of 50,000-80,000 cells per well. Incubate for 24-48 hours.
-
Dye Loading: Prepare a 2X dye loading solution containing 4 µM Fluo-4 AM and 0.04% Pluronic F-127 in assay buffer.
-
Remove the culture medium from the cells and add 50 µL of the 2X dye loading solution to each well.
-
Incubate the plate for 1 hour at 37°C in the dark.
-
Wash the cells twice with 100 µL of assay buffer, leaving 50 µL in each well after the final wash.
-
Compound Addition: Prepare a 2X serial dilution of this compound in assay buffer.
-
Place the plate in a fluorescent plate reader and initiate kinetic reading.
-
After establishing a stable baseline, add 50 µL of the 2X this compound dilutions to the appropriate wells.
-
Continue to measure fluorescence for 2-5 minutes.
-
Data Analysis: Calculate the change in fluorescence from baseline and plot against the log of the this compound concentration to determine the EC50.
V. Signaling Pathway
Activation of the α4β2 nicotinic acetylcholine receptor by this compound leads to a cascade of intracellular events, primarily initiated by the influx of calcium.
Upon binding of this compound, the α4β2 receptor channel opens, allowing an influx of calcium ions. This increase in intracellular calcium can activate various downstream signaling cascades, including the calmodulin-dependent protein kinase (CaMK) and PI3K/Akt pathways, which are associated with neuroprotective effects. Additionally, there is evidence for metabotropic signaling involving Src and PLC activation.[1]
References
Technical Support Center: Interpreting ABT-418 Dose-Response Curves
This technical support center is designed for researchers, scientists, and drug development professionals working with the nicotinic acetylcholine receptor (nAChR) agonist, ABT-418. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist in the interpretation of dose-response data from your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective agonist for neuronal nicotinic acetylcholine receptors (nAChRs).[1] It exhibits high affinity for α4β2, α7/5-HT3, and α2β2 subtypes, while having low affinity for α3β4 receptors.[1] Its mechanism of action involves binding to these receptors and activating their associated ion channels, leading to neuronal excitation. This activity has led to its investigation for potential therapeutic applications in conditions like Alzheimer's disease and ADHD.[1][2][3][4][5]
Q2: What is a typical dose-response curve for this compound expected to look like?
In many in vitro functional assays, a classic sigmoidal (S-shaped) dose-response curve is expected. This curve illustrates that as the concentration of this compound increases, the measured response (e.g., ion flux, change in membrane potential) also increases until it reaches a maximum effect (Emax).
Q3: I am observing a biphasic or "bell-shaped" dose-response curve with this compound. Is this normal?
Observing a biphasic (or non-monotonic) dose-response curve with a potent nAChR agonist like this compound is not unusual. This phenomenon, often characterized by an initial increase in response with rising concentrations followed by a decrease at higher concentrations, can be attributed to several factors, most notably receptor desensitization.[6][7][8][9][10]
Q4: What is receptor desensitization and how does it cause a biphasic curve?
Receptor desensitization is a process where a receptor's response to a continuous or high concentration of an agonist is diminished over time.[6][7][10] For nAChRs, prolonged exposure to an agonist like this compound can cause the receptor to enter a desensitized, non-conducting state, even though the agonist is still bound.[6][9] At high concentrations of this compound, the rate of desensitization can exceed the rate of activation, leading to a decrease in the overall measured response and resulting in a biphasic dose-response curve.[6] The desensitization can have both fast and slow components.[6]
Q5: Could off-target effects be responsible for a biphasic dose-response curve?
While receptor desensitization is a common cause, off-target effects at higher concentrations could also contribute to a biphasic curve.[11] This occurs when the compound begins to interact with other receptors or cellular components, leading to an unexpected inhibitory or confounding effect.[11]
Troubleshooting Guide
This guide addresses common issues encountered during in vitro experiments with this compound that may lead to ambiguous or unexpected dose-response curves.
| Issue | Potential Cause | Recommended Action |
| High variability between replicate wells | - Inconsistent cell seeding or cell health- Pipetting errors- Edge effects in the microplate | - Ensure a homogenous cell suspension and consistent cell numbers per well.- Use calibrated pipettes and proper technique.- Avoid using the outer wells of the plate or fill them with buffer/media to minimize evaporation. |
| No response or very weak response to this compound | - Low receptor expression in the cell line- Incorrect assay conditions (e.g., buffer composition, temperature)- Degraded this compound stock solution | - Verify the expression of the target nAChR subtype in your cell model.- Optimize assay parameters as detailed in the experimental protocols below.- Prepare fresh this compound solutions from a properly stored stock. |
| Steep or shallow dose-response curve | - Inappropriate concentration range tested- Issues with agonist delivery or incubation time | - Perform a wider range of serial dilutions to ensure you capture the full dose-response.- Optimize incubation time to allow for receptor activation without excessive desensitization. |
| Biphasic (bell-shaped) dose-response curve | - Receptor desensitization at high concentrations- Off-target effects- Compound precipitation at high concentrations | - Reduce the incubation time or use a kinetic reading mode to capture the peak response before significant desensitization occurs.- Test this compound in a cell line lacking the target receptor to assess off-target effects.- Visually inspect the highest concentrations of your compound in the assay buffer for any signs of precipitation. |
Quantitative Data Summary
The following table summarizes key in vitro pharmacological data for this compound from published literature.
| Parameter | Receptor/System | Value | Reference |
| EC50 | α4β2 nAChR | ~6 µM | [12] |
| EC50 | α2β2 nAChR | ~11 µM | [12] |
| EC50 | α3β4 nAChR | ~188 µM | [13] |
| Ki (vs. [3H]cytisine) | Rat brain membranes | 3 nM | [13] |
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology
This protocol is for measuring this compound-induced currents in cells expressing specific nAChR subtypes.
Materials:
-
Cells expressing the nAChR subtype of interest
-
Patch-clamp rig with amplifier and data acquisition system
-
Borosilicate glass capillaries for pipette fabrication
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4)
-
Internal solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 11 EGTA (pH 7.2)
-
This compound stock solution (in DMSO or water)
Procedure:
-
Prepare fresh external and internal solutions on the day of the experiment.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.
-
Plate cells on coverslips suitable for microscopy and place a coverslip in the recording chamber on the microscope stage.
-
Continuously perfuse the recording chamber with external solution.
-
Approach a target cell with the patch pipette and apply gentle suction to form a gigaohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -60 mV.
-
Prepare a series of this compound dilutions in the external solution.
-
Apply the different concentrations of this compound to the cell using a perfusion system.
-
Record the inward current elicited by each concentration of this compound.
-
Wash out the drug with external solution between applications until the current returns to baseline.
-
Plot the peak current response against the logarithm of the this compound concentration to generate a dose-response curve.
Fluorescence-Based Calcium Flux Assay
This protocol is for measuring changes in intracellular calcium in response to this compound in a high-throughput format.
Materials:
-
Cells expressing the nAChR subtype of interest
-
Black-walled, clear-bottom 96- or 384-well microplates
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
This compound stock solution
-
Fluorescence microplate reader with an injection system
Procedure:
-
Seed cells into the microplate and culture overnight to allow for adherence.
-
Prepare the dye loading solution by mixing the calcium-sensitive dye with Pluronic F-127 in the assay buffer.
-
Remove the culture medium from the cells and add the dye loading solution.
-
Incubate the plate at 37°C for 45-60 minutes in the dark.
-
Wash the cells with assay buffer to remove excess dye.
-
Prepare serial dilutions of this compound in the assay buffer.
-
Place the microplate in the fluorescence reader and set the instrument to record fluorescence intensity over time.
-
Establish a baseline fluorescence reading for each well.
-
Inject the different concentrations of this compound into the wells and continue to record the fluorescence signal.
-
Calculate the change in fluorescence from baseline for each concentration.
-
Plot the peak change in fluorescence against the logarithm of the this compound concentration to generate a dose-response curve.
Visualizations
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. A pilot controlled clinical trial of this compound, a cholinergic agonist, in the treatment of adults with attention deficit hyperactivity disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of this compound, a novel cholinergic channel ligand, on place learning in septal-lesioned rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Central nicotinic receptor agonists this compound, ABT-089, and (-)-nicotine reduce distractibility in adult monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Acute effects of the selective cholinergic channel activator (nicotinic agonist) this compound in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Desensitization of neuronal nicotinic receptors of human neuroblastoma SH-SY5Y cells during short or long exposure to nicotine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jneurosci.org [jneurosci.org]
- 8. Effectiveness of Nicotinic Agonists as Desensitizers at Presynaptic α4β2- and α4α5β2-Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Upregulation of Surface α4β2 Nicotinic Receptors Is Initiated by Receptor Desensitization after Chronic Exposure to Nicotine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Low concentrations of nicotine differentially desensitize nicotinic acetylcholine receptors that include α5 or α6 subunits and that mediate synaptosomal neurotransmitter release - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. amsbio.com [amsbio.com]
- 13. Activation and inhibition of rat neuronal nicotinic receptors by this compound - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing ABT-418-Induced Nausea in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering nausea-like side effects induced by the nicotinic acetylcholine receptor (nAChR) agonist, ABT-418, in animal models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it cause nausea?
A1: this compound is a selective agonist for certain neuronal nicotinic acetylcholine receptors (nAChRs), particularly the α4β2 subtype.[1] While being investigated for its potential cognitive-enhancing and anxiolytic effects, it can produce side effects such as nausea.[1] The exact mechanism of this compound-induced nausea is not fully elucidated but is thought to involve the activation of nAChRs in brain regions that regulate emesis, such as the chemoreceptor trigger zone (CTZ) in the area postrema.[2]
Q2: Which animal models are suitable for studying this compound-induced nausea?
A2: Several animal models can be used to assess nausea and emesis. For emetic responses (vomiting), ferrets and dogs are considered the gold standard. For nausea-like behaviors in rodents (which do not vomit), the most common models are:
-
Pica: This involves the measurement of consumption of non-nutritive substances, like kaolin clay. An increase in kaolin consumption is correlated with illness and nausea.
-
Conditioned Taste Aversion (CTA): This is a learning paradigm where an animal associates a novel taste with a negative stimulus (like drug-induced nausea) and subsequently avoids that taste.[3][4]
Q3: What are the typical signs of nausea to look for in different animal models?
A3:
-
Rats/Mice: Increased consumption of kaolin (pica), reduced food and water intake, and conditioned taste aversion.[3][4]
-
Ferrets/Dogs: Retching, vomiting, salivation, and changes in posture.
Q4: Are there any known pharmacological interventions to mitigate this compound-induced nausea?
A4: While specific studies on pharmacological interventions for this compound-induced nausea are limited, antagonists of neurotransmitter systems implicated in nausea and vomiting are potential candidates for mitigation. These include:
-
Serotonin (5-HT3) Receptor Antagonists: Drugs like ondansetron are effective against nausea and vomiting induced by various stimuli.[5]
-
Dopamine (D2) Receptor Antagonists: Antagonists such as haloperidol can prevent emesis induced by dopamine agonists.[6][7]
Troubleshooting Guides
Issue 1: High Incidence of Nausea-Like Behaviors (Pica) in Rats
Possible Cause: The dose of this compound administered may be too high, leading to significant activation of nAChRs in emetic pathways.
Troubleshooting Steps:
-
Dose-Response Analysis: Conduct a dose-response study to determine the lowest effective dose of this compound for your primary experimental endpoint with the lowest incidence of pica.
-
Pharmacological Intervention:
-
Acclimation: Allow for a longer acclimation period for the animals to the experimental setup and handling procedures to minimize stress-induced behavioral changes.
Issue 2: Difficulty Establishing Conditioned Taste Aversion (CTA) with this compound
Possible Cause: The timing of this compound administration relative to the presentation of the novel taste may not be optimal, or the dose may be insufficient to induce a strong enough aversive memory.
Troubleshooting Steps:
-
Optimize Timing: Administer this compound immediately after the presentation of the novel taste stimulus. The interval between the conditioned stimulus (taste) and the unconditioned stimulus (nausea) is critical for forming the association.[3]
-
Adjust Dose: If a low dose of this compound is not inducing an aversion, a higher dose may be necessary for the CTA paradigm. Be mindful of potential ceiling effects and other confounding side effects at higher doses.
-
Novelty of Taste: Ensure the taste stimulus is truly novel to the animals to achieve robust conditioning.
Issue 3: Excessive Vomiting in Ferrets Interfering with Experimental Readouts
Possible Cause: Ferrets are highly sensitive to emetic stimuli, and the dose of this compound may be suprathreshold for inducing emesis.
Troubleshooting Steps:
-
Dose Reduction: Systematically lower the dose of this compound to find a sub-emetic level that still allows for the investigation of other endpoints.
-
Anti-Emetic Co-administration:
-
Route of Administration: Explore different routes of administration (e.g., subcutaneous vs. intraperitoneal) that may alter the pharmacokinetic profile and reduce the peak plasma concentration, potentially lessening the emetic response.
Data Presentation
Table 1: Hypothetical Dose-Response of this compound-Induced Pica in Rats
| This compound Dose (mg/kg, s.c.) | Mean Kaolin Intake (g) ± SEM | Percentage of Animals Exhibiting Pica |
| Vehicle Control | 0.2 ± 0.1 | 5% |
| 0.1 | 1.5 ± 0.3 | 40% |
| 0.3 | 3.8 ± 0.6 | 85% |
| 1.0 | 5.2 ± 0.8 | 100% |
Table 2: Hypothetical Efficacy of Anti-Nausea Agents on this compound-Induced Pica in Rats
| Treatment Group | This compound Dose (mg/kg) | Mean Kaolin Intake (g) ± SEM | Percentage Reduction in Pica |
| Vehicle + this compound | 0.3 | 3.8 ± 0.6 | - |
| Ondansetron (1 mg/kg) + this compound | 0.3 | 1.2 ± 0.4 | 68% |
| Haloperidol (0.5 mg/kg) + this compound | 0.3 | 1.9 ± 0.5 | 50% |
Experimental Protocols
Protocol 1: Pica Assay for Nausea-Like Behavior in Rats
-
Acclimation: House rats individually and acclimate them to powdered chow for at least 3 days.
-
Baseline Kaolin Intake: Provide a pre-weighed amount of kaolin clay in a separate food container for 24 hours to establish baseline consumption.
-
Drug Administration: Administer this compound or vehicle via the intended route of administration.
-
Measurement: Immediately after injection, return the animals to their cages with pre-weighed food and kaolin containers. Measure the amount of kaolin and food consumed over a 24-hour period.
-
Data Analysis: Compare the kaolin intake between the this compound treated groups and the vehicle control group.
Protocol 2: Conditioned Taste Aversion (CTA) in Rats
-
Water Deprivation: Water-deprive rats for 23 hours.
-
Conditioning Day:
-
Present a novel taste solution (e.g., 0.1% saccharin) for a limited period (e.g., 30 minutes).
-
Immediately following the drinking session, administer this compound or vehicle.
-
-
Aversion Test Day: Two days after conditioning, offer the rats a two-bottle choice between water and the novel taste solution.
-
Measurement: Measure the volume of each liquid consumed over a 24-hour period.
-
Data Analysis: Calculate a preference ratio (volume of novel taste consumed / total volume consumed). A lower ratio in the this compound group indicates a conditioned taste aversion.
Visualizations
Caption: Proposed signaling pathway for this compound-induced nausea.
Caption: Troubleshooting workflow for managing this compound-induced nausea.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Chemoreceptor trigger zone - Wikipedia [en.wikipedia.org]
- 3. Conditioned taste aversion as a learning and memory paradigm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Conditioned Taste Aversion [augusta.edu]
- 5. The actions of ondansetron and dexamethasone to antagonise cisplatin-induced emesis in the ferret - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antiemetic effect of haloperidol in the dog as related to plasma level and dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The emetic effect of B-HT 920 and apomorphine in the dog: antagonism by haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nicotine potentiates the effects of haloperidol in animals and in patients with Tourette syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nicotine potentiates the behavioral effects of haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The effects of different antiemetic agents on morphine-induced emesis in ferrets - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of ABT-418 and Nicotine for Cognitive Enhancement
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cognitive-enhancing effects of the novel nicotinic acetylcholine receptor (nAChR) agonist, ABT-418, and the well-characterized psychostimulant, nicotine. The following sections detail their mechanisms of action, receptor selectivity, and performance in preclinical and clinical studies, supported by quantitative data and experimental methodologies.
Introduction
Both this compound and nicotine exert their cognitive effects through the modulation of the cholinergic system, specifically by acting as agonists at nAChRs.[1][2] These receptors are widely distributed in the central nervous system and are critically involved in neuronal excitability, synaptic plasticity, and the release of various neurotransmitters, thereby influencing cognitive domains such as attention, memory, and executive function.[3][4][5] While nicotine is a non-selective agonist with a well-documented, albeit complex, impact on cognition, it is also associated with significant side effects and high addictive potential.[1][6] this compound was developed as a selective nAChR agonist with the aim of retaining the pro-cognitive benefits of nicotinic stimulation while minimizing adverse effects.[2][7][8]
Mechanism of Action and Receptor Selectivity
Nicotine and this compound share a fundamental mechanism of action: direct agonism at nAChRs. However, their selectivity for different nAChR subtypes distinguishes their pharmacological profiles.
Nicotine is a broad-spectrum agonist, activating a wide range of nAChR subtypes.[1] Its cognitive-enhancing effects are primarily mediated through the activation of α4β2 and α7 nAChR subtypes.[3] The α4β2 subtype is a high-affinity receptor for nicotine and is strongly associated with the reinforcing and addictive properties of the drug.[9][10]
This compound exhibits a more selective binding profile, with a high affinity for the α4β2 nAChR subtype.[2][8][11] It is reported to be equipotent to nicotine in enhancing cognitive performance in animal models but is less potent at ganglionic (α3β4) subtypes, which are associated with some of nicotine's peripheral side effects.[2][11] This selectivity is hypothesized to contribute to its improved safety and tolerability profile compared to nicotine.[7]
Receptor Binding Affinity
The following table summarizes the binding affinities (Ki) of this compound and nicotine for nAChRs. Lower Ki values indicate higher binding affinity.
| Compound | Receptor Subtype | Binding Affinity (Ki) | Reference |
| This compound | α4β2 | ~3 nM | [2] |
| [3H]-nicotine sites (rat brain) | 6 nM | [12][13] | |
| Major binding site (human temporal cortex) | 68.6 nM | [14] | |
| Minor binding site (human temporal cortex) | 0.86 nM | [14] | |
| Nicotine | α4β2 | High Affinity | [9][10] |
| [3H]-nicotine sites (rat brain) | ~1.5 nM (four-fold higher than this compound) | [12][13] | |
| Major binding site (human temporal cortex) | 2.80 nM | [14] | |
| Minor binding site (human temporal cortex) | 2150 nM | [14] |
Note: The asterisk () indicates the potential presence of other subunits in the receptor complex.*
Preclinical Studies: Cognitive Performance
A substantial body of preclinical research has investigated the cognitive-enhancing properties of both this compound and nicotine in various animal models.
Animal Models of Cognition
-
Morris Water Maze (MWM): This task assesses spatial learning and memory. Rodents are placed in a circular pool of opaque water and must learn the location of a hidden escape platform using distal cues.[15][16][17][18][19]
-
Delayed Matching-to-Sample (DMTS): This task evaluates short-term memory and attention. An animal is presented with a sample stimulus, and after a delay, it must identify the matching stimulus from a set of choices.
Comparative Preclinical Data
| Study Type | Animal Model | Cognitive Domain | This compound Effects | Nicotine Effects | Reference |
| In vivo | Animal models | General Cognition | Equipotent to nicotine in enhancing cognitive performance. | Demonstrated cognitive-enhancing effects. | [7][11] |
| In vivo | Animal models | Cognition | Efficacy and potency similar to nicotine. | Demonstrated cognitive-enhancing effects. | [2] |
| In vivo | Animal models | Learning and Memory | More robust effects on learning and memory. | Demonstrated effects on learning and memory. | [13] |
Clinical Studies: Cognitive Enhancement in Human Subjects
Both this compound and nicotine have been evaluated in clinical trials for their potential to ameliorate cognitive deficits in various patient populations, including individuals with Alzheimer's Disease (AD) and Attention-Deficit/Hyperactivity Disorder (ADHD).
Alzheimer's Disease and Mild Cognitive Impairment (MCI)
The cholinergic system is known to be compromised in AD, making nAChR agonists a logical therapeutic target.[20][21]
A study involving six subjects with moderate AD demonstrated that acute administration of this compound (6, 12, and 23 mg) resulted in significant improvements in total recall and a decrease in recall failure on a verbal learning task.[22] Qualitative improvements were also observed in spatial learning and memory.[22] No significant side effects were reported at these doses.[22]
A six-month, double-blind, placebo-controlled pilot trial of transdermal nicotine (15 mg/day) in non-smoking subjects with amnestic MCI showed significant improvements in attention, memory, and psychomotor speed compared to placebo.[23] The primary cognitive outcome measure, the Connors Continuous Performance Test (CPT), showed a significant nicotine-induced improvement.[23] The ongoing MIND study is a larger, two-year trial investigating the long-term cognitive benefits of transdermal nicotine in MCI.[24][25][26]
Attention-Deficit/Hyperactivity Disorder (ADHD)
The cognitive dysfunctions in ADHD, particularly deficits in attention and executive function, have prompted research into the therapeutic potential of nicotinic agonists.[6][27][28]
A double-blind, placebo-controlled, crossover trial of transdermal this compound (75 mg/day) in adults with ADHD found that a significantly higher proportion of subjects were considered improved while receiving this compound compared to placebo (40% vs. 13%).[11][29][30][31] The ADHD symptom checklist scores were reduced by 28% with this compound versus 15% with placebo.[11][30][31] The improvements were more pronounced for symptoms of inattention.[11] The most frequently reported adverse effects were dizziness and nausea.[30][31]
Studies on nicotine in adults with ADHD have shown that it can improve attention and reduce reaction time.[32] One study using nicotine patches (7 mg/day for non-smokers and 21 mg/day for smokers) reported a significant overall improvement on the Clinical Global Impressions (CGI) scale and a reduction in reaction time on the CPT.[32] Another study found that acute nicotine administration (7 mg patch) in non-smoking young adults with ADHD improved behavioral inhibition.[33]
Experimental Protocols
Morris Water Maze (Preclinical)
-
Apparatus: A large circular pool filled with opaque water containing a hidden escape platform submerged just below the surface.[16][17] The room contains various distal visual cues for spatial navigation.[16][17]
-
Procedure:
-
Acquisition Phase: Rodents are placed in the pool from different starting locations and must find the hidden platform. The time taken to find the platform (escape latency) and the path length are recorded over several trials and days.[18]
-
Probe Trial: The platform is removed, and the rodent is allowed to swim for a set duration. The time spent in the target quadrant (where the platform was previously located) is measured as an indicator of spatial memory.[16][17]
-
-
Data Analysis: Statistical analysis of escape latency, path length, and time in the target quadrant between treatment and control groups.
Clinical Trial of this compound in Adult ADHD
-
Study Design: Double-blind, placebo-controlled, randomized, crossover trial.[11][30][31]
-
Participants: Adults meeting DSM-IV criteria for ADHD.[11][30][31]
-
Intervention: Transdermal patch of this compound (75 mg/day) and a placebo patch.[11][30][31] The study consisted of two 3-week treatment periods separated by a 1-week washout period.[11][30][31]
-
Outcome Measures:
-
Data Analysis: Comparison of changes in symptom scores and improvement ratings between the this compound and placebo phases.[11][30][31]
Signaling Pathways and Visualizations
The cognitive-enhancing effects of both this compound and nicotine are initiated by their binding to nAChRs, which are ligand-gated ion channels. This binding leads to the influx of cations, primarily Na+ and Ca2+, resulting in neuronal depolarization and the activation of various downstream signaling cascades.
Activation of nAChRs, particularly the α7 subtype, can lead to the activation of the phosphoinositide 3-kinase (PI3K)-Akt signaling pathway.[34] This pathway is known to play a crucial role in promoting neuronal survival and synaptic plasticity.[34] Furthermore, nicotinic stimulation can enhance the release of several neurotransmitters, including dopamine, norepinephrine, and acetylcholine itself, which are all implicated in cognitive processes.[1][35] Nicotine has also been shown to increase levels of brain-derived neurotrophic factor (BDNF), a key molecule involved in learning and memory, through an α7 nAChR-dependent mechanism.[36]
Caption: Simplified signaling pathway for nAChR-mediated cognitive enhancement.
Caption: Experimental workflow for the this compound adult ADHD clinical trial.
Conclusion
Both this compound and nicotine have demonstrated pro-cognitive effects in preclinical and clinical settings. Nicotine's efficacy is well-established across various cognitive domains, though its clinical utility is hampered by a poor side-effect profile and high abuse liability.[1][3][6] this compound, with its greater selectivity for the α4β2 nAChR subtype, appears to offer a more favorable therapeutic window, demonstrating comparable cognitive enhancement to nicotine in some models with potentially fewer adverse effects.[2][7][11] The clinical data for this compound in ADHD and Alzheimer's disease are promising, suggesting that selective nAChR agonists represent a viable strategy for the development of novel cognitive enhancers. Further large-scale clinical trials are warranted to fully elucidate the therapeutic potential and long-term safety of this compound and similar compounds.
References
- 1. Nicotine - Wikipedia [en.wikipedia.org]
- 2. NEURONAL NICOTINIC RECEPTOR AGONISTS FOR THE TREATMENT OF ATTENTION-DEFICIT/HYPERACTIVITY DISORDER: FOCUS ON COGNITION - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cognitive Effects of Nicotine: Recent Progress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cholinergic receptors: functional role of nicotinic ACh receptors in brain circuits and disease | Semantic Scholar [semanticscholar.org]
- 5. Scholars@Duke publication: Complex relationships of nicotinic receptor actions and cognitive functions. [scholars.duke.edu]
- 6. Neuronal nicotinic receptor agonists for the treatment of attention-deficit/hyperactivity disorder: focus on cognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Nicotine Binding to Brain Receptors Requires a Strong Cation-π Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. High-affinity nicotinic acetylcholine receptor expression and trafficking abnormalities in psychiatric illness - PMC [pmc.ncbi.nlm.nih.gov]
- 11. psychiatryonline.org [psychiatryonline.org]
- 12. Comparative pharmacology of nicotine and this compound, a new nicotinic agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Epibatidine and ABT 418 reveal selective losses of alpha 4 beta 2 nicotinic receptors in Alzheimer brains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. news-medical.net [news-medical.net]
- 17. Optimizing Morris Water Maze Experiments: Tips and Tricks for Researchers [sandiegoinstruments.com]
- 18. Searching for cognitive enhancement in the Morris water maze: better and worse performance in D‐amino acid oxidase knockout (Dao −/−) mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Nicotine Treatment for Alzheimer’s Disease - Vanderbilt Discover [discoveries.vanderbilthealth.com]
- 21. Alzheimer’s & Nicotine: Link, Risks & Cognitive Impact [alzra.org]
- 22. Acute effects of the selective cholinergic channel activator (nicotinic agonist) this compound in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Nicotine treatment of mild cognitive impairment: A 6-month double-blind pilot clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Long-term transdermal nicotine for the treatment of mild cognitive impairment | VJDementia [vjdementia.com]
- 25. ClinicalTrials.gov [clinicaltrials.gov]
- 26. m.youtube.com [m.youtube.com]
- 27. ClinicalTrials.gov [clinicaltrials.gov]
- 28. researchgate.net [researchgate.net]
- 29. A pilot controlled clinical trial of this compound, a cholinergic agonist, in the treatment of adults with attention deficit hyperactivity disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. psychiatryonline.org [psychiatryonline.org]
- 31. psychiatryonline.org [psychiatryonline.org]
- 32. Nicotine effects on adults with attention-deficit/hyperactivity disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. Acute nicotine improves cognitive deficits in young adults with attention-deficit/hyperactivity disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 35. The regulatory role of nicotinic receptors in cognitive functioning | VJDementia [vjdementia.com]
- 36. academic.oup.com [academic.oup.com]
Navigating the Landscape of α4β2 Nicotinic Acetylcholine Receptor Agonists: A Comparative Guide to Alternatives for ABT-418
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of α4β2 nAChR Agonists with Supporting Experimental Data
The α4β2 nicotinic acetylcholine receptor (nAChR) is a well-established therapeutic target for a range of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, ADHD, and nicotine addiction.[1] ABT-418 was an early investigational agonist that showed promise with nootropic, neuroprotective, and anxiolytic effects.[2] However, the quest for compounds with improved potency, selectivity, and side-effect profiles has led to the development of numerous alternatives. This guide provides a comprehensive comparison of prominent alternatives to this compound for the activation of α4β2 nAChRs, supported by experimental data to inform research and drug development decisions.
Comparative Pharmacological Profiles
The following tables summarize the in vitro binding affinities, functional potencies, and efficacies of key α4β2 nAChR agonists. These compounds range from full agonists to partial agonists, each with a unique pharmacological signature.
Table 1: Binding Affinity (Kᵢ) at α4β2 nAChRs
| Compound | Radioligand | Tissue/Cell Line | Kᵢ (nM) | Reference(s) |
| This compound | [³H]cytisine | Rat Brain | 3 | [3] |
| [³H]nicotine | Rat Brain | 6 | [4] | |
| [³H]nicotine/[³H]cytisine | Human Temporal Cortex (Major Site) | 68.6 | [5] | |
| [³H]nicotine/[³H]cytisine | Human Temporal Cortex (Minor Site) | 0.86 | [5] | |
| Varenicline | [³H]cytisine | Human α4β2 nAChRs | 0.4 | [6] |
| Cytisine | [³H]cytisine | Human α4β2 nAChRs | 1.3 | [6] |
| Dianicline | [³H]cytisine | Human α4β2 nAChRs | 0.8 | [6] |
| Epibatidine | [³H]nicotine/[³H]cytisine | Human Temporal Cortex (Major Site) | 0.35 | [5] |
| [³H]nicotine/[³H]cytisine | Human Temporal Cortex (Minor Site) | 0.002 | [5] | |
| Nicotine | [³H]cytisine | Human α4β2 nAChRs | 6.1 | [6] |
| [³H]nicotine/[³H]cytisine | Human Temporal Cortex (Major Site) | 2.80 | [5] | |
| A-85380 | [³H]epibatidine | Rat Brain Membranes | 0.04 | |
| TC-2559 | [³H]cytisine | Rat Brain Membranes | 0.6 | |
| ABT-594 | [³H]cytisine | Human α4β2 nAChRs | 0.06 |
Table 2: Functional Potency (EC₅₀) and Efficacy (Eₘₐₓ) at α4β2 nAChRs
| Compound | Receptor Expression System | Assay Type | EC₅₀ (µM) | Efficacy (Eₘₐₓ) (% of ACh or Nicotine) | Reference(s) |
| This compound | Rat α4β2 in Xenopus oocytes | Electrophysiology | ~6 | Full Agonist | [7] |
| Varenicline | Human α4β2 in Xenopus oocytes | Electrophysiology | 2.3 | 45% (of ACh) | [6] |
| Cytisine | Human α4β2 in Xenopus oocytes | Electrophysiology | 0.2 | 13% (of ACh) | [6] |
| Dianicline | Human α4β2 in Xenopus oocytes | Electrophysiology | 18 | 7% (of ACh) | [6] |
| Epibatidine | Human α4β2 in HEK293 cells | Ca²⁺ Influx | 0.003 | 100% (Full Agonist) | |
| Nicotine | Human α4β2 in Xenopus oocytes | Electrophysiology | 1.1 | 100% (Full Agonist) | [6] |
| A-85380 | Human α4β2 in HEK293 cells | Ca²⁺ Influx | 0.002 & 2.6 | 73% (Partial Agonist) | |
| TC-2559 | Human α4β2 in HEK293 cells | Ca²⁺ Influx | 0.18 | 33% (Partial Agonist) | |
| ABT-594 | Human α4β2 in HEK293 cells | Ca²⁺ Influx | 0.002 | 102% (Full Agonist) |
Signaling Pathways and Experimental Workflows
Activation of α4β2 nAChRs, which are ligand-gated ion channels, leads to an influx of cations (primarily Na⁺ and Ca²⁺), causing membrane depolarization. The subsequent increase in intracellular Ca²⁺ triggers the release of various neurotransmitters, most notably dopamine in the mesolimbic pathway, which is crucial for the rewarding and reinforcing effects of nicotine.[8]
A typical experimental workflow to characterize these compounds involves determining their binding affinity and functional activity.
Detailed Experimental Protocols
Radioligand Binding Assays (for Kᵢ Determination)
-
Tissue/Cell Preparation: Membranes are prepared from either specific brain regions (e.g., rat cerebral cortex) known to express high levels of α4β2 nAChRs or from cell lines (e.g., HEK293) stably transfected with the human α4 and β2 subunits.
-
Incubation: A fixed concentration of a high-affinity radioligand (e.g., [³H]cytisine or [³H]nicotine) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The binding affinity (Kᵢ) is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
Functional Assays (for EC₅₀ and Eₘₐₓ Determination)
-
Receptor Expression: The cDNAs for the human α4 and β2 nAChR subunits are expressed in a suitable system, such as Xenopus laevis oocytes or a mammalian cell line like HEK293.
-
Electrophysiology (in Xenopus oocytes):
-
Two-electrode voltage-clamp recordings are performed on oocytes expressing the receptors.
-
The oocytes are perfused with a standard saline solution, and the test compound is applied at various concentrations.
-
The resulting inward current, carried by Na⁺ and Ca²⁺ ions, is measured.
-
Dose-response curves are generated by plotting the current amplitude against the compound concentration to determine the EC₅₀ (the concentration that elicits 50% of the maximal response) and the Eₘₐₓ (the maximal response relative to a full agonist like acetylcholine or nicotine).
-
-
Calcium Imaging (in HEK293 cells):
-
Cells expressing the receptors are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
The test compound is added at various concentrations, and the resulting increase in intracellular calcium is measured as a change in fluorescence intensity using a fluorometric imaging plate reader (FLIPR) or a fluorescence microscope.
-
Dose-response curves are constructed to determine the EC₅₀ and Eₘₐₓ.
-
Conclusion
The landscape of α4β2 nAChR agonists has evolved significantly since the development of this compound. Alternatives such as varenicline and cytisine have reached clinical use, primarily for smoking cessation, owing to their partial agonist properties that can reduce cravings and withdrawal symptoms while also blocking the rewarding effects of nicotine.[9] Other compounds, like epibatidine and its derivatives, serve as potent research tools due to their high affinity, though their therapeutic potential is often limited by toxicity. The choice of an appropriate α4β2 nAChR agonist for research or therapeutic development will depend on the desired pharmacological profile, including potency, efficacy (full vs. partial agonism), and selectivity against other nAChR subtypes and off-target receptors. The data and protocols presented in this guide offer a foundational resource for the comparative evaluation of these important compounds.
References
- 1. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Comparative pharmacology of nicotine and this compound, a new nicotinic agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Epibatidine and ABT 418 reveal selective losses of alpha 4 beta 2 nicotinic receptors in Alzheimer brains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pre-clinical properties of the α4β2 nicotinic acetylcholine receptor partial agonists varenicline, cytisine and dianicline translate to clinical efficacy for nicotine dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activation and inhibition of rat neuronal nicotinic receptors by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chronic Exposure to Nicotine Upregulates the Human α4β2 Nicotinic Acetylcholine Receptor Function | Journal of Neuroscience [jneurosci.org]
- 9. Highly Selective and Potent α4β2 nAChR Antagonist Inhibits Nicotine Self-Administration and Reinstatement in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Validating ABT-418 Binding: A Comparative Guide with Control Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for validating the binding characteristics of ABT-418, a selective neuronal nicotinic acetylcholine receptor (nAChR) agonist, through objective comparison with established control compounds. The included experimental data and protocols are designed to assist in the accurate assessment of this compound's binding affinity and selectivity.
Comparative Binding Affinity Data
The following table summarizes the binding affinities (Ki) of this compound and a selection of standard nAChR agonists and antagonists. These values were determined using radioligand competition binding assays with membranes prepared from rat brain tissue, a common model for studying neuronal nAChRs.[1][2] The data is presented to facilitate a direct comparison of the relative potencies of these compounds at the α4β2 nAChR subtype, the primary target of this compound.[1][3]
| Compound | Classification | Target Receptor Subtype | Ki (nM) | Radioligand |
| This compound | Agonist | α4β2 | 3 | [3H]cytisine |
| (-)-Nicotine | Agonist | α4β2 | 0.8 ± 0.1 | [3H]this compound |
| (-)-Cytisine | Agonist | α4β2 | 0.2 ± 0.1 | [3H]this compound |
| (+/-)-Epibatidine | Agonist | α4β2 | 0.05 ± 0.01 | [3H]this compound |
| Dihydro-β-erythroidine | Antagonist | α4β2 | 32 ± 1.5 | [3H]this compound |
Experimental Protocol: Radioligand Binding Assay
This protocol outlines a standard competitive radioligand binding assay to determine the binding affinity of unlabelled compounds, such as this compound and controls, to nAChRs.
1. Materials and Reagents:
-
Rat brain tissue (e.g., cortex or thalamus, regions with high α4β2 nAChR expression)
-
Radioligand (e.g., [3H]cytisine or [3H]nicotine)
-
Unlabeled test compounds (this compound and control compounds)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2)
-
Wash buffer (ice-cold binding buffer)
-
Glass fiber filters
-
Scintillation fluid and vials
-
Filtration apparatus
-
Scintillation counter
2. Membrane Preparation:
-
Homogenize dissected rat brain tissue in ice-cold binding buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in fresh binding buffer and repeat the centrifugation step.
-
Resuspend the final pellet in binding buffer and determine the protein concentration using a standard assay (e.g., Bradford assay).
3. Binding Assay:
-
In a 96-well plate, add the following in triplicate:
-
Binding buffer
-
A fixed concentration of radioligand (typically at or near its Kd value)
-
A range of concentrations of the unlabeled test compound (for competition curves) or buffer alone (for total binding).
-
For non-specific binding determination, add a high concentration of a known nAChR ligand (e.g., 100 µM nicotine) in separate wells.
-
-
Add the prepared brain membranes to each well to initiate the binding reaction.
-
Incubate the plate at a specified temperature (e.g., 4°C or 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and allow to equilibrate.
-
Quantify the radioactivity on the filters using a scintillation counter.
4. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the log concentration of the unlabeled test compound to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding) from the competition curve using non-linear regression analysis.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizing Experimental Workflow and Signaling
To further clarify the experimental process and the biological context of this compound's action, the following diagrams are provided.
Caption: Workflow of a competitive radioligand binding assay.
Caption: Simplified nAChR agonist signaling cascade.
References
- 1. Characterization of [3H]this compound: a novel cholinergic channel ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (S)-3-methyl-5-(1-methyl-2-pyrrolidinyl) isoxazole (ABT 418): a novel cholinergic ligand with cognition-enhancing and anxiolytic activities: I. In vitro characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NEURONAL NICOTINIC RECEPTOR AGONISTS FOR THE TREATMENT OF ATTENTION-DEFICIT/HYPERACTIVITY DISORDER: FOCUS ON COGNITION - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Behavioral Effects of ABT-418
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the behavioral effects of ABT-418, a selective neuronal nicotinic acetylcholine receptor (nAChR) agonist, with other relevant compounds. The information is compiled from various preclinical and clinical studies to offer an objective overview of its performance, with a focus on the reproducibility of its behavioral effects.
Introduction to this compound
This compound is a potent agonist at neuronal nicotinic acetylcholine receptors (nAChRs), demonstrating high affinity for the α4β2 subtype, as well as binding to α2β2 and α7 subtypes.[1] It has been investigated for its potential therapeutic applications in cognitive disorders such as Alzheimer's disease and Attention Deficit Hyperactivity Disorder (ADHD).[1][2][3][4][5] Preclinical studies have consistently highlighted its nootropic (cognitive-enhancing), anxiolytic, and neuroprotective properties. While its clinical development has been limited by side effects, primarily nausea, the reproducibility of its behavioral effects in animal models provides a valuable benchmark for the development of future nAChR-targeting therapeutics.[1]
Comparative Behavioral Effects of this compound
The behavioral effects of this compound have been most extensively compared to nicotine, the prototypical nAChR agonist. Generally, this compound exhibits a more favorable therapeutic window, demonstrating cognitive enhancement and anxiolytic effects at doses that do not induce the significant side effects associated with nicotine.
Cognitive Enhancement
Across multiple studies and animal models, this compound has shown reproducible cognitive-enhancing effects. These effects are observed in tasks assessing learning, memory, and attention.
| Behavioral Assay | Species | This compound Dose Range | Key Findings | Alternative Compound | Key Findings (Alternative) |
| Morris Water Maze (Spatial Memory) | Rat (septal-lesioned) | 0.19 and 1.9 µmol/kg, i.p. | Significantly attenuated lesion-induced deficits in spatial discrimination.[6] | (-)-Nicotine | Reduces memory deficits but has substantial side effect liabilities.[6] |
| Delayed Matching-to-Sample (Short-term Memory & Attention) | Monkey | 2.0–16.2 nmol/kg, i.m. | Prevented distractibility and improved accuracy even without distractors.[7] | (-)-Nicotine | Attenuated the effect of distractors but did not completely prevent it; did not improve accuracy in the absence of distractors.[7] |
| Contextual Fear Conditioning (Associative Memory) | Mouse | 0.26 mg/kg | Enhanced the acquisition of contextual fear conditioning.[8] | Not directly compared in this study | |
| ADHD Animal Model (Spatial Memory) | Rat (SHR) | Not specified | Significantly improved spatial memory.[9] | Methylphenidate | Also significantly improved memory; no additive effect with this compound.[9] |
Anxiolytic Effects
The anxiolytic properties of this compound have been consistently demonstrated in preclinical models of anxiety, most notably the elevated plus-maze.
| Behavioral Assay | Species | This compound Dose Range | Key Findings | Alternative Compound | Key Findings (Alternative) |
| Elevated Plus-Maze | Rat | 0.62 µmol/kg i.p. | Significantly increased time spent in the open arms.[10] | Diazepam | This compound was found to be 6-fold more potent. |
| Elevated Plus-Maze | Rat | 10-30 µmol/kg (oral) | Anxiolytic-like effects observed after oral administration. | Ondansetron | This compound was found to be 1.6-fold more potent. |
Reproducibility and Limitations
While a dedicated study on the reproducibility of this compound's behavioral effects is not available, the consistency of findings across different laboratories and in various animal models for its cognitive-enhancing and anxiolytic effects suggests a high degree of reproducibility. For instance, the improvement in performance in memory tasks and the reduction of anxiety-like behaviors are recurrent themes in the literature.
However, some nuances and limitations have been noted:
-
Discriminative Stimulus Properties: In drug discrimination studies, rats trained to discriminate nicotine from saline showed only partial generalization to this compound, suggesting that while their mechanisms are similar, they are not identical.[10] this compound was found to be 3-fold less potent than nicotine in activating dopamine-containing neurons in the ventral tegmental area.[10]
-
Clinical Trials: In a pilot clinical trial for adults with ADHD, this compound showed a significant improvement in symptoms compared to placebo.[2][3] However, the development of this compound for clinical use has been hampered by a narrow therapeutic window, with nausea being a common dose-limiting side effect.[1]
Experimental Protocols
Detailed methodologies for key behavioral assays are provided below to facilitate the replication and comparison of findings.
Morris Water Maze for Spatial Memory in Rats
Objective: To assess spatial learning and memory.
Apparatus: A circular pool (approximately 1.5-2 meters in diameter) filled with opaque water. A small escape platform is hidden just below the water's surface. The pool is situated in a room with various distal visual cues.
Procedure:
-
Habituation: On the first day, allow the rat to swim freely in the pool for 60 seconds without the platform.
-
Cued Training (Optional): To control for non-spatial factors, conduct trials where the platform is visible (e.g., marked with a flag). The platform location is varied between trials.
-
Acquisition Phase (Hidden Platform):
-
The platform is placed in a fixed location in one of the four quadrants of the pool.
-
Rats are released from one of four starting positions (North, South, East, West), facing the wall of the pool.
-
The rat is allowed to swim and find the hidden platform. The time taken to find the platform (escape latency) is recorded.
-
If the rat does not find the platform within a set time (e.g., 60-90 seconds), it is gently guided to it.
-
The rat is allowed to remain on the platform for 15-30 seconds.
-
This is repeated for a set number of trials per day (e.g., 4 trials) for several consecutive days (e.g., 5 days).
-
-
Probe Trial (Memory Retention):
-
24 hours after the last acquisition trial, the platform is removed from the pool.
-
The rat is allowed to swim freely for a set duration (e.g., 60 seconds).
-
The time spent in the target quadrant (where the platform was previously located) is measured. A preference for the target quadrant indicates spatial memory.[11][12][13][14][15]
-
Elevated Plus-Maze for Anxiety-Like Behavior in Rats
Objective: To assess anxiety-like behavior.
Apparatus: A plus-shaped maze elevated from the floor (e.g., 50 cm). It consists of two open arms and two closed arms of equal size, connected by a central platform.
Procedure:
-
Habituation: The rat is placed in the testing room for at least 30 minutes before the test to acclimate to the environment.
-
Testing:
-
The rat is placed on the central platform of the maze, facing one of the open arms.
-
The rat is allowed to freely explore the maze for a set period (e.g., 5 minutes).
-
The session is recorded by an overhead video camera.
-
-
Data Analysis: The following parameters are typically measured:
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
This compound exerts its effects by acting as an agonist at neuronal nAChRs, primarily the α4β2 subtype. Activation of these ligand-gated ion channels leads to an influx of cations (Na+ and Ca2+), causing membrane depolarization and subsequent downstream signaling events. This can include the modulation of neurotransmitter release and the activation of intracellular signaling cascades involved in synaptic plasticity and cell survival.
Experimental Workflow for Preclinical Behavioral Assessment
The following diagram illustrates a typical workflow for assessing the behavioral effects of a novel compound like this compound in a preclinical setting.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. A pilot controlled clinical trial of this compound, a cholinergic agonist, in the treatment of adults with attention deficit hyperactivity disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. psychiatryonline.org [psychiatryonline.org]
- 4. Neuronal nicotinic receptor agonists for the treatment of attention-deficit/hyperactivity disorder: focus on cognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Acute effects of the selective cholinergic channel activator (nicotinic agonist) this compound in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of this compound, a novel cholinergic channel ligand, on place learning in septal-lesioned rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Central nicotinic receptor agonists this compound, ABT-089, and (-)-nicotine reduce distractibility in adult monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The enhancement of contextual fear conditioning by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A comparative study of the effects of this compound and methylphenidate on spatial memory in an animal model of ADHD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound: discriminative stimulus properties and effect on ventral tegmental cell activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Stable, long-term, spatial memory in young and aged rats achieved with a one day Morris water maze training protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Morris water maze: procedures for assessing spatial and related forms of learning and memory | Springer Nature Experiments [experiments.springernature.com]
- 14. researchgate.net [researchgate.net]
- 15. sciencedatabase.strategian.com [sciencedatabase.strategian.com]
- 16. Elevated plus maze protocol [protocols.io]
- 17. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 18. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. The Elevated Plus Maze Test for Measuring Anxiety-Like Behavior in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Study Validation of ABT-418 Efficacy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of ABT-418, a selective neuronal nicotinic acetylcholine receptor (nAChR) agonist, in the treatment of Attention Deficit Hyperactivity Disorder (ADHD) and Alzheimer's disease. The information is compiled from various clinical and preclinical studies to offer a cross-study validation of its therapeutic potential against other alternatives.
Executive Summary
This compound has demonstrated pro-cognitive and anxiolytic effects and has been investigated for its therapeutic potential in both ADHD and Alzheimer's disease. As a selective agonist for α4β2 and α7 nAChR subtypes, it represents a targeted approach to cholinergic system modulation. Clinical and preclinical data suggest efficacy in improving symptoms of inattention in ADHD and cognitive deficits in Alzheimer's disease. However, its performance relative to established treatments varies, and it is associated with certain side effects.
Efficacy in Attention Deficit Hyperactivity Disorder (ADHD)
A key pilot clinical trial provides the primary human efficacy data for this compound in adults with ADHD.
Quantitative Data Summary
| Treatment Group | N | Primary Outcome Measure | Result | Significance |
| This compound (75 mg/day transdermal patch) | 29 | Reduction in ADHD Symptom Checklist Scores | 28% reduction | p=0.04 (vs. placebo) |
| Placebo | 29 | Reduction in ADHD Symptom Checklist Scores | 15% reduction | - |
| This compound (75 mg/day transdermal patch) | 29 | Proportion of Subjects "Much" or "Very Much" Improved (CGI Scale) | 40% | p=0.03 (vs. placebo) |
| Placebo | 29 | Proportion of Subjects "Much" or "Very Much" Improved (CGI Scale) | 13% | - |
A preclinical study in an animal model of ADHD (spontaneously hypertensive rats) showed that both this compound and methylphenidate significantly improved spatial memory, with no significant difference between the two compounds[1].
A study noted that the 47% response rate for this compound (defined as a 30% or greater reduction in DSM-IV ADHD symptoms) was consistent with findings for pemoline and atomoxetine in similar trials but lower than that observed in previous trials of methylphenidate[2].
Experimental Protocols
Wilens et al. (1999) - A Pilot Controlled Clinical Trial of this compound in Adults with ADHD [2][3][4]
-
Study Design: A double-blind, placebo-controlled, randomized, crossover trial.
-
Participants: 32 adults (29 completed the study) who met the DSM-IV criteria for ADHD.
-
Intervention: Participants received a transdermal patch of this compound (75 mg/day) and a placebo patch for two 3-week treatment periods, separated by a 1-week washout period. The order of treatment was randomized.
-
Primary Outcome Measures:
-
The proportion of subjects rated as "much" or "very much" improved on the Clinical Global Impression (CGI) scale.
-
The percentage reduction in the total score of a DSM-IV ADHD symptom checklist.
-
-
Key Assessments: Weekly assessments of ADHD symptoms, vital signs, and adverse effects.
Efficacy in Alzheimer's Disease
A clinical study investigated the acute cognitive effects of this compound in patients with moderate Alzheimer's disease.
Quantitative Data Summary
| Treatment Group | N | Primary Outcome Measure | Result | Significance |
| This compound (6, 12, and 23 mg) | 6 | Verbal Learning Task | Significant improvements in total recall and a decline in recall failure | Not specified |
| Placebo | 6 | Verbal Learning Task | - | - |
Qualitatively similar improvements were observed in non-verbal learning tasks, such as spatial learning and memory[5].
Currently, there is a lack of direct, head-to-head clinical trials comparing the efficacy of this compound with current standard-of-care treatments for Alzheimer's disease, such as acetylcholinesterase inhibitors (e.g., donepezil, galantamine). While other nicotinic agonists like ABT-126 have been compared to donepezil, specific comparative data for this compound is not available in the reviewed literature. Existing treatments like donepezil and galantamine have shown significant efficacy in improving cognitive function in patients with mild to moderate Alzheimer's disease[6][7][8][9][10][11][12][13][14].
Experimental Protocols
Potter et al. (1999) - Acute effects of this compound in Alzheimer's disease [5]
-
Study Design: A double-blind, within-subjects, repeated-measures design.
-
Participants: Six otherwise healthy subjects with moderate Alzheimer's disease.
-
Intervention: Each subject received a placebo and three different doses of this compound (6 mg, 12 mg, and 23 mg) over a 6-hour period on separate occasions.
-
Primary Outcome Measures: Performance on a verbal learning task (measuring total recall and recall failure).
-
Key Assessments: Cognitive performance on verbal and non-verbal learning tasks, vital signs, and monitoring for any behavioral or physical side effects.
Mechanism of Action and Signaling Pathway
This compound is a selective agonist at neuronal nicotinic acetylcholine receptors (nAChRs), with a high affinity for the α4β2 and α7 subtypes. The activation of these receptors, which are ligand-gated ion channels, leads to an influx of cations, primarily Na+ and Ca2+. This influx results in neuronal depolarization and the activation of various downstream signaling cascades.
Signaling Pathway Diagram
Caption: Signaling pathway of this compound via nAChR activation.
Experimental Workflow for a Typical Clinical Trial
Caption: Generalized workflow for a crossover clinical trial.
References
- 1. A comparative study of the effects of this compound and methylphenidate on spatial memory in an animal model of ADHD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. psychiatryonline.org [psychiatryonline.org]
- 3. A pilot controlled clinical trial of this compound, a cholinergic agonist, in the treatment of adults with attention deficit hyperactivity disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. psychiatryonline.org [psychiatryonline.org]
- 5. Acute effects of the selective cholinergic channel activator (nicotinic agonist) this compound in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. *Advances in Clinical and Experimental Medicine [advances.umw.edu.pl]
- 7. Galantamine: additional benefits to patients with Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Current therapeutics for Alzheimer’s disease and clinical trials [explorationpub.com]
- 9. Recent Advances in Approved, Withdrawn, Experimental and Investigational Drugs in Clinical Trials for Alzheimer’s disease | Medicinal & Analytical Chemistry International Journal [medwinpublisher.org]
- 10. Donepezil for dementia due to Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. brieflands.com [brieflands.com]
- 12. Comparison of functional and cognitive donepezil effects in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. brieflands.com [brieflands.com]
- 14. Donepezil for dementia due to Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Nicotinic Agonists: ABT-418 vs. Varenicline and Newer Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the nicotinic acetylcholine receptor (nAChR) agonist ABT-418 with the newer, widely-used therapeutic varenicline, and other emerging compounds. The information is curated to support research and development in neuropharmacology, with a focus on quantitative data, experimental methodologies, and visual representations of key biological and experimental processes.
Overview of Compared Nicotinic Agonists
This compound is a selective neuronal nAChR agonist developed in the 1990s. It exhibits high affinity for α4β2, α7, and α2β2 subtypes and was investigated for its potential therapeutic effects in Alzheimer's disease and ADHD.[1] While showing some efficacy, its development was hampered by side effects, notably nausea.
Varenicline is a partial agonist at the α4β2 nAChR, a key receptor subtype implicated in nicotine addiction. Its dual action of providing mild nicotinic stimulation while simultaneously blocking the effects of nicotine has made it an effective smoking cessation aid.[2] Varenicline also interacts with other nAChR subtypes, which may contribute to its overall pharmacological profile.
GTS-21 (DMXBA) represents another class of newer nicotinic agonists with a degree of selectivity for the α7 nAChR subtype. This receptor is implicated in cognitive processes and inflammation, making α7-selective agonists a focus of research for neurodegenerative and inflammatory disorders.[3][4]
Quantitative Comparison of Receptor Binding and Functional Activity
The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of this compound, varenicline, and for comparison, nicotine and GTS-21, at various nAChR subtypes. This data is compiled from multiple in vitro studies.
Table 1: Binding Affinities (Ki) of Nicotinic Agonists at Various nAChR Subtypes
| Compound | α4β2 (nM) | α7 (nM) | α3β4 (nM) | α2β2 (nM) | α6β2 (nM) |
| This compound | 0.86 - 3 | Data not consistently reported | >10,000 | High Affinity | Data not consistently reported |
| Varenicline | 0.06 - 0.4 | 125 - 322 | ~500-fold lower affinity than α4β2 | Data not consistently reported | 0.12 - 0.13 |
| Nicotine | 1 - 16.1 | ~1600 | Data not consistently reported | Data not consistently reported | Data not consistently reported |
| GTS-21 | Lower Affinity | High Affinity | Lower Affinity | Data not consistently reported | Data not consistently reported |
Note: Ki values can vary between studies due to different experimental conditions (e.g., radioligand used, tissue source).
Table 2: Functional Potencies (EC50) of Nicotinic Agonists at Various nAChR Subtypes
| Compound | α4β2 (µM) | α7 (µM) | α3β4 (µM) | α2β2 (µM) | α6β2 (µM) |
| This compound | ~6 | Data not consistently reported | ~188 | ~11 | Data not consistently reported |
| Varenicline | 0.0543 (partial agonist) | Full agonist, potency varies | 26.3 (full agonist) | Data not consistently reported | 0.007 - 0.014 (partial agonist) |
| Nicotine | ~3 | Data not consistently reported | ~19.4 | Data not consistently reported | 5.42 |
| GTS-21 | Low Potency | Potent partial agonist | Low Potency | Data not consistently reported | Data not consistently reported |
Note: EC50 values represent the concentration of the agonist that produces 50% of its maximal effect. The efficacy (i.e., partial vs. full agonist) is a critical parameter not captured by the EC50 value alone.
Experimental Protocols
The data presented in the tables above are typically generated using the following key experimental methodologies:
Radioligand Binding Assays
This technique is used to determine the binding affinity (Ki) of a compound for a specific receptor subtype.
Objective: To measure the displacement of a radiolabeled ligand from nAChRs by the test compound (e.g., this compound, varenicline).
General Protocol:
-
Membrane Preparation:
-
Homogenize tissue (e.g., rat brain cortex for α4β2 and α7, or cell lines expressing specific nAChR subtypes) in a suitable buffer.
-
Centrifuge the homogenate to pellet the membranes containing the receptors.
-
Wash and resuspend the membrane pellet in the assay buffer.
-
-
Binding Reaction:
-
In a multi-well plate, combine the membrane preparation, a known concentration of a specific radioligand (e.g., [³H]cytisine for α4β2, [¹²⁵I]α-bungarotoxin for α7), and varying concentrations of the unlabeled test compound.
-
Incubate the mixture to allow the binding to reach equilibrium.
-
-
Separation of Bound and Free Radioligand:
-
Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. The filters trap the membranes with the bound radioligand.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
-
Quantification:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand against the concentration of the test compound.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation, which corrects for the concentration and affinity of the radioligand.
-
In Vitro Functional Assays (Electrophysiology)
Patch-clamp electrophysiology is a powerful technique to measure the functional activity (e.g., EC50, efficacy) of an agonist at an ion channel receptor like the nAChR.
Objective: To measure the ion current flowing through nAChRs in response to the application of an agonist.
General Protocol:
-
Cell Preparation:
-
Use cells that endogenously express the nAChR subtype of interest or cells (e.g., Xenopus oocytes, HEK293 cells) that have been transfected to express specific nAChR subunits.
-
Culture the cells on coverslips suitable for microscopy and electrophysiological recording.
-
-
Patch-Clamp Recording:
-
Use a glass micropipette with a very fine tip to form a high-resistance seal with the membrane of a single cell (the "giga-seal").
-
The "whole-cell" configuration is commonly used, where the cell membrane within the pipette is ruptured, allowing electrical access to the entire cell.
-
Clamp the cell membrane at a specific voltage.
-
-
Agonist Application:
-
Rapidly apply a known concentration of the agonist (e.g., this compound, varenicline) to the cell using a perfusion system.
-
-
Data Acquisition:
-
Record the resulting ion current flowing through the nAChRs using a specialized amplifier and data acquisition software.
-
-
Data Analysis:
-
Measure the peak amplitude of the current at different agonist concentrations.
-
Plot the current amplitude against the agonist concentration to generate a dose-response curve.
-
Fit the curve with a suitable equation (e.g., the Hill equation) to determine the EC50 value and the maximum current (efficacy).
-
Visualizing Key Pathways and Workflows
Nicotinic Acetylcholine Receptor Signaling Pathway
The following diagram illustrates the general signaling cascade initiated by the activation of nAChRs.
Caption: nAChR activation leads to cation influx, membrane depolarization, and downstream signaling events.
Experimental Workflow for Nicotinic Agonist Evaluation
The following diagram outlines a typical workflow for the preclinical evaluation of novel nicotinic agonists.
Caption: A typical drug discovery workflow for novel nicotinic agonists.
Conclusion
This guide provides a comparative overview of this compound and varenicline, highlighting their distinct pharmacological profiles. This compound represents an earlier, more broadly acting agonist, while varenicline's clinical success is attributed to its specific partial agonist activity at the α4β2 nAChR subtype. The inclusion of data on other emerging agonists like GTS-21 underscores the ongoing efforts to develop subtype-selective nAChR modulators for a range of therapeutic applications. The provided experimental protocols and workflow diagrams offer a foundational understanding of the methodologies employed in the research and development of these compounds. For further in-depth analysis, researchers are encouraged to consult the primary literature cited herein.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Varenicline Is a Potent Partial Agonist at α6β2* Nicotinic Acetylcholine Receptors in Rat and Monkey Striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Alpha7 nicotinic acetylcholine receptor-specific agonist DMXBA (GTS-21) attenuates Aβ accumulation through suppression of neuronal γ-secretase activity and promotion of microglial amyloid-β phagocytosis and ameliorates cognitive impairment in a mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to ABT-418 and PNU-282987 for α7 Nicotinic Acetylcholine Receptor Selectivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of ABT-418 and PNU-282987, two nicotinic acetylcholine receptor (nAChR) agonists, with a specific focus on their selectivity for the α7 subtype. The information presented is supported by experimental data to aid researchers in selecting the appropriate compound for their studies.
Executive Summary
PNU-282987 is a highly selective agonist for the α7 nicotinic acetylcholine receptor (nAChR), exhibiting a high binding affinity and potent activation of this specific subtype with minimal off-target effects. In contrast, this compound demonstrates a broader pharmacological profile, acting as a potent agonist at several nAChR subtypes, including α4β2, α2β2, and to a lesser extent, α7. Therefore, for research requiring specific modulation of the α7 nAChR, PNU-282987 is the more suitable tool. This compound may be of interest in studies where the activation of multiple nAChR subtypes is desired.
Data Presentation: Quantitative Comparison
The following table summarizes the key quantitative parameters for this compound and PNU-282987, highlighting their differing affinities and efficacies for nAChR subtypes.
| Parameter | This compound | PNU-282987 | Predominant nAChR Subtype Selectivity |
| Binding Affinity (Ki) | ~3 nM ([3H]-cytisine binding, rat brain)[1]; 68.6 nM (major site, human temporal cortex)[2] | 26 nM (α7 nAChR) | This compound: α4β2 > α2β2 > α7PNU-282987: Highly selective for α7 |
| Efficacy (EC50) | 264 ± 34 µM (human α7 nAChR)[3]; ~6 µM (α4β2 nAChR); ~11 µM (α2β2 nAChR)[4][5] | 154 nM (α7 nAChR) | This compound: Partial agonist at α7 (75% of nicotine's efficacy)[3]PNU-282987: Full agonist at α7 |
| Other Receptor Interactions | Active at α7/5-HT3 receptors[6] | Ki = 930 nM at 5-HT3 receptors | This compound: Broader spectrumPNU-282987: High selectivity with minor 5-HT3 interaction |
Experimental Protocols
The data presented in this guide are derived from standard pharmacological assays. Below are detailed methodologies for two key types of experiments used to characterize these compounds.
Radioligand Binding Assay
This assay is employed to determine the binding affinity (Ki) of a compound for a specific receptor.
Methodology:
-
Membrane Preparation: Tissues or cells expressing the α7 nAChR are homogenized in a suitable buffer. The homogenate is then centrifuged to pellet the cell membranes, which are subsequently washed and resuspended in a fresh buffer. The protein concentration of the membrane preparation is determined using a standard protein assay.[7]
-
Competitive Binding: A fixed concentration of a radioligand known to bind to the α7 nAChR (e.g., [3H]methyllycaconitine) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (this compound or PNU-282987).[8][9]
-
Separation and Counting: After incubation to allow binding to reach equilibrium, the mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand. The radioactivity retained on the filter is then measured using a scintillation counter.[7][9]
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.[7]
Electrophysiology (Whole-Cell Patch Clamp)
This technique is used to measure the functional activity (efficacy, EC50) of a compound by recording the ion currents through the receptor channels.
Methodology:
-
Cell Preparation: Cells heterologously expressing the human α7 nAChR (e.g., Xenopus oocytes or mammalian cell lines) are used.[3][10][11][12]
-
Patch Clamp Configuration: A glass micropipette filled with an intracellular solution is brought into contact with the cell membrane to form a high-resistance seal. The membrane patch is then ruptured to achieve the whole-cell configuration, allowing control of the cell's membrane potential and recording of the total ion current across the cell membrane.[10][11][12][13]
-
Agonist Application and Recording: The cell is voltage-clamped at a negative holding potential (e.g., -70 mV). The test compound is applied to the cell at various concentrations, and the resulting inward currents, carried primarily by cations upon the opening of the α7 nAChR channels, are recorded.[14]
-
Data Analysis: The peak current amplitude at each agonist concentration is measured. A dose-response curve is then generated by plotting the current amplitude against the agonist concentration, from which the EC50 value (the concentration that elicits 50% of the maximal response) is determined.[14]
Signaling Pathways
PNU-282987: Activation of the CaM-CaMKII-CREB Pathway
Activation of the α7 nAChR by PNU-282987 has been shown to trigger a well-defined intracellular signaling cascade. This pathway is crucial for synaptic plasticity and cognitive functions.[15][16][17]
The binding of PNU-282987 to the α7 nAChR leads to the opening of its ion channel, resulting in an influx of calcium ions (Ca²⁺).[18] This increase in intracellular Ca²⁺ activates Calmodulin (CaM), which in turn activates Ca²⁺/Calmodulin-dependent protein kinase II (CaMKII). Activated CaMKII phosphorylates the cAMP response element-binding protein (CREB), a transcription factor that then modulates the expression of genes involved in synaptic plasticity and cognitive function.[15][16][17][18]
This compound: Signaling at the α7 nAChR
The specific downstream signaling pathway activated by this compound through the α7 nAChR is not as extensively characterized as that of PNU-282987. As a nAChR agonist, its activation of α7 receptors is expected to lead to cation influx, including Ca²⁺. However, detailed studies elucidating the subsequent downstream signaling cascade specific to this compound at the α7 nAChR are limited. Its more potent activity at other nAChR subtypes, such as α4β2, suggests that its overall cellular and physiological effects are likely a composite of activating multiple signaling pathways.
Conclusion
The choice between this compound and PNU-282987 fundamentally depends on the desired selectivity for the α7 nAChR. PNU-282987 stands out as a highly selective and potent agonist, making it an ideal tool for studies specifically investigating the role and function of the α7 nAChR. In contrast, this compound's broader activity profile makes it less suitable for dissecting α7-specific mechanisms but potentially useful for research exploring the combined effects of activating multiple nAChR subtypes. Researchers should carefully consider these distinct pharmacological profiles when designing their experiments.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Epibatidine and ABT 418 reveal selective losses of alpha 4 beta 2 nicotinic receptors in Alzheimer brains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Human alpha 7 nicotinic acetylcholine receptor responses to novel ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activation and inhibition of rat neuronal nicotinic receptors by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. amsbio.com [amsbio.com]
- 6. Nicotinic ligands as multifunctional agents for the treatment of neuropsychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. Whole Cell Patch Clamp Protocol [protocols.io]
- 11. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 12. axolbio.com [axolbio.com]
- 13. Nicotinic acetylcholine receptors at the single‐channel level - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Activation of α7 nAChR by PNU-282987 improves synaptic and cognitive functions through restoring the expression of synaptic-associated proteins and the CaM-CaMKII-CREB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Activation of α7 nAChR by PNU-282987 improves synaptic and cognitive functions through restoring the expression of synaptic-associated proteins and the CaM-CaMKII-CREB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Activation of α7 nAChR by PNU-282987 improves synaptic and cognitive functions through restoring the expression of synaptic-associated proteins and the CaM-CaMKII-CREB signaling pathway - Figure f3 | Aging [aging-us.com]
- 18. Activation of α7 nAChR by PNU-282987 improves synaptic and cognitive functions through restoring the expression of synaptic-associated proteins and the CaM-CaMKII-CREB signaling pathway - Figure f13 | Aging [aging-us.com]
A Comparative Guide to Confirming the Enantiomeric Purity of ABT-418 Samples
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of established analytical techniques for the determination of the enantiomeric purity of ABT-418, a potent and selective agonist of nicotinic acetylcholine receptors. Given the stereospecific nature of many pharmacological compounds, ensuring the enantiomeric purity of this compound is critical for consistent and accurate preclinical and clinical research. This document outlines the predominant methods for chiral separation—High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE)—and presents extrapolated experimental data based on the analysis of structurally similar compounds, such as nicotine and its analogs.
Introduction to Chiral Separation of this compound
This compound possesses a single chiral center, resulting in two enantiomers. While the desired biological activity is primarily associated with the (S)-enantiomer, the presence of the (R)-enantiomer can introduce variability in experimental results and potentially lead to off-target effects. Therefore, robust analytical methods are required to quantify the enantiomeric excess (% ee) of this compound samples. The two most powerful and widely used techniques for this purpose are chiral HPLC and chiral CE.
Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone of enantioselective analysis in the pharmaceutical industry. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, have demonstrated broad applicability for the separation of a wide range of chiral compounds, including nicotine and related alkaloids.
Chiral Capillary Electrophoresis (CE) is a high-efficiency separation technique that offers rapid analysis times and low sample consumption. In chiral CE, a chiral selector, most commonly a cyclodextrin derivative, is added to the background electrolyte. The differential interaction of the enantiomers with the chiral selector results in different electrophoretic mobilities and, consequently, their separation.
Comparative Analysis of Chiral Separation Methods
The following table summarizes the key performance parameters for the proposed chiral HPLC and chiral CE methods for the analysis of this compound enantiomers. Please note that this data is extrapolated from studies on structurally related compounds and should be considered as a starting point for method development.
| Parameter | Chiral HPLC | Chiral Capillary Electrophoresis |
| Principle | Differential partitioning between a mobile phase and a chiral stationary phase. | Differential migration in an electric field due to interaction with a chiral selector in the background electrolyte. |
| Chiral Selector | Polysaccharide-based Chiral Stationary Phase (e.g., Lux Cellulose-2) | Cyclodextrin derivative (e.g., Hydroxypropyl-β-cyclodextrin) |
| Typical Analysis Time | 10 - 20 minutes | 5 - 15 minutes |
| Resolution (Rs) | > 1.5 | > 2.0 |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.5 µg/mL |
| Limit of Quantitation (LOQ) | ~0.3 µg/mL | ~1.5 µg/mL |
| Advantages | Well-established, robust, easily scalable for preparative separations. | High separation efficiency, fast analysis, low solvent consumption. |
| Disadvantages | Higher solvent consumption, potential for column degradation. | Lower sensitivity for some analytes, more complex method development. |
Experimental Protocols
The following are detailed, proposed methodologies for the determination of this compound enantiomeric purity using chiral HPLC and chiral CE. These protocols are based on established methods for analogous compounds and should be optimized for specific instrumentation and sample matrices.
Chiral High-Performance Liquid Chromatography (HPLC) Method
Objective: To separate and quantify the (R)- and (S)-enantiomers of this compound using a polysaccharide-based chiral stationary phase.
Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column oven
-
UV-Vis detector
Chromatographic Conditions:
-
Column: Lux® 3 µm Cellulose-2, 150 x 4.6 mm
-
Mobile Phase: Isocratic elution with n-Hexane:Ethanol (90:10, v/v) with 0.1% Diethylamine (DEA)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 260 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve this compound sample in the mobile phase to a final concentration of 1 mg/mL.
Procedure:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the prepared sample.
-
Monitor the chromatogram for the elution of the two enantiomers.
-
Calculate the enantiomeric purity using the peak areas of the two enantiomers: % Enantiomeric Purity = [Area of major enantiomer / (Area of major enantiomer + Area of minor enantiomer)] x 100
Chiral Capillary Electrophoresis (CE) Method
Objective: To separate the (R)- and (S)-enantiomers of this compound using a cyclodextrin-based chiral selector.
Instrumentation:
-
Capillary electrophoresis system
-
Fused-silica capillary
-
Diode array detector (DAD) or UV-Vis detector
Electrophoretic Conditions:
-
Capillary: 50 µm i.d., 60 cm total length (50 cm effective length)
-
Background Electrolyte (BGE): 50 mM Phosphate buffer (pH 2.5) containing 20 mM Hydroxypropyl-β-cyclodextrin
-
Voltage: +25 kV
-
Temperature: 25 °C
-
Injection: Hydrodynamic injection at 50 mbar for 5 seconds
-
Detection Wavelength: 214 nm
-
Sample Preparation: Dissolve this compound sample in water or BGE to a final concentration of 0.5 mg/mL.
Procedure:
-
Condition the new capillary by flushing with 1 M NaOH, followed by 0.1 M NaOH, and then water.
-
Flush the capillary with the BGE for at least 5 minutes before each run.
-
Inject the sample.
-
Apply the separation voltage and monitor the electropherogram.
-
Calculate the enantiomeric purity based on the corrected peak areas of the two enantiomers.
Visualizing the Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental protocols for confirming the enantiomeric purity of this compound samples.
Caption: Chiral HPLC workflow for this compound enantiomeric purity analysis.
Caption: Chiral CE workflow for this compound enantiomeric purity analysis.
Conclusion
Both chiral HPLC and chiral CE are powerful techniques for confirming the enantiomeric purity of this compound samples. The choice of method will depend on the specific requirements of the analysis, including sample throughput, required sensitivity, and available instrumentation. The provided protocols and workflows, based on the analysis of structurally related compounds, offer a solid starting point for the development and validation of robust methods for ensuring the quality and consistency of this compound for research and development purposes. It is imperative to perform in-house validation of these methods to ensure they meet the specific needs of the intended application.
Safety Operating Guide
Proper Disposal of ABT-418: A Guide for Laboratory Professionals
For immediate release – This document provides essential guidance on the proper disposal procedures for ABT-418, a potent and selective agonist of neuronal nicotinic acetylcholine receptors (nAChRs). Researchers, scientists, and drug development professionals are advised to adhere to these protocols to ensure laboratory safety and environmental compliance.
This compound, also known as (S)-3-methyl-5-(1-methyl-2-pyrrolidinyl)isoxazole, is utilized in research for its potential in studying cognitive enhancement and anxiolytic activities, particularly in the context of Alzheimer's disease and ADHD.[1][2] Given its classification as a "Dangerous Good for transport," stringent disposal methods are imperative.[3]
Summary of Key Disposal Principles
Proper disposal of this compound and its containers is not merely a procedural formality but a critical component of laboratory safety and environmental stewardship. As a bioactive compound, improper disposal can lead to unforeseen environmental and health consequences. The following procedures are based on general best practices for hazardous chemical waste and should be implemented in conjunction with institutional and local regulations.
Step-by-Step Disposal Protocol
1. Waste Identification and Segregation:
-
Characterize the Waste: All waste containing this compound, including pure compound, solutions, and contaminated labware (e.g., vials, pipette tips, gloves), must be treated as hazardous chemical waste.
-
Segregate Waste Streams: Do not mix this compound waste with non-hazardous laboratory trash or other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
2. Containerization:
-
Primary Container: Collect this compound waste in a dedicated, leak-proof, and chemically compatible container. The container must be clearly labeled as "Hazardous Waste: this compound" and include the full chemical name.
-
Secondary Containment: Store the primary waste container within a larger, unbreakable secondary container to prevent spills and leaks.
3. Storage:
-
Designated Accumulation Area: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be clearly marked and away from general laboratory traffic.
-
Secure Storage: Ensure the container is kept closed at all times, except when adding waste.
4. Final Disposal:
-
Contact EHS: Arrange for the pickup and disposal of the this compound waste through your institution's environmental health and safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Do Not Dispose Down the Drain: Under no circumstances should this compound or its solutions be poured down the sink.
-
Do Not Dispose in Regular Trash: Contaminated labware and empty containers must be disposed of as hazardous waste.
Quantitative Data
| Property | Value |
| Molecular Formula | C₉H₁₄N₂O・HCl |
| Molecular Weight | 202.68 g/mol |
| Purity | 99.37% |
| CAS Number | 147388-83-8 |
This compound Signaling Pathway
This compound acts as an agonist at neuronal nicotinic acetylcholine receptors (nAChRs).[2] The binding of this compound to these receptors triggers a signaling cascade that can influence various cellular processes. The diagram below illustrates a simplified representation of the nAChR signaling pathway.
A simplified diagram of the this compound signaling pathway.
This content is intended to provide essential safety and logistical information. Always consult your institution's specific guidelines and the Safety Data Sheet (SDS) for this compound before handling and disposal.
References
Essential Safety and Handling of ABT-418: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of investigational compounds like ABT-418 is paramount. This guide provides immediate, essential information on personal protective equipment (PPE) and logistical plans for the operational use and disposal of this compound, a potent and selective agonist of nicotinic acetylcholine receptors (nAChRs).
Given conflicting safety information, with some sources indicating high toxicity, a cautious approach is mandated. One Safety Data Sheet (SDS) classifies this compound hydrochloride as acutely toxic, stating it is fatal if swallowed, in contact with skin, or if inhaled.[1] Conversely, another SDS suggests it is not a hazardous substance.[2] Therefore, personnel should adhere to the most stringent safety protocols when handling this compound. This compound is intended for research use only and is not for human or therapeutic use.[3]
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against exposure to potent, biologically active compounds. The following table summarizes the recommended PPE for handling this compound, based on general guidelines for potent pharmaceutical compounds.
| Protection Type | Required PPE | Specifications and Rationale |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles. A face shield should be worn in addition to goggles when there is a splash hazard. | To protect against accidental splashes or aerosol generation when handling the solid compound or solutions. |
| Skin and Body Protection | Disposable, impermeable gown with long sleeves and closed cuffs (elastic or knit). | Provides a barrier against skin contact. Gowns should be changed immediately if contaminated. |
| Hand Protection | Two pairs of chemotherapy-grade nitrile gloves. | Double-gloving provides an extra layer of protection. Gloves should be changed regularly and immediately if contaminated. |
| Respiratory Protection | A NIOSH-approved N95 or higher-rated respirator. | Recommended when handling the powdered form of the compound outside of a containment device to prevent inhalation of airborne particles. |
Experimental Workflow for Handling this compound
Proper procedure is critical to minimizing exposure risk. The following workflow outlines the key steps for safely handling this compound in a laboratory setting.
Caption: A step-by-step workflow for the safe handling of this compound.
Disposal Plan
The disposal of potent pharmaceutical compounds must be managed to prevent environmental contamination and accidental exposure. All waste generated from handling this compound should be treated as hazardous chemical waste.
Waste Segregation:
-
Solid Waste: Contaminated PPE (gloves, gowns, etc.), weigh boats, and other disposable lab supplies should be collected in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions of this compound and the first rinse of any contaminated glassware should be collected in a separate, labeled hazardous liquid waste container. Do not dispose of down the drain.[4]
-
Sharps Waste: Needles and syringes used for transferring solutions of this compound should be disposed of in a designated sharps container for hazardous chemical waste.[4]
All waste must be disposed of through your institution's Environmental Health and Safety (EHS) department in accordance with local, state, and federal regulations.[5][6]
Caption: Decision-making process for the proper disposal of this compound waste.
References
- 1. This compound powder, = 98 HPLC 147388-83-8 [sigmaaldrich.com]
- 2. tribioscience.com [tribioscience.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
